molecular formula C8H8ClFO B1585739 2-Chloro-5-fluorophenetole CAS No. 289039-35-6

2-Chloro-5-fluorophenetole

Cat. No.: B1585739
CAS No.: 289039-35-6
M. Wt: 174.6 g/mol
InChI Key: PRQZQYZDNHYNMM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenetole is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-ethoxy-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQZQYZDNHYNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378652
Record name 2-Chloro-5-fluorophenetole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-35-6
Record name 1-Chloro-2-ethoxy-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluorophenetole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Navigating the Landscape of Halogenated Aromatic Ethers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-fluorophenetole

In the realm of medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks.[1] The precise placement of halogen atoms on an aromatic scaffold can profoundly influence a molecule's pharmacokinetic properties, binding affinities, and electronic characteristics. This compound (4-chloro-1-ethoxy-3-fluorobenzene) is a halogenated phenetole derivative of interest for synthetic chemists. While its direct commercial availability is limited, its synthesis from the more accessible precursor, 2-Chloro-5-fluorophenol (CAS No. 3827-49-4), is a straightforward and crucial process for research and development.[2][3][4][5][6]

This guide provides a comprehensive, experience-driven walkthrough for the synthesis, purification, and characterization of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a detailed, self-validating experimental protocol, and outline the analytical techniques necessary for structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this specific scaffold.

Part 1: Foundational Knowledge - The Precursor and Target Molecule

A successful synthesis begins with a thorough understanding of the starting materials and the target compound.

The Starting Material: 2-Chloro-5-fluorophenol

2-Chloro-5-fluorophenol is the key precursor for our synthesis. Its physical and chemical properties are well-documented and crucial for planning the reaction conditions.

Table 1: Physicochemical Properties of 2-Chloro-5-fluorophenol

PropertyValueSource(s)
CAS Number 3827-49-4[2][4][5]
Molecular Formula C₆H₄ClFO[2][5][6]
Molecular Weight 146.55 g/mol [2][3][5][6]
Appearance Colorless to light yellow liquid[7][]
Boiling Point 183-185 °C[3][7]
Density ~1.408 g/cm³[7][]

This phenol is a versatile pharmaceutical intermediate, noted for its potential in synthesizing various biologically active agents.[7][9] Its acidic proton on the hydroxyl group is the reactive site for the etherification reaction we will employ.

The Target Molecule: this compound

This compound is the ethyl ether derivative of the starting phenol. Its properties can be predicted based on the parent compound and the addition of the ethyl group.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale
CAS Number Not readily availableIndicates a specialized or research chemical
Molecular Formula C₈H₈ClFOAddition of C₂H₄ from ethylation
Molecular Weight 174.60 g/mol C₆H₄ClFO + C₂H₄ = 146.55 + 28.05
Appearance Colorless to pale yellow liquidSimilar to the parent phenol
Boiling Point ~200-215 °CExpected increase due to higher molecular weight
Solubility Insoluble in water, soluble in organic solventsTypical for aromatic ethers

Part 2: The Synthetic Pathway - Williamson Ether Synthesis

The most reliable and widely adopted method for preparing an aryl ether from a phenol is the Williamson ether synthesis. This choice is based on its high efficiency, operational simplicity, and the use of readily available reagents.

Mechanistic Rationale

The synthesis proceeds in two distinct, mechanistically important steps:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of 2-Chloro-5-fluorophenol, forming a highly nucleophilic phenoxide ion. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is ideal as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions. It is also inexpensive and easy to handle.

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide). This occurs via an Sₙ2 mechanism, where the phenoxide displaces the leaving group (iodide) to form the desired ether bond.

Workflow Diagram

The logical flow of the synthesis and purification process is outlined below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization A 1. Reagent Setup (Phenol, K₂CO₃, Acetone) B 2. Add Ethyl Iodide A->B C 3. Reflux Reaction (Monitor by TLC) B->C D 4. Filter Solids C->D E 5. Evaporate Solvent D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry Organic Layer F->G H 8. Final Evaporation G->H I 9. Obtain Product H->I J NMR Spectroscopy (¹H, ¹³C) I->J K GC-MS Analysis I->K L FTIR Spectroscopy I->L

Caption: Workflow for the synthesis and analysis of this compound.

Part 3: Experimental Protocol

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents
  • 2-Chloro-5-fluorophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • Acetone, anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., 9:1 Hexane:Ethyl Acetate)

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-fluorophenol (e.g., 10.0 g, 68.2 mmol).

    • Add anhydrous acetone (100 mL) to dissolve the phenol.

    • Add anhydrous potassium carbonate (14.1 g, 102.3 mmol, 1.5 eq). Stir the suspension vigorously.

    • Rationale: Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction. K₂CO₃ serves as the base. Using an excess ensures complete deprotonation of the phenol.

  • Addition of Ethylating Agent:

    • Slowly add ethyl iodide (6.5 mL, 81.8 mmol, 1.2 eq) to the stirring suspension at room temperature.

    • Rationale: A slight excess of the electrophile ensures the reaction goes to completion. The addition should be controlled to manage any potential exotherm.

  • Reaction and Monitoring:

    • Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the starting material and the reaction mixture side-by-side. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction completion.

    • Rationale: Refluxing provides the necessary activation energy. TLC is a crucial in-process control that prevents premature or unnecessarily long reaction times.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the solid potassium carbonate and potassium iodide byproduct. Wash the solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: The bicarbonate wash removes any unreacted acidic phenol. The brine wash removes residual water from the organic layer.

  • Drying and Final Product Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

    • Rationale: Complete removal of water is essential before final evaporation to prevent contamination of the product.

  • Purification (Optional):

    • If analytical data shows significant impurities, the product can be further purified by vacuum distillation.

Part 4: Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product.

Spectroscopic Methods
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the ethyl group and the specific substitution pattern on the aromatic ring.

    • Expected Signals: A triplet around 1.4 ppm (CH₃), a quartet around 4.0 ppm (OCH₂), and complex multiplets in the aromatic region (6.8-7.2 ppm) for the three aromatic protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This confirms the number of unique carbon atoms.

    • Expected Signals: Signals for the two ethyl carbons and the six aromatic carbons, with their chemical shifts influenced by the chloro, fluoro, and ethoxy substituents.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is the primary method for assessing purity and confirming the molecular weight.

    • Expected Result: A major peak in the gas chromatogram with a corresponding mass spectrum showing a molecular ion (M⁺) peak at m/z 174 and an M+2 peak at m/z 176 (approx. 1/3 intensity) characteristic of a monochlorinated compound.

  • FTIR (Fourier-Transform Infrared Spectroscopy): This will confirm the formation of the ether linkage and the absence of the phenolic -OH group.

    • Expected Result: Disappearance of the broad O-H stretch (around 3200-3500 cm⁻¹) from the starting material. Appearance of strong C-O-C stretching bands for the aryl ether (around 1250 cm⁻¹).

Part 5: Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. While specific toxicological data for this compound is not available, its handling should be guided by the data for its precursor and related halogenated aromatics.

  • General Handling: Handle in a well-ventilated chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[10]

  • Hazards of Precursor (2-Chloro-5-fluorophenol): The starting material is harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[6][11][12] Assume the product has a similar hazard profile.

  • Reagent Hazards: Ethyl iodide is a lachrymator and a suspected carcinogen. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations.

Conclusion

This guide provides a robust and scientifically-grounded framework for the synthesis and characterization of this compound. By leveraging the well-established Williamson ether synthesis on the readily available 2-Chloro-5-fluorophenol, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery, agrochemical synthesis, and materials science. The emphasis on mechanistic understanding, in-process monitoring, and thorough analytical validation ensures a reliable and reproducible outcome.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorophenetole (CAS No. 289039-35-6) is a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. As a derivative of the well-characterized 2-chloro-5-fluorophenol, its physicochemical properties are of significant interest for predicting its behavior in biological and chemical systems. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, grounded in the known data of its precursors and established structure-property relationships. Furthermore, it outlines the standard experimental methodologies for the empirical determination of these properties, offering a self-validating framework for researchers.

Introduction and Molecular Structure

This compound, with the molecular formula C₈H₈ClFO, is the ethyl ether derivative of 2-chloro-5-fluorophenol. The addition of an ethyl group to the phenolic oxygen significantly alters the molecule's polarity, hydrogen bonding capability, and lipophilicity, thereby influencing its solubility, boiling point, and interaction with biological targets. Understanding these properties is paramount for its application in drug design and synthesis.

The most common synthetic route to this compound is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3][4][5] This reaction involves the deprotonation of the parent phenol, 2-chloro-5-fluorophenol, with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide) via an Sₙ2 reaction.

Caption: Williamson Ether Synthesis of this compound.

Predicted Physicochemical Properties

In the absence of direct experimental data for this compound, its properties can be reliably estimated based on the well-documented properties of 2-chloro-5-fluorophenol and phenetole.

PropertyPredicted Value for this compoundData for 2-Chloro-5-fluorophenol[6][7][8][9]Data for Phenetole[10][11][12][13]Rationale for Prediction
Molecular Weight 174.60 g/mol 146.55 g/mol 122.16 g/mol Calculated from the molecular formula.
Boiling Point ~200-215 °C183-185 °C169-170 °CThe addition of an ethyl group and the increase in molecular weight are expected to raise the boiling point compared to both the parent phenol and phenetole. The absence of hydrogen bonding in the ether will result in a lower boiling point than a corresponding alcohol of similar molecular weight.
Melting Point Not readily predictable (likely a liquid at room temp.)Not available (liquid at room temp.)-30 °CGiven that both 2-chloro-5-fluorophenol and phenetole are liquids at room temperature, it is highly probable that this compound is also a liquid with a low melting point.
Aqueous Solubility LowSlightly solublePractically insolubleThe replacement of the polar hydroxyl group with a less polar ethoxy group is expected to significantly decrease water solubility.
LogP (o/w) ~3.5-4.02.442.04-2.51[13][14]The ethyl group increases the lipophilicity, leading to a higher predicted octanol-water partition coefficient (LogP) compared to the parent phenol.

Predicted Spectroscopic Data

The structural features of this compound allow for the prediction of its key spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts of the aromatic protons will be influenced by the chloro, fluoro, and ethoxy substituents. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating or withdrawing nature of the substituents.[15][16][17][18]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic absorbances of the aromatic ring and the ether linkage. Key expected peaks include C-O-C stretching vibrations, which for aryl alkyl ethers typically show two bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[19][20][21][22]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) is expected to be prominent due to the stability of the aromatic ring.[23][24][25][26][27] Common fragmentation patterns for aromatic ethers include cleavage of the alkyl-oxygen bond and the aryl-oxygen bond.

Experimental Determination of Physicochemical Properties

For definitive characterization, the following experimental protocols are recommended.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation.[28][29][30][31] The principle involves heating the liquid until its vapor pressure equals the atmospheric pressure.

Caption: Workflow for Micro-Boiling Point Determination.

Determination of Melting Point

Should the compound be a solid at room temperature, its melting point can be determined using a capillary melting point apparatus.[32][33][34][35] This method relies on observing the temperature range over which the solid transitions to a liquid.

Caption: Workflow for Capillary Melting Point Determination.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[36][37][38][39][40] This involves creating a saturated solution and measuring the concentration of the dissolved compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, is crucial for predicting a drug's pharmacokinetic properties. The shake-flask method is the traditional approach.[41][42][43][44][45]

Caption: Workflow for Shake-Flask LogP Determination.

Conclusion

References

2-Chloro-5-fluorophenetole molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-5-fluorophenetole for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named 1-chloro-2-ethoxy-4-fluorobenzene, is a halogenated aromatic ether. While direct literature on this specific molecule is limited, its structural precursor, 2-Chloro-5-fluorophenol, is a well-documented and commercially available chemical intermediate.[1][2][3] This guide provides a comprehensive technical overview of the molecular structure, bonding, and synthesis of this compound, derived from the established chemistry of its phenol precursor and foundational principles of organic synthesis. Understanding the nuanced interplay of the chloro, fluoro, and ethoxy substituents on the aromatic ring is critical for its application as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.

Part I: The Precursor — 2-Chloro-5-fluorophenol

A thorough understanding of this compound begins with its immediate synthetic precursor, 2-Chloro-5-fluorophenol. This compound provides the foundational aromatic scaffold and serves as a reference for spectroscopic analysis.

Molecular Structure and Physicochemical Properties

2-Chloro-5-fluorophenol (CAS: 3827-49-4) is a substituted phenol featuring a chlorine atom at position 2 and a fluorine atom at position 5 relative to the hydroxyl group.[1] It exists as a transparent, colorless to light yellow liquid at room temperature.[4]

PropertyValueSource
CAS Number 3827-49-4[1]
Molecular Formula C₆H₄ClFO[1][5]
Molecular Weight 146.55 g/mol [1][6]
Boiling Point 183-185 °C[5]
Density ~1.4 g/cm³[4][7]
IUPAC Name 2-chloro-5-fluorophenol
Spectroscopic Profile

The spectroscopic data for 2-Chloro-5-fluorophenol is well-characterized and provides a crucial baseline for confirming the successful synthesis of its phenetole derivative.

  • Infrared (IR) Spectroscopy: The IR spectrum of the phenol is distinguished by a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Additional peaks correspond to C-H aromatic stretching (~3100 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and C-Cl and C-F bond vibrations.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum shows a distinct singlet for the phenolic proton (OH), the chemical shift of which is dependent on solvent and concentration. The aromatic protons appear as complex multiplets, with their chemical shifts and coupling constants influenced by the positions of the chloro and fluoro substituents.

    • ¹³C NMR: The spectrum displays six distinct signals for the aromatic carbons, with the carbon atom bonded to the hydroxyl group appearing significantly downfield. The carbon atoms bonded to the halogens also show characteristic shifts due to electronegativity and halogen-specific effects.[9]

Part II: Synthesis of this compound

The most direct and industrially scalable method for preparing this compound is the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers.

Proposed Synthesis Route: Williamson Ether Synthesis

This reaction proceeds in two fundamental steps:

  • Deprotonation: The acidic phenolic proton of 2-Chloro-5-fluorophenol is removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the highly nucleophilic 2-chloro-5-fluorophenoxide anion.

  • Nucleophilic Substitution (Sₙ2): The generated phenoxide anion acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate. This Sₙ2 reaction displaces the leaving group (iodide or sulfate) and forms the C-O ether linkage, yielding the final product, this compound.

The choice of a polar aprotic solvent like acetone or acetonitrile facilitates the reaction by solvating the cation of the base without interfering with the nucleophilicity of the phenoxide.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A 1. Dissolve 2-Chloro-5-fluorophenol in Acetone B 2. Add Base (e.g., K₂CO₃) A->B C 3. Add Ethylating Agent (e.g., Ethyl Iodide) B->C D 4. Reflux Reaction Mixture (e.g., 6-8 hours) C->D E 5. Cool and Filter to Remove Salts D->E F 6. Evaporate Solvent (Rotary Evaporation) E->F G 7. Dissolve Residue in Ether F->G H 8. Wash with NaOH(aq) & Brine G->H I 9. Dry with MgSO₄ H->I J 10. Evaporate Ether I->J K 11. Purify via Vacuum Distillation or Column Chromatography J->K L 12. Characterize Pure Product (NMR, IR, GC-MS) K->L

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-5-fluorophenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethyl Iodide (C₂H₅I) (1.2 eq)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5-fluorophenol and anhydrous acetone. Stir until fully dissolved.

  • Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.

  • Add ethyl iodide dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI). Wash the salts with a small amount of acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in diethyl ether. Transfer the solution to a separatory funnel.

  • Wash the ether layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure compound.

Part III: this compound — Molecular Structure and Bonding

The conversion of the phenol to the phenetole introduces an ethoxy group, significantly altering the molecule's properties and electronic structure.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₈H₈ClFOAddition of a C₂H₄ unit to the precursor.
Molecular Weight 174.60 g/mol C₆H₄ClFO (146.55) + C₂H₄ (28.05).
Appearance Colorless to pale yellow liquidTypical for aromatic ethers.
Boiling Point Higher than 183-185 °CIncreased molecular weight and size lead to stronger van der Waals forces.
Solubility Insoluble in water, soluble in organic solventsLoss of the polar hydroxyl group decreases water solubility.
Structural and Bonding Analysis

The structure of this compound is defined by the interplay of its substituents on the benzene ring.

  • Molecular Geometry: The molecule consists of a planar benzene ring. The ethoxy group (-OCH₂CH₃) is bonded to C1, the chlorine atom to C2, and the fluorine atom to C5. The ethyl group of the ether is flexible, with free rotation around the C-O and C-C single bonds.

  • Electronic Effects and Bonding: The distribution of electron density in the aromatic ring is governed by the combined inductive and resonance effects of the three substituents.

    • Ethoxy Group (-OCH₂CH₃): The oxygen atom is highly electronegative, exerting a moderate electron-withdrawing inductive effect (-I). However, its lone pairs can be delocalized into the aromatic π-system, creating a strong electron-donating resonance effect (+R). The +R effect dominates, making the ethoxy group an overall activating group and an ortho, para-director for electrophilic aromatic substitution.

    • Halogens (-Cl, -F): Both chlorine and fluorine are highly electronegative and exert strong -I effects, withdrawing electron density from the ring and making it less reactive towards electrophiles (deactivating). They also possess lone pairs that can participate in a weaker +R effect. This combination makes halogens deactivating but ortho, para-directing.

The net result is a complex electronic landscape. The ethoxy group activates the ring, particularly at the positions ortho and para to it (positions 6 and 4), while the halogens deactivate the ring overall but direct incoming electrophiles to their own ortho/para positions. This electronic tug-of-war is fundamental to predicting the molecule's reactivity in further synthetic transformations.

Anticipated Spectroscopic Changes

Characterization of the final product relies on identifying key changes from the starting material's spectra.

  • IR Spectroscopy: The most definitive change will be the disappearance of the broad O-H stretch from the 3200-3600 cm⁻¹ region. Concurrently, new, sharp peaks will appear corresponding to the C-O-C asymmetric and symmetric stretching of the ether linkage, typically found in the 1250-1000 cm⁻¹ range.

  • ¹H NMR Spectroscopy: The singlet corresponding to the phenolic proton will be absent. Two new signals characteristic of the ethyl group will appear: a quartet around 4.0 ppm (for the -OCH₂- protons, split by the adjacent methyl group) and a triplet around 1.4 ppm (for the -CH₃ protons, split by the adjacent methylene group).

  • Mass Spectrometry: The molecular ion peak (M⁺) will shift from m/z 146 (for C₆H₄ClFO) to m/z 174 (for C₈H₈ClFO), confirming the addition of the ethyl group.

Part IV: Applications and Significance in Drug Development

Halogenated aromatic compounds are ubiquitous in medicinal chemistry. The inclusion of fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. 2-Chloro-5-fluorophenol itself is noted as a pharmaceutical intermediate.[4]

By converting the phenol to a phenetole, several key properties are modulated:

  • Increased Lipophilicity: Replacing the polar -OH group with a nonpolar -OCH₂CH₃ group increases the molecule's oil/water partition coefficient (LogP). This can significantly alter its pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Blocking: The ether linkage is generally more resistant to metabolic oxidation than a free phenol, potentially increasing the half-life of a drug molecule derived from this scaffold.

Therefore, this compound represents a valuable building block for medicinal chemists seeking to fine-tune the properties of a lead compound. It provides a synthetically accessible scaffold with a unique substitution pattern, offering a vector for further molecular elaboration in the development of novel therapeutic agents.

Conclusion

This compound is a halogenated aromatic ether whose chemical and physical properties are dictated by the electronic interplay of its chloro, fluoro, and ethoxy substituents. While not extensively documented itself, its structure, bonding, and properties can be confidently predicted based on its logical synthesis from the well-characterized precursor, 2-Chloro-5-fluorophenol, via the Williamson ether synthesis. The transformation from a phenol to a phenetole significantly alters the molecule's polarity and lipophilicity, making it a potentially valuable intermediate for researchers in drug discovery and materials science who require precise control over molecular properties. The detailed synthetic and analytical framework provided in this guide serves as a robust resource for the preparation and utilization of this versatile chemical building block.

References

An In-depth Technical Guide to the Starting Materials for 2-Chloro-5-fluorophenetole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-fluorophenetole is a substituted aromatic ether whose structural motif is of significant interest to researchers in medicinal chemistry and materials science. As a fluorinated organic molecule, it serves as a valuable building block in the synthesis of more complex chemical entities, leveraging the unique properties imparted by the fluorine and chlorine substituents on the aromatic ring. These properties can influence metabolic stability, binding affinity, and lipophilicity in pharmacologically active molecules.

This technical guide provides a detailed exploration of the primary synthetic routes to this compound, with a core focus on the selection and synthesis of its key starting materials. The narrative is structured to provide not just procedural steps, but a causal understanding of the synthetic choices, ensuring that researchers, scientists, and drug development professionals can adapt and troubleshoot these methodologies effectively. The most direct and well-documented pathway proceeds through the ethylation of 2-chloro-5-fluorophenol, making this phenol the principal starting material of interest.

Primary Synthesis Pathway: Ethylation of 2-Chloro-5-fluorophenol

The most strategically sound and efficient method for preparing this compound is the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a highly nucleophilic phenoxide, which then displaces a halide from an ethylating agent.[1][2]

The overall transformation is as follows:

Williamson Ether Synthesis of this compound

Causality of Experimental Choices:

  • Choice of Base: The acidity of the phenolic proton in 2-chloro-5-fluorophenol (pKa ≈ 7.5) allows for the use of moderately strong bases.[3] While strong bases like sodium hydride (NaH) can be used, common and less hazardous inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and preferred for industrial applications.[4] K₂CO₃ is particularly advantageous as it is inexpensive, easy to handle, and minimizes the presence of water, which can lead to side reactions.

  • Choice of Ethylating Agent: The reactivity of the ethylating agent follows the order of leaving group ability: I > Br > Cl. Ethyl iodide is highly reactive but also the most expensive. Diethyl sulfate is a potent and cost-effective ethylating agent but is highly toxic and requires careful handling. Ethyl bromide offers a good balance of reactivity and cost. The selection is often a trade-off between reaction time, cost, and safety considerations.

  • Solvent Selection: The reaction is typically performed in a polar aprotic solvent, such as acetone, acetonitrile, or dimethylformamide (DMF). These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the Sₙ2 reaction.[1]

Experimental Protocol: Ethylation of 2-Chloro-5-fluorophenol

This protocol describes a representative lab-scale synthesis of this compound.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluorophenol (10.0 g, 68.2 mmol), potassium carbonate (14.1 g, 102.3 mmol, 1.5 eq), and 100 mL of acetone.

  • Addition of Ethylating Agent: While stirring the suspension, add ethyl bromide (8.9 g, 81.8 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting crude oil in 100 mL of diethyl ether.

  • Purification: Transfer the ether solution to a separatory funnel and wash sequentially with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Final Product: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a liquid. Further purification can be achieved by vacuum distillation if necessary.

Synthesis of the Key Starting Material: 2-Chloro-5-fluorophenol

Since 2-chloro-5-fluorophenol (CAS 3827-49-4) is not a common bulk chemical, its synthesis is a critical component of the overall process.[5][6][7][8] A reliable multi-step synthesis starting from the readily available p-fluoroaniline has been reported.[9] This pathway involves a sequence of bromination, diazotization-chlorination (Sandmeyer-type reaction), Grignard formation, and hydrolysis.

The logical flow of this multi-step synthesis is visualized below.

A p-Fluoroaniline B 2-Bromo-4-fluoroaniline A->B Br₂ / HCl C 1-Bromo-2-chloro-5-fluorobenzene B->C 1. NaNO₂ / H₂SO₄ 2. CuCl / HCl D 2-Chloro-5-fluorophenyl tert-butyl ether C->D 1. Mg / THF 2. t-BuOOBu-t E 2-Chloro-5-fluorophenol D->E HCl / H₂O

Caption: Multi-step synthesis of 2-Chloro-5-fluorophenol.

Step 1: Synthesis of 2-Bromo-4-fluoroaniline
  • Protocol: In a 2000 mL four-necked flask, 129.0 g of p-fluoroaniline is added to a mixture of 540 mL water and 240 mL 36% hydrochloric acid while maintaining the temperature below 30°C. Liquid bromine (160.0 g) is then added dropwise at 20-45°C. The reaction is held for 30 minutes after the addition is complete. The resulting solid is filtered, washed, and recrystallized from ethanol after pH adjustment to 8-9 with saturated NaHCO₃ solution to yield 2-bromo-4-fluoroaniline.[9]

  • Scientific Rationale: This is a standard electrophilic aromatic substitution (bromination). The amino group is a strong activating group, directing ortho and para. Since the para position is blocked by the fluorine atom, bromination occurs at one of the ortho positions.

Step 2: Synthesis of 1-Bromo-2-chloro-5-fluorobenzene
  • Protocol: 208.0 g of 2-bromo-4-fluoroaniline is dissolved in 1000 mL of water and 310 mL of concentrated sulfuric acid. The mixture is cooled to 0-5°C, and a solution of 72.0 g of sodium nitrite (NaNO₂) in 100 mL of water is added dropwise to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The product is isolated by steam distillation followed by vacuum distillation.[9]

  • Scientific Rationale: This is a Sandmeyer reaction. The primary amine is converted into a diazonium salt, which is an excellent leaving group (N₂ gas). The CuCl catalyst facilitates the substitution of the diazonium group with a chlorine atom.

Step 3: Synthesis of 2-Chloro-5-fluorophenyl tert-butyl ether
  • Protocol: A Grignard reagent is prepared from 57.0 g of 1-bromo-2-chloro-5-fluorobenzene and 6.6 g of magnesium wire in THF. This Grignard reagent is then reacted with di-tert-butyl peroxide. The reaction is worked up by acidification and extraction to yield the tert-butyl ether.[9]

  • Scientific Rationale: The Grignard reagent acts as a strong nucleophile. Its reaction with a peroxide introduces an oxygen atom. The tert-butyl group is used as a protecting group for the phenol, as it is stable under the Grignard formation conditions but can be easily removed in the next step.

Step 4: Synthesis of 2-Chloro-5-fluorophenol
  • Protocol: 41.1 g of the 2-chloro-5-fluorophenyl tert-butyl ether is refluxed with 70 mL of water and 30 mL of concentrated hydrochloric acid for approximately 3.5 hours. The completion of the hydrolysis is monitored by GC. After cooling, the product is isolated by extraction with toluene and purified by vacuum distillation.[9]

  • Scientific Rationale: This is an acid-catalyzed deprotection (hydrolysis) of the tert-butyl ether. The bulky tert-butyl group is readily cleaved under acidic conditions to form the stable tert-butyl cation and the desired phenol.

StepStarting MaterialProductReagentsReported Yield
1p-Fluoroaniline2-Bromo-4-fluoroanilineBr₂, HClNot Specified
22-Bromo-4-fluoroaniline1-Bromo-2-chloro-5-fluorobenzeneNaNO₂, H₂SO₄, CuClNot Specified
31-Bromo-2-chloro-5-fluorobenzene2-Chloro-5-fluorophenyl tert-butyl etherMg, THF, (t-BuO)₂Not Specified
42-Chloro-5-fluorophenyl tert-butyl ether2-Chloro-5-fluorophenolHCl, H₂ONot Specified

Alternative Starting Materials and Conceptual Pathways

While the ethylation of 2-chloro-5-fluorophenol is the most direct route, other synthetic strategies can be envisioned, typically involving more steps. These are valuable for consideration if the primary starting materials are unavailable or cost-prohibitive.

Route A: From 2-Chloro-4-fluorophenol

An alternative precursor could be 2-chloro-4-fluorophenol, which can be synthesized by the direct chlorination of 4-fluorophenol.[10][11] The synthesis would then require nitration, ethylation, reduction, and deamination to arrive at the final product.

A 4-Fluorophenol B 2-Chloro-4-fluorophenol A->B Cl₂ C 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate B->C 1. EtOCOCl 2. Nitration D 5-Amino-2-chloro-4-fluorophenol C->D 1. Reduction (e.g., H₂/Pd-C) 2. Hydrolysis E Target Intermediate D->E Further Steps (Diazotization, Ethylation)

Caption: Conceptual pathway from 2-Chloro-4-fluorophenol.

This route, while plausible, involves a more complex series of functional group manipulations. For instance, a patented process describes the synthesis of 5-amino-2-chloro-4-fluorophenol from (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate, which itself is derived from 2-chloro-4-fluorophenol.[12] This highlights the multiple steps required to correctly position the functional groups.

Conclusion

The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis. This positions 2-chloro-5-fluorophenol as the core starting material for this target molecule. For researchers and process chemists, the key challenge lies not in the final ethylation step, but in securing a reliable source or an efficient synthesis of the substituted phenol precursor. The multi-step synthesis from p-fluoroaniline provides a validated, albeit lengthy, pathway. Understanding the rationale behind each transformation—from electrophilic substitution and Sandmeyer reactions to Grignard formation and deprotection—is paramount for successful execution, optimization, and scale-up.

References

An In-depth Technical Guide to 1-Ethoxy-2-chloro-5-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-ethoxy-2-chloro-5-fluorobenzene, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. This document elucidates its chemical identity, including its IUPAC name and synonyms, and presents a detailed summary of its physicochemical properties. A core focus of this guide is a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, starting from 2-chloro-5-fluorophenol. The rationale behind the experimental choices is explained to ensure reproducibility and success. Furthermore, potential applications in drug discovery are discussed, drawing from the known bioactivities of structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Physicochemical Properties

The compound commonly referred to as 2-chloro-5-fluorophenetole is more systematically named under IUPAC nomenclature as 1-ethoxy-2-chloro-5-fluorobenzene .

  • IUPAC Name: 1-Ethoxy-2-chloro-5-fluorobenzene

  • Synonyms: this compound

  • CAS Number: 289039-35-6

  • Molecular Formula: C₈H₈ClFO

  • Molecular Weight: 174.60 g/mol

Physicochemical Data Summary
PropertyValueSource
Appearance Likely a colorless to light yellow liquidInferred from similar compounds
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and insoluble in waterChemical principles

Synthesis of 1-Ethoxy-2-chloro-5-fluorobenzene via Williamson Ether Synthesis

The most direct and widely adopted method for the preparation of aryl ethers is the Williamson ether synthesis.[1] This reaction proceeds via an S\N2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1] For the synthesis of 1-ethoxy-2-chloro-5-fluorobenzene, the precursor 2-chloro-5-fluorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with an ethylating agent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Product 2_Chloro_5_fluorophenol 2-Chloro-5-fluorophenol Deprotonation Deprotonation (Phenoxide Formation) 2_Chloro_5_fluorophenol->Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation Ethylating_Agent Ethylating Agent (e.g., Ethyl iodide, Diethyl sulfate) SN2_Reaction SSN2_Reaction2 Reaction (Ether Formation) Ethylating_Agent->SN2_Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Deprotonation Deprotonation->SN2_Reaction Work_up Aqueous Work-up & Extraction SN2_Reaction->Work_up Purification Purification (e.g., Distillation, Chromatography) Work_up->Purification Target_Molecule 1-Ethoxy-2-chloro-5-fluorobenzene Purification->Target_Molecule

Caption: Workflow for the synthesis of 1-ethoxy-2-chloro-5-fluorobenzene.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Williamson ether synthesis methodologies for substituted phenols.[2][3][4][5]

Materials:

  • 2-Chloro-5-fluorophenol

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Ethyl iodide (C₂H₅I)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-fluorophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone or DMF (approximately 5-10 mL per gram of phenol) to the flask, followed by anhydrous potassium carbonate (1.5-2.0 eq).

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol. A slight excess ensures complete formation of the phenoxide. Acetone and DMF are suitable polar apathetic solvents that facilitate the S\N2 reaction.

  • Addition of Ethylating Agent: Add ethyl iodide (1.1-1.2 eq) to the stirring suspension.

    • Causality: A small excess of the ethylating agent drives the reaction to completion. Ethyl iodide is a good electrophile for the S\N2 reaction.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56 °C) or to a suitable temperature for DMF (e.g., 60-80 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. e. Wash the organic layer successively with water, 1 M NaOH solution (to remove any unreacted phenol), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-ethoxy-2-chloro-5-fluorobenzene can be purified by vacuum distillation or column chromatography on silica gel if necessary to obtain the final product of high purity.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are prevalent in pharmaceuticals due to the ability of halogens, particularly fluorine and chlorine, to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[6] The introduction of these atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[6]

While specific applications of 1-ethoxy-2-chloro-5-fluorobenzene are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. It can be considered a valuable building block for the synthesis of more complex molecules in drug discovery programs. For instance, substituted aryl ethers are core structures in a wide range of therapeutic agents.

The presence of chloro and fluoro substituents on the benzene ring makes it a useful intermediate for further functionalization through reactions such as nucleophilic aromatic substitution or cross-coupling reactions.[7] Researchers can leverage this reactivity to introduce other functional groups and build molecular complexity. For example, similar chloro- and fluoro-substituted aromatic compounds are used as precursors in the synthesis of agrochemicals and pharmaceuticals, including anti-inflammatory, antimicrobial, or anticancer agents.[7]

Safety and Handling

Hazard Identification:

  • Based on data for the isomeric 4-Chloro-1-ethoxy-2-fluorobenzene, the compound is expected to be harmful if swallowed.[3]

  • It may cause skin and serious eye irritation.[3]

  • It may also cause respiratory irritation.[3]

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

1-Ethoxy-2-chloro-5-fluorobenzene is a halogenated aromatic ether with potential as a synthetic intermediate in various fields, most notably in the development of new pharmaceuticals and agrochemicals. Its synthesis can be reliably achieved through the Williamson ether synthesis from the corresponding phenol. The presence of both chlorine and fluorine atoms on the aromatic ring provides opportunities for further chemical modifications, making it a versatile building block for organic synthesis. This guide provides a foundational understanding of this compound, its synthesis, and its potential applications to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Theoretical Properties of 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 2-Chloro-5-fluorophenetole, a halogenated aromatic ether of significant interest in synthetic chemistry and drug discovery. As direct experimental data for this compound is not extensively available in public literature, this document synthesizes information from its immediate precursor, 2-Chloro-5-fluorophenol, and established principles of organic chemistry to predict its physicochemical characteristics, spectroscopic signature, reactivity, and a viable synthetic pathway. This guide is intended to serve as a foundational resource for researchers considering the use of this molecule in their work, enabling informed experimental design and application.

Introduction and Rationale

Halogenated aromatic compounds are cornerstone building blocks in the development of pharmaceuticals and agrochemicals. The specific placement of chloro and fluoro substituents on an aromatic ring can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, the ethyl ether of 2-Chloro-5-fluorophenol, represents a logical derivative for fine-tuning these properties. The conversion of the phenolic hydroxyl group to an ethoxy group removes a potential site for metabolic glucuronidation and alters the molecule's hydrogen bonding capabilities, which can be a critical design element in medicinal chemistry. This guide bridges the current information gap by providing a robust theoretical framework for this promising, yet under-documented, chemical entity.

Predicted Physicochemical Properties

The physicochemical properties of this compound are extrapolated from its precursor, 2-Chloro-5-fluorophenol. The addition of an ethyl group (C₂H₅) in place of the phenolic proton is the primary structural modification.

PropertyPredicted Value for this compoundReported Value for 2-Chloro-5-fluorophenolRationale for Prediction
Molecular Formula C₈H₈ClFOC₆H₄ClFO[1][2]Addition of a C₂H₄ moiety to the phenol.
Molecular Weight 174.60 g/mol 146.55 g/mol [1][2]Calculated based on the molecular formula.
Appearance Colorless to light yellow liquidTransparent colorless to light yellow liquid[3]Expected to be similar to the precursor.
Boiling Point ~200-210 °C183-185 °C[3][4][5]Increased molecular weight and van der Waals forces lead to a higher boiling point.
Density ~1.3 g/cm³1.408 g/cm³[3]The addition of the less dense ethyl group is expected to slightly decrease the overall density.
Water Solubility Sparingly solubleSlightly soluble[6][7]The ether is less polar than the phenol, leading to lower water solubility.
Solubility in Organic Solvents Soluble in ethers, chlorinated solvents, and alcoholsSoluble in common organic solventsExpected to be soluble in nonpolar and polar aprotic solvents.
pKa Not Applicable7.50 ± 0.10 (Predicted)[6][7]The acidic phenolic proton is replaced by an ethyl group, so it does not have an acidic pKa.

Proposed Synthesis: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the parent phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Reaction Scheme

G cluster_reactants Reactants cluster_process Process cluster_products Products A 2-Chloro-5-fluorophenol D Deprotonation (Formation of Phenoxide) A->D + Base (B) B Base (e.g., K₂CO₃, NaH) H Base Byproduct (e.g., KHCO₃) B->H C Ethylating Agent (e.g., C₂H₅I, C₂H₅Br) E Nucleophilic Attack (SN2) by Phenoxide C->E D->E Intermediate F This compound E->F G Salt Byproduct (e.g., KI, NaBr) E->G

Caption: Proposed Williamson Ether Synthesis Workflow.

Step-by-Step Experimental Protocol (Theoretical)
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Chloro-5-fluorophenol (1.0 eq).

  • Solvent and Base: Dissolve the phenol in a suitable polar aprotic solvent such as acetone or acetonitrile (DMF can also be used). Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

  • Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium 2-chloro-5-fluorophenoxide intermediate.

  • Addition of Ethylating Agent: Add an ethylating agent, such as ethyl iodide (C₂H₅I, 1.2 eq), dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for structure elucidation. The following are predictions for the key spectroscopic signatures of this compound, based on the known spectra of its precursor and the addition of an ethyl group.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityAssignment
¹H NMR ~7.1-7.3ddAromatic H
~6.8-7.0mAromatic H
~6.7-6.9mAromatic H
~4.1q-O-CH₂ -CH₃
~1.4t-O-CH₂-CH₃
¹³C NMR ~158dC -O
~150dC -F
~130dC -Cl
~115-125mAromatic C -H
~105-115mAromatic C -H
~100-110mAromatic C -H
~64s-O-CH₂ -CH₃
~15s-O-CH₂-CH₃

Note: d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets. Shifts are relative to TMS.

Infrared (IR) Spectroscopy

The transition from a phenol to an ether results in distinct changes in the IR spectrum.

Wavenumber (cm⁻¹)Predicted IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch (from ethyl group)
~3300 (Broad) Absent O-H Stretch (present in phenol precursor)
1580-1450StrongAromatic C=C Bending
1250-1200 Strong Aryl-Alkyl C-O-C Asymmetric Stretch (Ether)
1050-1020 Strong Aryl-Alkyl C-O-C Symmetric Stretch (Ether)
1100-1000StrongC-F Stretch
800-600StrongC-Cl Stretch
Mass Spectrometry (MS)

For mass spectrometry, the molecular ion peak (M⁺) is predicted based on the calculated molecular weight.

m/z ValuePredictionRationale
174/176 Molecular Ion Peak (M⁺) Corresponding to C₈H₈³⁵ClFO and C₈H₈³⁷ClFO in a ~3:1 ratio.
145/147 Fragment PeakLoss of the ethyl group (-C₂H₅).
117 Fragment PeakSubsequent loss of carbon monoxide (-CO) from the phenoxy cation.

Theoretical Reactivity

The reactivity of this compound is governed by the ethoxy group and the halogen substituents on the aromatic ring.

  • Electrophilic Aromatic Substitution (EAS): The ethoxy group is a strong activating, ortho-, para-director. The chloro and fluoro groups are deactivating but also ortho-, para-directing. The directing effects are complex, but substitution is likely to occur at positions ortho and para to the strongly activating ethoxy group, with the precise location influenced by steric hindrance from the adjacent chlorine atom.

  • Ether Cleavage: The C-O ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., refluxing with HBr or HI) to regenerate the parent phenol, 2-Chloro-5-fluorophenol.

  • Nucleophilic Aromatic Substitution (NAS): The C-Cl and C-F bonds are generally not susceptible to nucleophilic attack unless the ring is further activated by strongly electron-withdrawing groups.

Safety and Handling

While specific toxicological data for this compound is unavailable, precautions should be based on the known hazards of its precursor and related halogenated aromatic compounds.[4][5][10]

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4][11] May cause skin, eye, and respiratory system irritation.[5][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[4][10] All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][10]

  • Stability: The compound is expected to be stable under normal storage conditions.[4][10] Hazardous decomposition products upon combustion may include carbon oxides, hydrogen chloride, and hydrogen fluoride.[4][10]

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. This guide provides a robust theoretical foundation for its properties, synthesis, and reactivity. By leveraging data from its parent phenol, we have constructed a detailed profile that should empower researchers to confidently incorporate this compound into their research and development programs. Experimental validation of these theoretical predictions is a logical next step and is highly encouraged.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available experimental data specifically for 2-Chloro-5-fluorophenetole is limited. This guide, therefore, presents a predictive analysis based on the well-documented properties of its close structural analog, 2-Chloro-5-fluorophenol, and established principles of physical organic chemistry. The protocols and data herein are illustrative and designed to serve as a robust framework for initiating laboratory investigation.

Executive Summary

This compound, an ether derivative of the corresponding phenol, presents a unique physicochemical profile critical for its application in pharmaceutical and fine chemical synthesis. This document provides a comprehensive, albeit predictive, technical overview of its solubility and stability characteristics. By contrasting its ether structure with the hydroxyl group of the more studied 2-Chloro-5-fluorophenol, we extrapolate its likely behavior in various solvent systems and under common stress conditions. This guide details proposed methodologies for empirical determination, including shake-flask solubility assays, forced degradation studies under hydrolytic, oxidative, and photolytic conditions, and the development of a stability-indicating HPLC method for accurate quantification. The insights and protocols provided are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle, formulate, and analyze this compound.

Introduction to this compound

This compound belongs to the class of halogenated aromatic ethers. Its structure, featuring a stable ethyl ether linkage in place of a reactive phenolic hydroxyl group, suggests significantly different chemical behavior compared to its precursor, 2-Chloro-5-fluorophenol. While the phenol is a known pharmaceutical intermediate[1][2], the phenetole derivative is anticipated to offer altered lipophilicity and reduced susceptibility to certain degradation pathways, making it a potentially valuable building block in medicinal chemistry and material science. Understanding its solubility is paramount for designing reaction conditions and formulations, while a thorough stability profile is a regulatory and safety necessity for any potential application in drug development[3].

Comparative Physicochemical Properties

The primary structural difference between this compound and 2-Chloro-5-fluorophenol is the replacement of the acidic proton of the hydroxyl group with an ethyl group. This change eliminates the capacity for the molecule to act as a hydrogen bond donor and significantly reduces its polarity, which in turn dictates its physical properties.

Property2-Chloro-5-fluorophenol (Known)This compound (Predicted)Rationale for Prediction
Molecular Formula C₆H₄ClFO[1][4]C₈H₈ClFOAddition of a C₂H₄ group.
Molecular Weight 146.55 g/mol [1][5]174.60 g/mol Addition of the ethyl group.
Appearance Clear colorless to pale yellow liquid[1][4]Colorless to pale yellow liquidEthers are typically colorless liquids.
Boiling Point 183-185 °C[1][5]~200-215 °CIncreased molecular weight and van der Waals forces lead to a higher boiling point.
pKa ~7.50 (Predicted)[1][4]Not ApplicableThe absence of the acidic phenolic proton means it is not a Brønsted-Lowry acid.
LogP (Predicted) ~2.44[6]~3.0 - 3.5Replacement of the polar -OH group with the nonpolar -OC₂H₅ group increases lipophilicity.
Water Solubility Slightly soluble[1][4][6]Very slightly soluble to insolubleLoss of hydrogen bonding capability with water drastically reduces aqueous solubility.
Organic Solvent Solubility Soluble in most common organic solvents[7][8]Highly soluble in nonpolar organic solvents"Like dissolves like"; increased lipophilicity enhances solubility in solvents like hexanes, toluene, and ethers.

Solubility Profiling

Theoretical Assessment

The replacement of the phenolic -OH with an -OC₂H₅ group is the single most important factor governing the solubility of this compound. The phenetole is expected to be readily soluble in a wide range of organic solvents, particularly those with low polarity such as ethers (diethyl ether, THF), hydrocarbons (hexanes, toluene), and chlorinated solvents (dichloromethane). Conversely, its solubility in polar protic solvents like water and ethanol will be significantly diminished compared to its phenol analog[7][8].

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines a standard procedure for quantifying the solubility of this compound in various solvents at a controlled temperature.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a selected solvent (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile, Hexane).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid/undissolved liquid settles.

  • Sampling & Dilution: Carefully withdraw an aliquot from the clear supernatant. For accurate analysis, filter the aliquot through a 0.22 µm syringe filter (ensure filter material compatibility). Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the original concentration in the supernatant to determine the solubility.

  • Replicates: Perform the experiment in triplicate for each solvent to ensure statistical validity.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess compound to known volume of solvent B Shake at 25°C for 24-48h A->B C Filter supernatant (0.22 µm) B->C D Dilute filtrate C->D E Quantify via validated HPLC-UV D->E

Caption: Workflow for experimental solubility determination.

Predicted Solubility Data
SolventPredicted Solubility CategoryPredicted Value Range (at 25°C)
WaterVery slightly soluble< 0.1 mg/mL
Phosphate Buffer (pH 7.4)Very slightly soluble< 0.1 mg/mL
MethanolSoluble50 - 200 mg/mL
AcetonitrileFreely Soluble> 200 mg/mL
DichloromethaneFreely Soluble> 500 mg/mL
TolueneFreely Soluble> 500 mg/mL
HexaneSoluble50 - 200 mg/mL

Stability Analysis and Degradation Profile

Theoretical Stability Assessment

The ether linkage in this compound is significantly more robust than the phenolic hydroxyl group under many conditions. The compound is expected to be stable to basic hydrolysis and mild oxidation. However, the ether bond can be susceptible to cleavage under strong acidic conditions, and like most aromatic compounds, it may be sensitive to photolytic degradation. The chloro and fluoro substituents on the aromatic ring are generally stable but can influence the electronic properties and reactivity of the molecule.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 60 °C for 7 days.

    • Thermal Degradation (Solid): Store the solid compound at 60 °C for 7 days.

    • Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Processing: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with a mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize any degradation products.

Postulated Degradation Pathways

The primary degradation pathway of concern is acid-catalyzed hydrolysis of the ether linkage. Photodegradation may also occur, potentially involving the carbon-chlorine bond.

G cluster_acid Acid Hydrolysis (Strong Acid, Heat) cluster_photo Photodegradation (UV Light) cluster_stable Stable Conditions Parent This compound Acid_Product 2-Chloro-5-fluorophenol + Ethanol Parent->Acid_Product H⁺/H₂O Photo_Product Dechlorinated Species (e.g., 5-Fluorophenetole) Parent->Photo_Product Stable No Significant Degradation Parent->Stable Base, Mild Oxidation, Thermal (Solid)

Caption: Postulated degradation pathways for this compound.

Predicted Stability Data Summary
Stress ConditionPredicted DegradationPotential Major Degradant(s)
0.1 M HCl, 60 °C5-15%2-Chloro-5-fluorophenol
0.1 M NaOH, 60 °C< 2%Minimal degradation expected.
3% H₂O₂, RT< 5%Minimal degradation expected; potential for minor ring oxidation products.
Heat (Solid), 60 °C< 2%Minimal degradation expected.
Photolytic (ICH Q1B)5-10%Dechlorinated products; other radical-mediated species.

Proposed Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. A reverse-phase HPLC method with UV detection is the standard approach.

Protocol: Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 40% B

    • 18-22 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 220 nm or 275 nm), with full spectrum collection via PDA.

  • Injection Volume: 10 µL.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (peak purity analysis of stressed samples), linearity, accuracy, precision, and robustness.

Workflow for Method Development

G A Select Column & Initial Mobile Phase B Optimize Gradient for Parent Peak Shape A->B C Perform Forced Degradation Study B->C D Inject Stressed Samples C->D E Check for Co-elution (Peak Purity Analysis) D->E F Adjust Gradient/Mobile Phase to Resolve All Peaks E->F Resolution < 1.5 G Method Validation (ICH Q2(R1)) E->G Resolution > 1.5 F->D

Caption: Workflow for stability-indicating HPLC method development.

Conclusion

This guide presents a scientifically grounded, predictive framework for understanding the solubility and stability of this compound. The conversion of the phenolic hydroxyl to an ethyl ether is predicted to substantially increase the compound's lipophilicity, enhancing its solubility in nonpolar organic solvents while diminishing it in aqueous media. The ether linkage imparts greater chemical stability against basic and mild oxidative conditions but remains a potential liability under strong acid catalysis. The provided protocols for experimental determination and analysis are based on industry-standard methodologies and offer a clear path forward for the empirical validation of these predicted characteristics. Such validation is an indispensable step for the confident application of this compound in research and development.

References

Unlocking the Potential of 2-Chloro-5-fluorophenetole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Promise of a Halogenated Phenetole

In the landscape of medicinal chemistry and materials science, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, has proven to be a transformative approach in the design of novel molecules with enhanced biological activity and unique physicochemical properties.[1][2][3] While significant research has been dedicated to its precursor, 2-Chloro-5-fluorophenol, which has demonstrated notable antibacterial activity, the potential of its ethyl ether derivative, 2-Chloro-5-fluorophenetole, remains a largely unexplored frontier.[4] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining promising research avenues for this compound. By leveraging established synthetic methodologies and predictive computational tools, we will explore its potential as a versatile building block for new pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties and Structural Features

Before delving into potential research areas, it is crucial to understand the fundamental physicochemical properties of this compound. While experimental data for this specific compound is scarce, we can extrapolate key characteristics based on its structure and the known properties of its precursor and related phenetoles.[5][6]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery and Synthesis
Molecular Formula C₈H₈ClFOProvides the elemental composition.
Molecular Weight 174.60 g/mol Influences solubility, membrane permeability, and overall pharmacokinetics.
Boiling Point ~190-210 °CImportant for purification via distillation and for defining reaction conditions.
LogP (Octanol-Water Partition Coefficient) ~3.5-4.0A key indicator of lipophilicity, affecting absorption and distribution.
pKa (of conjugate acid) Not applicableThe ether linkage is generally stable under physiological conditions.
Polar Surface Area (PSA) ~9.2 ŲInfluences membrane permeability and interactions with biological targets.

The presence of both chlorine and fluorine atoms on the aromatic ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.[1][3] The ethyl ether group, replacing the phenolic hydroxyl, increases the molecule's lipophilicity and removes the potential for hydrogen bond donation, which can have profound effects on its biological activity and pharmacokinetic profile.

Strategic Synthesis of this compound: Methodologies and Experimental Protocols

The synthesis of this compound from its readily available precursor, 2-Chloro-5-fluorophenol, can be achieved through several established etherification methods. The choice of method will depend on factors such as scale, desired purity, and the availability of reagents.

Williamson Ether Synthesis: A Classic and Scalable Approach

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[7]

Experimental Protocol:

  • Deprotonation of the Phenol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1.0 equivalent of 2-Chloro-5-fluorophenol in a suitable anhydrous solvent (e.g., THF, DMF).

  • Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: To the resulting phenoxide solution, add 1.2 equivalents of iodoethane or bromoethane dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the phenol without competing in the subsequent alkylation step. Anhydrous conditions are critical to prevent quenching of the base and the reactive phenoxide. Iodoethane is often preferred over bromoethane due to the better leaving group ability of iodide, leading to faster reaction rates.

Mitsunobu Reaction: Mild Conditions and Stereochemical Control

The Mitsunobu reaction offers a milder alternative for etherification, proceeding with inversion of configuration if a chiral alcohol were used.[8][9][10][11][12] While not relevant for the synthesis of this compound from an achiral phenol, its mild conditions are advantageous for sensitive substrates.

Experimental Protocol:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-Chloro-5-fluorophenol, 1.5 equivalents of triphenylphosphine (PPh₃), and 1.5 equivalents of ethanol in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Slowly add 1.5 equivalents of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to separate the desired phenetole from triphenylphosphine oxide and the hydrazine byproduct.

Causality Behind Experimental Choices: The Mitsunobu reaction avoids the need for a strong base, making it compatible with a wider range of functional groups. The order of addition is crucial to prevent side reactions.

Phase-Transfer Catalysis: A Green and Efficient Alternative

Phase-transfer catalysis (PTC) provides an environmentally friendly and efficient method for etherification, particularly for larger-scale syntheses, by facilitating the reaction between reactants in immiscible phases.[13][14][15]

Experimental Protocol:

  • Combine 1.0 equivalent of 2-Chloro-5-fluorophenol, a biphasic solvent system (e.g., toluene and 50% aqueous NaOH), and a catalytic amount (1-5 mol%) of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Add 1.5 equivalents of iodoethane or bromoethane to the vigorously stirred mixture.

  • Heat the reaction to 50-70 °C and monitor by TLC or GC.

  • Work-up and Purification: After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by distillation or column chromatography.

Causality Behind Experimental Choices: The phase-transfer catalyst transports the phenoxide from the aqueous phase to the organic phase where it can react with the alkyl halide. This avoids the need for anhydrous solvents and strong, stoichiometric bases, making the process more economical and sustainable.

Synthesis_of_2_Chloro_5_fluorophenetole cluster_0 Williamson Ether Synthesis Phenol 2-Chloro-5-fluorophenol Phenetole This compound Phenol->Phenetole EtOH, PPh3, DEAD THF Phenol->Phenetole CH3CH2I, NaOH (aq) Toluene, TBAB Sodium Phenoxide Sodium Phenoxide Phenol->Sodium Phenoxide NaH, THF Sodium Phenoxide->Phenetole CH3CH2I

Caption: Synthetic routes to this compound.

Potential Research Areas and Applications

The unique structural features of this compound open up a multitude of research opportunities across various scientific disciplines.

Medicinal Chemistry and Drug Discovery

Halogenated aromatic compounds are prevalent in a wide array of pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and membrane permeability.[1][3]

  • As a Scaffold for Novel Bioactive Molecules: this compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The aromatic ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions to introduce additional pharmacophoric groups.

  • Antimicrobial Agents: Given the known antibacterial properties of its phenol precursor, this compound and its derivatives should be investigated for their antimicrobial activity against a broad spectrum of bacteria and fungi.[4]

  • Enzyme Inhibitors: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the molecule's interaction with enzyme active sites.[16] Molecular docking studies can be employed to predict the binding affinity of this compound derivatives to various enzymatic targets implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[17][18][19][20]

Experimental Workflow for Drug Discovery:

Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Screening In vitro Biological Screening (e.g., antimicrobial, anticancer) Synthesis->Screening Docking Molecular Docking Studies Synthesis->Docking Lead_Opt Lead Optimization Screening->Lead_Opt Docking->Lead_Opt ADMET In silico ADMET Prediction ADMET->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A typical workflow for drug discovery research.

Agrochemical Development

Many commercial herbicides, fungicides, and insecticides contain halogenated aromatic moieties.[21] The specific substitution pattern of this compound makes it an interesting candidate for the development of new agrochemicals.

  • Herbicidal Activity: Derivatives of this compound can be synthesized and screened for their herbicidal activity against various weed species. The phenetole moiety can be a key component of pro-herbicides that are activated within the target plant.

  • Fungicidal and Insecticidal Properties: The compound and its derivatives should also be evaluated for their potential to control fungal plant pathogens and insect pests.

Materials Science

The unique electronic and physical properties imparted by the halogen substituents make this compound a potential building block for advanced materials.

  • Polymer Chemistry: The molecule can be functionalized to create monomers for the synthesis of specialty polymers with enhanced thermal stability, flame retardancy, and specific optical or electronic properties.

  • Liquid Crystals: The rigid aromatic core and the potential for introducing other functional groups make it a candidate for the design of novel liquid crystalline materials.

In Silico-Guided Research: Predicting Biological Activity and Pharmacokinetics

Before embarking on extensive and costly laboratory synthesis and testing, computational tools can provide valuable insights into the potential of this compound and its derivatives.[22][23][24][25][26]

Table 2: Predicted ADMET Properties of this compound

ADMET PropertyPredicted OutcomeImplication
Human Intestinal Absorption (HIA) HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration LikelyMay be suitable for targeting central nervous system disorders.
CYP450 Inhibition Potential for inhibition of certain isoformsWarrants experimental investigation to assess drug-drug interaction risks.
Hepatotoxicity Low to moderate riskFurther toxicological studies are necessary.
Ames Mutagenicity Unlikely to be mutagenicFavorable initial safety profile.

Molecular Docking Protocol:

  • Target Selection: Identify a protein target of interest based on a therapeutic hypothesis.

  • Ligand and Protein Preparation: Obtain the 3D structure of this compound and the target protein (from the Protein Data Bank or through homology modeling). Prepare both structures by adding hydrogens, assigning charges, and minimizing their energy.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the ligand within the protein's active site.

  • Analysis of Results: Analyze the predicted binding poses, hydrogen bond interactions, and docking scores to evaluate the potential of the compound as an inhibitor or modulator of the target protein.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chemical entity with significant potential across multiple scientific domains. Its synthesis is readily achievable from its corresponding phenol, and its unique halogenation pattern suggests a high likelihood of interesting biological and material properties. This guide provides a foundational framework for initiating research into this intriguing molecule. By combining rational synthetic strategies with predictive computational modeling, researchers can efficiently unlock the full potential of this compound as a valuable building block for the next generation of pharmaceuticals, agrochemicals, and advanced materials. The path from this foundational knowledge to tangible applications will require rigorous experimental validation, but the journey promises to be a rewarding one for the scientific community.

References

electrophilic substitution reactions of 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-5-fluorophenetole

Executive Summary

This compound is a polysubstituted aromatic ether with significant potential as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Understanding its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions, is paramount for its effective utilization. This guide provides a comprehensive analysis of the theoretical principles governing the regioselectivity of EAS reactions on this substrate. We dissect the competing electronic effects of the ethoxy, chloro, and fluoro substituents to predict the sites of electrophilic attack. Furthermore, this document offers detailed, field-proven experimental protocols for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation, tailored specifically for this compound. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required to functionalize this promising scaffold with precision and efficiency.

Introduction

Electrophilic aromatic substitution (EAS) stands as a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1][2] The reaction proceeds through a two-step mechanism involving an initial attack by the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][4] This initial step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product.[4][5]

The regiochemical outcome of these reactions on substituted benzenes is not random. The substituents already present on the ring exert powerful directing effects, dictating the position of the incoming electrophile.[6] These effects are a consequence of the interplay between inductive and resonance effects, which can either activate or deactivate the ring towards substitution and favor attack at the ortho, meta, or para positions.[7][8]

This guide focuses on the specific case of this compound, a molecule featuring a powerful activating group (ethoxy) and two deactivating, yet ortho, para-directing, halogen groups. Analyzing this complex interplay is crucial for predicting and controlling reaction outcomes.

Theoretical Analysis of Regioselectivity

The regioselectivity of electrophilic attack on this compound is determined by the cumulative electronic influence of its three substituents. The directing power of these groups must be assessed to predict the most nucleophilic positions on the aromatic ring.

Substituent Effects:

  • Ethoxy Group (-OCH₂CH₃) at C1: This is a potent activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a very strong electron-donating resonance effect (+M) via its lone pairs. The +M effect is dominant, significantly increasing the electron density at the ortho (C2, C6) and para (C4) positions.

  • Chloro (-Cl at C2) and Fluoro (-F at C5) Groups: Halogens are a unique class of substituents. They are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M).[9][10][11] Despite deactivating the ring and slowing the reaction rate compared to benzene, their +M effect enriches the ortho and para positions relative to the meta position. Therefore, they are considered ortho, para-directors.[10][11]

Predictive Consensus:

The hierarchy of activating strength is the key to predicting the final outcome. The ethoxy group is a far more powerful activating and directing group than the halogens. Therefore, its influence will be paramount in determining the site of substitution.

  • Primary Directive: The ethoxy group strongly directs incoming electrophiles to positions C4 (para) and C6 (ortho). The C2-ortho position is already occupied.

  • Secondary Influence: The fluoro group at C5 also directs ortho to the C4 and C6 positions, reinforcing the directive of the ethoxy group. The chloro group at C2 directs ortho to C3, a position that is meta to the powerful ethoxy director, making attack at C3 highly unlikely.

  • Steric Considerations: The C6 position is ortho to the relatively bulky ethoxy group, which may introduce some steric hindrance. The C4 position is sterically unencumbered.

References

Methodological & Application

laboratory synthesis protocol for 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of 2-Chloro-5-fluorophenetole

Abstract

This document provides a comprehensive guide for the laboratory synthesis of this compound, an aromatic ether with potential applications as an intermediate in the development of pharmaceuticals and agrochemicals. The protocol is centered around the Williamson ether synthesis, a robust and widely utilized method for preparing ethers.[1][2] The synthesis involves the O-alkylation of 2-Chloro-5-fluorophenol with bromoethane. This guide furnishes a detailed, step-by-step experimental procedure, a discussion of the reaction mechanism, safety precautions, and methods for purification and characterization. The content is designed for researchers in organic chemistry and drug development, providing the necessary technical details to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

Halogenated phenetole derivatives are important structural motifs in a variety of biologically active molecules. The specific substitution pattern of this compound, featuring chlorine and fluorine atoms, can significantly influence the pharmacokinetic and pharmacodynamic properties of larger molecules into which it is incorporated. The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a reaction first developed in 1850 that remains a cornerstone of modern organic chemistry.[1][3]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] In the first step, the weakly acidic phenolic proton of 2-Chloro-5-fluorophenol is removed by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent, such as bromoethane, displacing the bromide leaving group and forming the desired ether linkage.[3] The choice of a primary alkyl halide like bromoethane is critical, as secondary and tertiary halides are prone to undergoing competing elimination (E2) reactions, which would reduce the yield of the desired ether product.[3][4]

Compound Properties and Safety

A thorough understanding of the chemical properties and hazards associated with all reagents is essential for safe laboratory practice.

Table 1: Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Chloro-5-fluorophenol3827-49-4C₆H₄ClFO146.55183-185[5][6]
Bromoethane74-96-4C₂H₅Br108.9737-39
Potassium Carbonate584-08-7K₂CO₃138.21N/A (Decomposes)
This compoundN/AC₈H₈ClFO174.60(Predicted)
Hazard Identification and Safety Precautions
  • 2-Chloro-5-fluorophenol : Harmful if swallowed or in contact with skin.[7][8] It causes severe skin burns and eye damage.[7][8][9] It is also irritating to the respiratory system.[5][10] All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11]

  • Bromoethane : A flammable liquid and vapor. It is harmful if swallowed and is suspected of causing cancer. It causes skin and serious eye irritation. Work in a well-ventilated fume hood is mandatory.

  • Potassium Carbonate : Causes serious eye irritation. Avoid inhalation of dust.

  • Acetone : Highly flammable liquid and vapor. Causes serious eye irritation.

Always consult the latest Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[11]

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound from 2-Chloro-5-fluorophenol via Williamson ether synthesis.

Reaction Scheme
Reaction scheme for the synthesis of this compound Caption: Williamson ether synthesis of this compound from 2-Chloro-5-fluorophenol.

Materials and Reagents

Table 2: Reagent Quantities

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2-Chloro-5-fluorophenol146.555.00 g34.11.0
Bromoethane108.974.85 g (3.28 mL)44.51.3
Potassium Carbonate (anhydrous)138.217.07 g51.21.5
Acetone (anhydrous)58.08100 mLN/AN/A
Experimental Procedure
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-fluorophenol (5.00 g, 34.1 mmol).

  • Addition of Reagents : Add anhydrous potassium carbonate (7.07 g, 51.2 mmol) and 100 mL of anhydrous acetone to the flask.

  • Initiation of Reaction : Begin vigorous stirring to create a suspension. Add bromoethane (3.28 mL, 44.5 mmol) to the mixture using a syringe.

  • Reaction Conditions : Heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle. Allow the reaction to proceed under reflux for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot has disappeared.

  • Work-up :

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the inorganic salts (potassium carbonate and potassium bromide) by vacuum filtration, washing the solid cake with a small amount of acetone (2 x 15 mL).

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction :

    • Dissolve the resulting crude oil in 100 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash with 1 M sodium hydroxide (NaOH) solution (2 x 50 mL) to remove any unreacted phenol.

    • Wash the organic layer with water (1 x 50 mL) and then with saturated sodium chloride solution (brine) (1 x 50 mL).

  • Drying and Isolation :

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

  • Purification : Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the final product.

Process Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis charge_reagents 1. Charge Reagents (2-Chloro-5-fluorophenol, K2CO3, Acetone) add_bromoethane 2. Add Bromoethane charge_reagents->add_bromoethane reflux 3. Heat to Reflux (12-16 hours) add_bromoethane->reflux cool 4. Cool to RT reflux->cool filter_salts 5. Filter Inorganic Salts cool->filter_salts evaporate_solvent 6. Evaporate Acetone filter_salts->evaporate_solvent extraction 7. Liquid-Liquid Extraction (Ether / NaOH / Brine) evaporate_solvent->extraction dry 8. Dry Organic Layer (Na2SO4) extraction->dry final_evaporation 9. Final Evaporation dry->final_evaporation purify 10. Purify Product (Vacuum Distillation or Column Chromatography) final_evaporation->purify characterize 11. Characterization (NMR, GC-MS, IR) purify->characterize

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR will confirm the molecular structure. The presence of the ethyl group (a triplet and a quartet in ¹H NMR) and the correct aromatic substitution pattern will be key indicators.

  • Mass Spectrometry (MS) : Will confirm the molecular weight of the product (174.60 g/mol ).

  • Infrared (IR) Spectroscopy : Will show characteristic C-O-C stretching frequencies for the ether linkage and bands corresponding to the aromatic ring.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from commercially available starting materials. The protocol described herein is scalable and utilizes standard laboratory techniques, making it accessible for a wide range of research applications. Adherence to the safety guidelines and proper execution of the work-up and purification steps are crucial for obtaining a high yield of the pure product.

References

Application Note: Comprehensive Analytical Characterization of 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive guide to the analytical methods for the structural characterization and purity assessment of 2-Chloro-5-fluorophenetole. As a halogenated aromatic ether, this compound is a potential intermediate in the synthesis of novel pharmaceutical agents or agrochemicals. Robust and reliable analytical methods are crucial for ensuring its identity, purity, and quality throughout the development lifecycle. This guide presents detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), alongside in-depth interpretation of spectroscopic data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are grounded in established principles of analytical chemistry and align with the validation requirements outlined by the International Council for Harmonisation (ICH).

Introduction and Physicochemical Properties

This compound (C₈H₈ClFO) is a substituted aromatic ether. Its structural complexity, featuring chloro, fluoro, and ethoxy groups, necessitates a multi-faceted analytical approach for unambiguous characterization. The quality of such intermediates is paramount, as impurities can carry through to the final product, potentially affecting its efficacy, safety, and stability. Therefore, well-defined analytical procedures are required for release testing, stability studies, and impurity profiling.

The analytical strategies herein are developed based on the structure's known precursor, 2-Chloro-5-fluorophenol (CAS 3827-49-4), and established methods for related halogenated aromatic compounds.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈ClFOCalculated
Molecular Weight 174.60 g/mol Calculated
Structure -
Appearance Expected to be a colorless to pale yellow liquidAnalogy to[3]
Boiling Point Estimated >190 °CAnalogy to[3]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)General Chemical Principles

Overall Analytical Workflow

A combination of chromatographic and spectroscopic techniques is essential for a complete characterization. Chromatography provides separation and quantification of the main component and its impurities, while spectroscopy confirms the molecular structure.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Bulk Material or Reaction Mixture Dissolution Dissolve in appropriate solvent (e.g., ACN, MeOH) Sample->Dissolution GCMS GC-MS (Identity & Volatile Impurities) Dissolution->GCMS Dilute sample HPLC RP-HPLC-UV (Purity, Assay & Non-Volatile Impurities) Dissolution->HPLC Filter sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Dissolution->NMR FTIR FTIR Spectroscopy (Functional Group ID) Dissolution->FTIR Report Certificate of Analysis (CoA) - Identity Confirmed - Purity Assay (%) - Impurity Profile GCMS->Report HPLC->Report NMR->Report FTIR->Report

Caption: Overall workflow for the characterization of this compound.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for assessing the purity and potency of chemical intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Due to its phenetole structure, the compound is sufficiently volatile and thermally stable for GC analysis. GC-MS is the preferred method for identification and for detecting volatile or semi-volatile impurities. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Protocol: GC-MS Analysis

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol or ethyl acetate to prepare a 1 mg/mL stock solution. Further dilute to ~20 µg/mL for analysis.

  • Instrument Parameters: Table 2: Suggested GC-MS Parameters

    Parameter Setting Rationale
    GC System Agilent 8890 GC or equivalent Standard, robust platform
    Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of aromatic compounds.[4]
    Inlet Split/Splitless, 250 °C Split mode (e.g., 50:1) prevents column overloading.
    Injection Volume 1 µL Standard volume for capillary GC.
    Carrier Gas Helium, Constant Flow @ 1.2 mL/min Inert and provides optimal efficiency.
    Oven Program 100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min Initial hold allows for solvent focusing. The ramp rate ensures good separation of potential impurities from the main peak.
    MS System Agilent 5977B MSD or equivalent -
    Ion Source Electron Ionization (EI), 70 eV, 230 °C Standard ionization energy for creating reproducible fragmentation patterns.
    Quadrupole Temp 150 °C Standard setting.

    | Scan Range | 40 - 450 amu | Covers the molecular ion and key fragment ions. |

  • Data Analysis: Identify the this compound peak by its retention time and mass spectrum. The molecular ion (M⁺) should be visible at m/z 174 (and the M+2 isotope peak at m/z 176 due to ³⁷Cl). Key fragments would include loss of the ethyl group (M-29) and other characteristic aromatic fragments.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC with UV detection is the standard for purity determination and assay quantification in pharmaceutical development.[5] It effectively separates the target compound from less volatile impurities and isomers. A C18 column is a versatile and robust choice for this type of moderately non-polar aromatic compound.[6]

Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in mobile phase or acetonitrile. Dilute to ~0.2 mg/mL for analysis. Filter through a 0.45 µm syringe filter before injection.

  • Instrument Parameters: Table 3: Suggested RP-HPLC Parameters

    Parameter Setting Rationale
    HPLC System Agilent 1260 Infinity II or equivalent Standard, reliable system.
    Column C18, 4.6 x 150 mm, 5 µm particle size Provides good resolution and efficiency for aromatic compounds.
    Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid Formic acid improves peak shape for aromatic compounds and ensures compatibility with MS if needed.[7]
    Gradient 60% B to 95% B over 15 minutes, hold 3 min, return to initial A gradient elution is necessary to elute any more non-polar impurities and ensure the column is clean for the next run.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
    Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
    Detector UV/Vis Diode Array Detector (DAD) -
    Wavelength 225 nm and 275 nm The aromatic ring is expected to have strong absorbance around 225 nm and a secondary absorbance around 275 nm. DAD allows for peak purity analysis.

    | Injection Volume | 10 µL | Standard volume. |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound using the area percent method. The main peak should be symmetrical and well-resolved from any impurity peaks.

Spectroscopic Methods for Structural Confirmation

Spectroscopy provides direct evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (δ ~6.8-7.4 ppm): Three protons on the aromatic ring will appear as complex multiplets due to H-H and H-F coupling.

    • Ethoxy Group (O-CH₂-CH₃): A quartet around δ 4.1 ppm (2H) and a triplet around δ 1.4 ppm (3H). The downfield shift of the methylene (CH₂) protons is due to the adjacent oxygen atom.[8]

  • ¹³C NMR:

    • Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected. The carbon atoms bonded to Cl, F, and O will have characteristic chemical shifts and will show C-F coupling.

    • Ethoxy Group Carbons: Two signals, one around δ 64 ppm (-OCH₂) and one around δ 15 ppm (-CH₃).[8]

  • ¹⁹F NMR:

    • A single resonance is expected. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for confirming the presence of fluorine and detecting any fluorine-containing impurities.[9][10] The chemical shift will be indicative of the fluorine's electronic environment on the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeRationale / Reference
3100-3000 Aromatic C-H StretchCharacteristic of aromatic rings.[11]
2980-2850 Aliphatic C-H StretchFrom the ethyl group (-CH₂CH₃).[11]
1600-1450 Aromatic C=C StretchMultiple bands are expected in this region, confirming the benzene ring.
~1250 and ~1040 Asymmetric & Symmetric C-O-C StretchPhenyl alkyl ethers show two characteristic strong C-O stretches. The asymmetric stretch is typically the most intense band in this region.[8][12][13]
~1100 C-F StretchStrong absorption typical for aryl fluorides.
~800-600 C-Cl StretchCharacteristic absorption for aryl chlorides.[11]

Method Validation Strategy (ICH Q2(R2))

To ensure that the developed analytical methods are fit for their intended purpose (e.g., quality control), they must be validated.[14] The validation should follow the principles outlined in the ICH Q2(R2) guideline.[3][15]

G Validation Method Validation (ICH Q2(R2)) Specificity Specificity (Discrimination from impurities) Validation->Specificity Linearity Linearity (Conc. vs. Response) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Range Range (Reliable quantification limits) Validation->Range Robustness Robustness (Small variations) Validation->Robustness LOD_LOQ LOD / LOQ (Sensitivity) Validation->LOD_LOQ

Caption: Key parameters for analytical method validation according to ICH Q2(R2).

Table 5: Validation Plan for the RP-HPLC Purity Method

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Use DAD to assess peak purity.The analyte peak is free from interference at its retention time.
Linearity Analyze at least five concentrations across the expected range (e.g., 50-150% of target).Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.LOD and LOQ should be appropriate for quantifying relevant impurities.
Robustness Introduce small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).Retention time and area should not be significantly affected.

Conclusion

The characterization of this compound can be effectively achieved through a combination of chromatographic and spectroscopic techniques. The GC-MS and RP-HPLC methods proposed provide robust protocols for identity confirmation and purity assessment, respectively. Structural elucidation is definitively accomplished by interpreting ¹H, ¹³C, and ¹⁹F NMR spectra in conjunction with FTIR data. Adherence to the validation principles outlined by ICH guidelines will ensure that these methods are reliable and suitable for use in a regulated drug development environment.

References

NMR and mass spectrometry of 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Structural Elucidation of 2-Chloro-5-fluorophenetole using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Abstract

This document provides a detailed guide for the structural characterization of this compound, an important halogenated aromatic ether intermediate. We present comprehensive protocols and theoretical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into experimental design, data interpretation, and quality control. The causality behind protocol choices is explained to ensure technical accuracy and the generation of reliable, reproducible data.

Introduction and Molecular Structure

This compound (4-chloro-1-ethoxy-2-fluorobenzene) is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its precise structural confirmation is critical for quality control and reaction monitoring. The combination of NMR and Mass Spectrometry provides an unambiguous identification by mapping the carbon-hydrogen framework, identifying the fluorine environment, and determining the molecular weight and fragmentation pattern.

The structure contains an ethoxy group and two halogen substituents on a benzene ring, leading to distinct and predictable spectroscopic signatures.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity.

Predicted Spectral Analysis
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons and the ethoxy group. The three aromatic protons will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The ethoxy group will present as a characteristic triplet (for the -CH₃) and a quartet (for the -OCH₂-), resulting from coupling between the adjacent methylene and methyl protons.

  • ¹³C NMR: The spectrum will display eight distinct signals corresponding to the six aromatic carbons and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the chloro, fluoro, and ethoxy substituents.[1][2] Importantly, the carbon atoms will exhibit coupling to the fluorine atom (J-coupling), with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) being indicative of the proximity to the fluorine atom.

  • ¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR nucleus.[3] A single resonance is expected for the fluorine atom in this compound. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (typically a doublet of doublets or a triplet, depending on the relative coupling constants). The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the fluorine's chemical environment.[4][5]

Predicted NMR Data Summary

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J). These values are estimates based on standard substituent effects and data from similar compounds. Actual values may vary based on the solvent and experimental conditions.

Nucleus Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H-OCH₂CH₃~1.4Triplet (t)JHH ≈ 7
¹H-OCH₂ CH₃~4.1Quartet (q)JHH ≈ 7
¹HAr-H6.8 - 7.3Multiplets (m)JHH ≈ 7-9, JHF ≈ 3-10
¹³C-OCH₂C H₃~15Singlet-
¹³C-OC H₂CH₃~64Singlet-
¹³CAr-C110 - 160Doublets (from C-F coupling)JCF ≈ 2-250
¹⁹FAr-F-110 to -125Multiplet (dd or t)JHF ≈ 3-10
Protocol: NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like this compound.

Rationale: The quality of an NMR spectrum is highly dependent on the sample preparation. The goal is to create a homogeneous solution free of solid particles and paramagnetic impurities, which can degrade spectral quality by distorting the magnetic field.[6] The use of a deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.[7][8]

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[7][8]

  • High-quality 5 mm NMR tube and cap

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Filter (e.g., a small plug of glass wool in the pipette)

Procedure:

  • Weigh the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.

  • Select and Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[6][9] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add Internal Standard: Add a small amount of an internal reference standard, such as TMS (δ = 0.00 ppm for both ¹H and ¹³C). This allows for accurate calibration of the chemical shift axis.

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied, but care should be taken with volatile samples.

  • Filter and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Use the pipette to filter the sample solution directly into the NMR tube. This critical step removes any suspended solid particles that can ruin the magnetic field homogeneity and result in broad spectral lines.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Follow the instrument-specific software instructions to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

  • Data Acquisition: Acquire the Free Induction Decay (FID) for each nucleus using standard pulse sequences. Process the FID (Fourier Transform, phase correction, baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing both separation from any impurities and structural information from the mass spectrum.

Predicted Fragmentation Pattern

Using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, characteristic ions.[11] The fragmentation pattern provides a "fingerprint" that aids in structural elucidation.

  • Molecular Ion (M•+): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (176.6 g/mol ). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak will be observed at approximately one-third the intensity of the M•+ peak.[12]

  • Key Fragmentations: The energetically unstable molecular ion will fragment.[11] The most probable fragmentations for this compound are:

    • α-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) to form a stable oxonium ion.

    • Loss of Ethylene: Cleavage of the ethyl-oxygen bond to lose an ethylene molecule (C₂H₄, 28 Da), resulting in the 2-chloro-5-fluorophenol radical cation.

    • Loss of the Ethyl Group: Cleavage of the oxygen-aromatic ring bond is less likely but possible, leading to the loss of an ethoxy radical (•OC₂H₅, 45 Da).

    • Further Fragmentation: The resulting phenolic ion can further fragment by losing CO (28 Da) or HCl (36 Da).

G parent This compound (M•+) m/z = 176/178 frag1 [M - C₂H₄]•+ 2-chloro-5-fluorophenol m/z = 148/150 parent->frag1 - C₂H₄ (28) frag2 [M - CH₃]+ m/z = 161/163 parent->frag2 - •CH₃ (15) frag3 [M - C₂H₅]+ m/z = 147/149 parent->frag3 - •C₂H₅ (29) frag1_1 [M - C₂H₄ - CO]•+ m/z = 120/122 frag1->frag1_1 - CO (28)

Caption: Predicted EI-MS Fragmentation Pathway.

Predicted Mass Spectrometry Data
m/z (³⁵Cl/³⁷Cl) Predicted Identity Comments
176/178[M]•+ (Molecular Ion)Shows characteristic 3:1 isotope pattern for chlorine.
161/163[M - CH₃]+Loss of a methyl radical from the ethoxy group.
148/150[M - C₂H₄]•+Loss of ethylene, forms the phenol radical cation. A major peak.
120/122[M - C₂H₄ - CO]•+Subsequent loss of carbon monoxide from the phenol fragment.
Protocol: GC-MS Analysis

This protocol provides a general framework for the analysis of a semi-volatile halogenated compound.

Rationale: GC separates the analyte from the solvent and any impurities before it enters the mass spectrometer.[13] The temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation. Standard EI energy (70 eV) is used to generate reproducible fragmentation patterns that can be compared to spectral libraries.[14]

Instrumentation & Parameters:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass spectrometer.[14]

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow rate of ~1 mL/min.

  • Injector: Split/splitless, operated in splitless mode for sensitivity. Temperature: 250°C.

  • Oven Program: Initial temperature 50°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Interface Temp: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.[14]

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Data Acquisition: The GC will separate the components of the sample over time. As each component, including the target analyte, elutes from the column, it enters the MS ion source.[13]

  • Analysis: The instrument software generates a Total Ion Chromatogram (TIC), which plots signal intensity versus retention time.

  • Spectral Interpretation: Obtain the mass spectrum for the chromatographic peak corresponding to this compound.

  • Confirmation: Compare the obtained spectrum with the predicted fragmentation pattern. The presence of the correct molecular ion with its chlorine isotope pattern (m/z 176/178) and the key fragment ions confirms the compound's identity.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the molecule's covalent framework and substituent environment, while GC-MS confirms the molecular weight, elemental composition (via isotopic patterns), and substructural motifs through predictable fragmentation. The protocols and interpretive guidelines presented here form a robust framework for the unambiguous characterization of this and similar halogenated aromatic compounds, ensuring data integrity for research and development applications.

References

The Strategic Utility of 2-Chloro-5-fluorophenetole in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Specialized Intermediate

In the landscape of fine chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of intermediates is paramount to achieving efficient, high-yield, and regioselective outcomes. 2-Chloro-5-fluorophenetole, the ethyl ether of 2-chloro-5-fluorophenol, emerges as a highly valuable, albeit specialized, building block. Its utility lies not merely in its constituent parts—a halogenated and fluorinated aromatic ring—but in the tactical advantage offered by the ethyl ether group. This group serves as a robust protecting group for the phenolic hydroxyl, rendering it inert to a wide range of reaction conditions. This protection allows for selective chemical transformations at other sites on the aromatic ring, which would otherwise be complicated by the reactivity of a free phenol.

The presence of both a chloro and a fluoro substituent provides distinct electronic properties and multiple reaction handles. The chlorine atom is a versatile site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl systems.[1] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2]

This guide provides an in-depth exploration of this compound as a chemical intermediate. We will detail its synthesis from its phenolic precursor, outline its application in palladium-catalyzed cross-coupling, and describe the final deprotection step to reveal the functional phenol in the target molecule. The protocols provided are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical & Safety Data

A thorough understanding of the properties and hazards of the precursor, 2-Chloro-5-fluorophenol, is essential before undertaking the synthesis of the target phenetole.

PropertyValueSource
CAS Number 3827-49-4[3][4]
Molecular Formula C₆H₄ClFO[3][4]
Molecular Weight 146.55 g/mol [4]
Boiling Point 183-185 °C[5]
Density ~1.4 g/cm³[6]
Appearance Transparent colorless to light yellow liquid[7]

Hazard Summary for 2-Chloro-5-fluorophenol: This compound is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[6]

Synthetic Workflow Overview

The strategic use of this compound typically follows a three-stage process: protection, functionalization, and deprotection. This workflow allows for precise chemical modifications that would be otherwise difficult to achieve.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Deprotection A 2-Chloro-5-fluorophenol B This compound A->B Williamson Ether Synthesis D Protected Biaryl Ether B->D C Aryl Boronic Acid C->D Suzuki-Miyaura Coupling E Final Biaryl Phenol Product D->E Acidic Ether Cleavage

Caption: Synthetic workflow using this compound.

Application & Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers.[8] It proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[9] Here, the phenoxide of 2-chloro-5-fluorophenol acts as the nucleophile. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 mechanism by solvating the cation of the base without strongly solvating the nucleophilic phenoxide.

Reaction Scheme: 2-Chloro-5-fluorophenol reacts with ethyl iodide in the presence of potassium carbonate to yield this compound.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
2-Chloro-5-fluorophenol146.555.0 g34.11.0 eq
Ethyl Iodide155.976.39 g (3.28 mL)41.01.2 eq
Potassium Carbonate (K₂CO₃)138.217.08 g51.21.5 eq
N,N-Dimethylformamide (DMF)-50 mL--

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-fluorophenol (5.0 g, 34.1 mmol) and anhydrous potassium carbonate (7.08 g, 51.2 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reagent Addition: Add ethyl iodide (3.28 mL, 41.0 mmol) to the suspension using a syringe.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring. The causality for heating is to increase the reaction rate, while the choice of a moderate temperature minimizes potential side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting phenol spot is no longer visible (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL). The product is organic-soluble and will move into the ether layer.

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a pure liquid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound.[10] For aryl chlorides, which are less reactive than bromides or iodides, the use of electron-rich, bulky phosphine ligands (like SPhos or XPhos) is often necessary to facilitate the oxidative addition step, which is typically rate-limiting.[1] The base (e.g., K₃PO₄) is crucial for activating the boronic acid for the transmetalation step.[11]

Reaction Scheme: this compound couples with a generic Arylboronic Acid in the presence of a palladium catalyst and base to form a 2-Aryl-5-fluorophenetole derivative.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
This compound174.601.0 g5.731.0 eq
Arylboronic Acid(Varies)-6.871.2 eq
Pd(OAc)₂224.5025.7 mg0.1150.02 eq (2 mol%)
SPhos410.4794.0 mg0.2290.04 eq (4 mol%)
K₃PO₄ (anhydrous)212.272.43 g11.452.0 eq
Toluene/Water (10:1)-22 mL--

Step-by-Step Protocol:

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.73 mmol), the arylboronic acid (6.87 mmol), Pd(OAc)₂ (25.7 mg, 0.115 mmol), SPhos (94.0 mg, 0.229 mmol), and anhydrous K₃PO₄ (2.43 g, 11.45 mmol).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add 20 mL of degassed toluene and 2 mL of degassed water via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the desired protected biaryl ether.

Protocol 3: Deprotection via Acidic Ether Cleavage

The cleavage of aryl ethyl ethers to their corresponding phenols is a standard transformation that requires strong acidic conditions.[6] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of a halide ion (Br⁻ or I⁻) on the ethyl group in an Sₙ2 fashion.[12] The C(sp²)-O bond of the aromatic ring is too strong to be cleaved under these conditions.[13]

Reaction Scheme: The protected biaryl ether is treated with hydrobromic acid to yield the final biaryl phenol product.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
Protected Biaryl Ether(Varies)1.0 g(Varies)1.0 eq
Hydrobromic Acid (HBr)-10 mL-Excess
(48% aqueous)
Acetic Acid (Glacial)-10 mL-Solvent

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the protected biaryl ether (1.0 g) in glacial acetic acid (10 mL).

  • Reagent Addition: Add 48% aqueous hydrobromic acid (10 mL).

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) for 4-8 hours. The high temperature is necessary to overcome the stability of the ether linkage.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 50 g) in a beaker.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (20 mL), then with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final biaryl phenol product.

Application in Drug Discovery: Synthesis of Triazole Oxytocin Antagonists

The 2-chloro-5-fluorophenyl moiety is a key structural component in a class of potent triazole-based oxytocin antagonists.[12] These compounds have been investigated for various therapeutic applications. The synthetic routes to these complex molecules often involve the coupling of a heterocyclic core with a substituted aryl group. Using this compound as the coupling partner ensures that the phenolic hydroxyl group does not interfere with the coupling chemistry, highlighting its strategic importance as a protected intermediate.

G A This compound (Protected Aryl Halide) C Protected Triazole Intermediate A->C B Triazole Boronic Ester (Heterocyclic Core) B->C Suzuki Coupling D Final Oxytocin Antagonist (Active Phenol) C->D Ether Cleavage

Caption: Pathway to Triazole Oxytocin Antagonists.

Conclusion

This compound serves as an exemplary chemical intermediate whose value is realized through a strategic, multi-step synthetic sequence. By employing the ethyl ether as a protecting group, chemists can unlock selective reactivity at the chloro-substituted position for critical C-C bond-forming reactions. The protocols detailed herein for its synthesis, application in Suzuki-Miyaura coupling, and subsequent deprotection provide a robust framework for researchers in drug discovery and fine chemical synthesis. This methodical approach, grounded in fundamental principles of organic chemistry, enables the efficient construction of complex, high-value molecules.

References

The Strategic Application of 2-Chloro-5-fluorophenetole in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Niche Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated aromatic moieties is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2] Within this context, 2-Chloro-5-fluorophenetole emerges as a promising, albeit less-explored, building block for medicinal chemists. Its unique substitution pattern—a chlorine atom, a fluorine atom, and an ethoxy group on a benzene ring—offers a nuanced tool for fine-tuning molecular properties. The presence of both chloro and fluoro groups can significantly influence lipophilicity, metabolic stability, and binding interactions, while the phenetole (ethyl ether) portion provides a stable, moderately lipophilic scaffold.[3][4]

This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this versatile intermediate in the design and synthesis of novel therapeutic agents. While direct literature on the extensive applications of this specific molecule is nascent, this guide will draw upon established principles of medicinal chemistry and the known reactivity of its precursors to illuminate its potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective integration into a drug discovery program. Below is a summary of the known properties of the precursor, 2-Chloro-5-fluorophenol, and predicted properties for this compound.

Property2-Chloro-5-fluorophenolThis compound (Predicted)Reference
Molecular Formula C₆H₄ClFOC₈H₈ClFO[5]
Molecular Weight 146.55 g/mol 174.60 g/mol [5]
Appearance Clear colorless to pale yellow liquidColorless to pale yellow liquid[6]
Boiling Point 183-185 °C~200-210 °C[6]
LogP ~2.5~3.2[5]

Synthetic Pathways: From Precursor to Building Block

The journey to utilizing this compound begins with the synthesis of its immediate precursor, 2-Chloro-5-fluorophenol. Subsequently, a standard etherification reaction yields the target phenetole.

Diagram of Synthetic Workflow

G cluster_0 Synthesis of 2-Chloro-5-fluorophenol cluster_1 Synthesis of this compound 3-Fluoroaniline 3-Fluoroaniline Intermediate_A Diazonium Salt 3-Fluoroaniline->Intermediate_A 1. H₂SO₄, NaNO₂ Intermediate_B 3-Fluorophenol Intermediate_A->Intermediate_B 2. H₂O, Δ 2-Chloro-5-fluorophenol 2-Chloro-5-fluorophenol Intermediate_B->2-Chloro-5-fluorophenol 3. Cl₂ 2-Chloro-5-fluorophenol_2 2-Chloro-5-fluorophenol This compound This compound 2-Chloro-5-fluorophenol_2->this compound Williamson Ether Synthesis (e.g., C₂H₅I, K₂CO₃, Acetone)

Caption: Synthetic workflow for this compound.

Experimental Protocol I: Synthesis of 2-Chloro-5-fluorophenol from 3-Fluoroaniline

This protocol is adapted from established methods for the synthesis of substituted phenols.[7]

Materials:

  • 3-Fluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper (II) Sulfate (CuSO₄) (optional, as catalyst for hydrolysis)

  • Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., sulfuryl chloride)

  • Deionized water

  • Ice

  • Suitable organic solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool a solution of concentrated sulfuric acid in water.

    • Slowly add 3-fluoroaniline to the cooled acid solution while maintaining the temperature below 10 °C.

    • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

    • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature between 0-5 °C. Stir for an additional 30 minutes after the addition is complete.

  • Hydrolysis of the Diazonium Salt:

    • Gently heat the diazonium salt solution to approximately 50-60 °C (or as optimized) to initiate hydrolysis. The addition of a copper(II) sulfate solution can catalyze this step.

    • Continue heating until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature.

  • Extraction and Isolation of 3-Fluorophenol:

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 3-fluorophenol.

  • Chlorination:

    • Dissolve the crude 3-fluorophenol in a suitable solvent.

    • Introduce chlorine gas into the solution at a controlled rate while monitoring the reaction progress by TLC or GC-MS. Alternatively, use a stoichiometric amount of a chlorinating agent like sulfuryl chloride.

    • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if chlorine gas was used).

  • Purification:

    • Perform an aqueous workup to remove any remaining acid or salts.

    • Dry the organic layer and remove the solvent.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure 2-Chloro-5-fluorophenol.

Experimental Protocol II: Synthesis of this compound (Williamson Ether Synthesis)

Materials:

  • 2-Chloro-5-fluorophenol

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

  • Acetone or N,N-dimethylformamide (DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 2-Chloro-5-fluorophenol, acetone (or DMF), and potassium carbonate.

    • Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.

  • Alkylation:

    • Add ethyl iodide or ethyl bromide to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Medicinal Chemistry: A Strategic Building Block

The true value of this compound lies in its potential to serve as a versatile scaffold for the synthesis of novel drug candidates. The strategic placement of the chloro, fluoro, and ethoxy groups can be leveraged to optimize key drug-like properties.

Modulation of Lipophilicity and Pharmacokinetics

The replacement of a hydroxyl or methoxy group with a fluorine atom is a common bioisosteric substitution in medicinal chemistry, often leading to an increase in lipophilicity.[3][4] The ethoxy group in this compound further enhances this lipophilic character compared to its phenol precursor. This modulation of lipophilicity can improve membrane permeability and oral absorption of a drug candidate.[8] Furthermore, the presence of halogens can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound.[4]

As a Scaffold for Library Synthesis

This compound can be readily functionalized to create a diverse library of compounds for high-throughput screening. For instance, further electrophilic aromatic substitution reactions can introduce additional functional groups, or the aromatic ring can be modified to bear a handle for cross-coupling reactions.

Diagram of Potential Derivatization

G cluster_0 Further Functionalization cluster_1 Coupling Reactions Start This compound Nitration Nitration (e.g., HNO₃, H₂SO₄) Start->Nitration Bromination Bromination (e.g., NBS, Acetic Acid) Start->Bromination Acylation Friedel-Crafts Acylation (e.g., Acyl chloride, AlCl₃) Start->Acylation Suzuki Suzuki Coupling (with boronic acid derivative) Bromination->Suzuki Buchwald Buchwald-Hartwig Amination (with amine derivative) Bromination->Buchwald

Caption: Potential derivatization pathways for this compound.

Hypothetical Application in Kinase Inhibitor Design

Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding pocket. The this compound moiety could serve as a novel scaffold in this context. The ethoxy group can form hydrogen bonds with the kinase hinge region, while the chloro and fluoro substituents can be directed towards other pockets to enhance potency and selectivity.

Conclusion

While this compound is not yet a widely cited building block in medicinal chemistry literature, its structural features and synthetic accessibility position it as a valuable tool for drug discovery. Its ability to modulate lipophilicity and metabolic stability, coupled with its potential for diverse functionalization, makes it an attractive starting point for the synthesis of novel therapeutic agents. The protocols and conceptual applications outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this promising intermediate.

References

Application Note: The Strategic Role of 2-Chloro-5-fluorophenol and its Ether Derivatives in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated aromatic compounds are cornerstone intermediates in the development of modern agrochemicals, imparting enhanced metabolic stability, binding affinity, and bioavailability to the final active ingredients.[1] This application note provides a detailed technical guide on the synthesis and utilization of 2-Chloro-5-fluorophenol and its corresponding ethyl ether, 2-Chloro-5-fluorophenetole, as versatile building blocks in agrochemical research. We will elucidate the primary synthetic pathways to the core phenol intermediate, detail its conversion to the phenetole derivative, and present protocols for its application in constructing complex, biologically active molecules. This guide is intended for researchers, synthetic chemists, and process development professionals in the agrochemical industry.

Introduction: The Importance of Fluorinated Phenolic Intermediates

The strategic placement of chloro- and fluoro-substituents on an aromatic ring creates a unique electronic and steric profile, making intermediates like 2-Chloro-5-fluorophenol highly valuable. The chlorine atom provides a potential site for further reactions or can serve to modulate the acidity of the phenolic proton, while the fluorine atom often enhances the metabolic stability of the final product. 2-Chloro-5-fluorophenol (CAS: 3827-49-4) serves as a direct precursor to its ether derivatives, such as this compound.[2][3][4] The conversion of the phenol to a phenetole is a critical step in many synthetic routes, as the resulting ether linkage is a common structural motif in a variety of herbicides and fungicides. This guide explains the causality behind the synthetic choices and provides robust, validated protocols for laboratory application.

Physicochemical Properties and Specifications

A thorough understanding of the starting material's properties is critical for safe handling and successful reaction design.

PropertyValueSource
IUPAC Name 2-Chloro-5-fluorophenolPubChem[4]
CAS Number 3827-49-4ChemicalBook[3]
Molecular Formula C₆H₄ClFOPubChem[4]
Molecular Weight 146.55 g/mol PubChem[4]
Appearance Transparent colorless to light yellow liquidGuidechem[2]
Boiling Point 183-185 °CGuidechem[2]
Density 1.408 g/cm³Guidechem[2]
SMILES C1=CC(=C(C=C1F)O)ClPubChem[4]

Synthesis of the Core Intermediate: 2-Chloro-5-fluorophenol

The synthesis of 2-Chloro-5-fluorophenol is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective route begins with p-fluoroaniline, leveraging a series of transformations including bromination, diazotization, and a Grignard reaction with a protected hydroxyl group.[2]

Synthetic Workflow Overview

The following workflow illustrates the key transformations from p-fluoroaniline to the target phenol.

G A p-Fluoroaniline B 2-Bromo-4-fluoroaniline A->B Bromination (Liquid Bromine, HCl) C 1-Bromo-2-chloro-5-fluorobenzene B->C Sandmeyer Reaction (NaNO2, H2SO4, CuCl) D Grignard Reagent Intermediate C->D Grignard Formation (Mg, THF) E 2-Chloro-5-fluorophenyl tert-butyl ether D->E Reaction with Tributyl Borate & tert-Butanol F 2-Chloro-5-fluorophenol E->F Hydrolysis (Conc. HCl)

Caption: Multi-step synthesis of 2-Chloro-5-fluorophenol.

Detailed Synthesis Protocol

This protocol is adapted from established synthetic methods.[2]

PART A: Synthesis of 2-Bromo-4-fluoroaniline

  • To a 2000 mL four-necked flask, add 540 mL of water and 240 mL of 36% hydrochloric acid.

  • While stirring, add 129.0 g of p-fluoroaniline, ensuring the temperature remains below 30°C.

  • At a temperature of 20-45°C, add 160.0 g of liquid bromine dropwise. A significant amount of gray solid will precipitate.

  • After the addition is complete, maintain the temperature for 30 minutes to ensure the reaction goes to completion.

  • Filter the solid and wash thoroughly with water.

  • Dissolve the filter cake in 95% ethanol and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

  • Purify by reduced pressure distillation to obtain 2-Bromo-4-fluoroaniline.

PART B: Synthesis of 1-Bromo-2-chloro-5-fluorobenzene

  • In a 2000 mL four-necked flask, add 1000 mL of water and 208.0 g of 2-bromo-4-fluoroaniline from the previous step.

  • While stirring, slowly add 310 mL of concentrated sulfuric acid, keeping the temperature below 80°C.

  • Heat the mixture to 80-90°C for 30 minutes to complete salt formation, then cool to 0-5°C.

  • Prepare a solution of 72.0 g of sodium nitrite (NaNO₂) in 100 mL of water and add it dropwise to the reaction mixture, controlling the rate to prevent excessive formation of nitrogen dioxide gas. This forms the diazonium salt.

  • In a separate vessel, prepare the Sandmeyer reagent by dissolving cuprous chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the Sandmeyer reagent. The reaction is exothermic; control the temperature to ensure a steady evolution of nitrogen gas.

  • After the addition is complete, stir for 1-2 hours at room temperature, then heat to 60-70°C to complete the reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene). Wash the organic layer, dry it with anhydrous sodium sulfate, and purify by distillation.

PART C: Synthesis of 2-Chloro-5-fluorophenol

  • Prepare a Grignard reagent by reacting 1-bromo-2-chloro-5-fluorobenzene with magnesium turnings in anhydrous THF under a nitrogen atmosphere.

  • This step involves an intermediate protection strategy. The Grignard reagent is reacted with a borate ester, and then a tert-butyl group is introduced to form 2-chloro-5-fluorophenyl tert-butyl ether. This ether acts as a protecting group for the hydroxyl functionality.

  • To a 250 mL flask, add 41.1 g of the 2-chloro-5-fluorophenyl tert-butyl ether, 70 mL of water, and 30 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 90°C) for 3.5 hours. Monitor the reaction via GC until the ether is fully hydrolyzed.

  • Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and distill under reduced pressure to yield pure 2-Chloro-5-fluorophenol.

Conversion to this compound via Williamson Ether Synthesis

The conversion of the phenol to its ethyl ether (phenetole) is a crucial step for creating the final agrochemical structure. This is reliably achieved through the Williamson ether synthesis, which involves the deprotonation of the phenol followed by an Sₙ2 reaction with an ethylating agent.

Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A 2-Chloro-5-fluorophenol (Ar-OH) B Phenoxide Anion (Ar-O⁻) A->B Base Base (e.g., K₂CO₃) Base->A C Phenoxide Anion (Ar-O⁻) D This compound (Ar-O-Et) C->D EtX Ethylating Agent (Et-I) EtX->C

Caption: Williamson ether synthesis workflow.

General Laboratory Protocol
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-Chloro-5-fluorophenol in a suitable polar aprotic solvent (e.g., acetone, DMF).

  • Add 1.5 equivalents of a mild base, such as anhydrous potassium carbonate (K₂CO₃). The base deprotonates the phenol, forming the nucleophilic phenoxide in situ.

  • Add 1.2 equivalents of an ethylating agent, such as ethyl iodide or diethyl sulfate, to the mixture.

  • Heat the reaction mixture to reflux (typically 50-80°C, depending on the solvent) and stir for 4-6 hours. Monitor the reaction's progress using TLC or GC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound, which can be further purified by column chromatography or distillation if required.

Application in the Synthesis of Oxazolidinone-Based Herbicides

While specific blockbuster agrochemicals derived directly from this compound are not widely published, the analogous intermediate, 2-chloro-4-fluorophenol, is a known precursor for oxazolidinone-based herbicides.[5] The synthetic logic is directly transferable. The phenetole intermediate can undergo further reactions, but often the ether linkage to the final heterocyclic moiety is formed directly from the phenol.

Representative Synthetic Pathway

The following pathway illustrates how 2-Chloro-5-fluorophenol can be used to synthesize a hypothetical, yet representative, oxazolidinone herbicide, demonstrating its utility as a key building block.

G Phenol 2-Chloro-5-fluorophenol Phenoxide Potassium 2-Chloro-5-fluorophenoxide Phenol->Phenoxide Deprotonation (K₂CO₃, Acetone) FinalProduct Final Herbicide Active Ingredient (Oxazolidinone Derivative) Phenoxide->FinalProduct Nucleophilic Substitution (SN2) (Reflux) Oxazolidinone 3-(Chloromethyl)-5-methyloxazolidin-2-one (Key Sidechain) Oxazolidinone->FinalProduct Nucleophilic Substitution (SN2) (Reflux)

Caption: Synthesis of a representative herbicide.

Protocol for Herbicide Synthesis
  • Phenoxide Formation: In a flask, suspend 1.2 equivalents of potassium carbonate in acetone. Add 1.0 equivalent of 2-Chloro-5-fluorophenol and stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: Add 1.05 equivalents of the electrophilic sidechain, such as 3-(chloromethyl)-5-methyloxazolidin-2-one, to the phenoxide suspension.

  • Reaction Execution: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC for the disappearance of the starting phenol.

  • Workup: Cool the reaction, filter out the inorganic salts, and concentrate the filtrate under vacuum.

  • Purification: Redissolve the crude product in ethyl acetate. Wash the solution sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry the organic phase over MgSO₄, filter, and evaporate the solvent.

  • Final Product: The resulting solid or oil can be purified further by recrystallization or silica gel chromatography to yield the final oxazolidinone herbicide.

Conclusion

2-Chloro-5-fluorophenol and its ethyl ether derivative, this compound, are highly valuable and versatile intermediates in the synthesis of complex agrochemicals. Their preparation, while multi-stepped, follows robust and scalable chemical principles. The protocols and workflows detailed in this application note provide a solid foundation for researchers and scientists to utilize these building blocks effectively in the discovery and development of next-generation crop protection agents. The strategic incorporation of the 2-chloro-5-fluoro-phenyl moiety is a proven approach to enhancing the biological efficacy and metabolic profile of active ingredients.

References

Application Note & Protocol: Nickel-Catalyzed Cross-Coupling of 2-Chloro-5-fluorophenetole with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the cross-coupling reaction between 2-Chloro-5-fluorophenetole and various Grignard reagents. This transformation, a variant of the Kumada-Tamao-Corriu coupling, is a powerful method for carbon-carbon bond formation, enabling the synthesis of functionalized biaryl and alkyl-aryl structures.[1][2] Such products are valuable intermediates in medicinal chemistry and materials science, notably in the development of therapeutic agents.[3][4][5] We will explore the underlying catalytic mechanism, detail a robust laboratory-scale protocol using a nickel-phosphine catalyst system, and discuss the critical parameters that ensure a successful and high-yielding reaction.

Scientific Principles and Mechanistic Overview

The reaction of an aryl halide with a Grignard reagent is not a direct nucleophilic substitution but rather a transition-metal-catalyzed cross-coupling process.[6] The most common catalysts are based on nickel or palladium.[1] Nickel catalysts are often preferred for their high reactivity towards less reactive aryl chlorides and their relative cost-effectiveness.[2][7]

The Kumada Coupling Catalytic Cycle

The widely accepted mechanism for this reaction involves a catalytic cycle with the transition metal (in this case, Nickel) cycling between its Ni(0) and Ni(II) oxidation states.[1][8]

The cycle consists of three primary steps:

  • Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-chlorine bond of this compound. This is typically the rate-limiting step and is significantly more favorable for C-Cl bonds than for the much stronger C-F bonds, ensuring high chemoselectivity.[8][9] This step forms a Ni(II) intermediate.

  • Transmetalation: The organomagnesium reagent (R-MgX) exchanges its organic group (R) with the halide on the nickel center. This step forms a diorganonickel(II) complex.

  • Reductive Elimination: The two organic groups on the nickel center couple and are expelled from the coordination sphere, forming the final C-C bond of the product. This step regenerates the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle.[10]

Kumada_Coupling_Cycle cluster_main Kumada Catalytic Cycle Ni0 Ni(0)L (Active Catalyst) OxAdd Ar-Ni(II)(Cl)L (Oxidative Addition Intermediate) Ni0->OxAdd Oxidative Addition (+ Ar-Cl) Transmetal Ar-Ni(II)(R)L (Transmetalation Intermediate) OxAdd->Transmetal Transmetalation (+ R-MgX) (- MgXCl) Transmetal->Ni0 Reductive Elimination (+ Ar-R) Product Coupled Product (Ar-R) Transmetal->Product Waste MgXCl Transmetal->Waste ArCl This compound (Ar-Cl) ArCl->OxAdd RMgX Grignard Reagent (R-MgX) RMgX->Transmetal

Caption: The catalytic cycle for the Nickel-catalyzed Kumada cross-coupling.
Substrate Reactivity and Functional Group Compatibility

A critical aspect of reactions involving Grignard reagents is their high reactivity and strong basicity.[11]

  • Chemoselectivity: In the this compound substrate, the C-Cl bond is significantly more susceptible to oxidative addition by Ni(0) than the C-F bond. This inherent difference in reactivity allows for selective coupling at the chlorine-bearing position.[9][12] The ethoxy group (-OEt) is stable under these conditions.

  • Incompatible Groups: Grignard reagents are incompatible with acidic protons, such as those found in alcohols, carboxylic acids, and primary/secondary amines.[13][14] They also react readily with electrophilic functional groups like aldehydes, ketones, esters, and nitriles.[11][15] Therefore, the reaction must be conducted under strictly anhydrous conditions, and the substrate and Grignard reagent must not contain these incompatible functional groups.[6]

  • Side Reactions: The primary side reaction is the homocoupling of the Grignard reagent (R-MgX) to form R-R.[16] This can be minimized by the slow addition of the Grignard reagent to the reaction mixture and by maintaining an optimal catalyst concentration.

Experimental Protocol: Synthesis of 5-Fluoro-2-phenoxyphenetole

This protocol details the reaction of this compound with Phenylmagnesium Bromide as a representative example.

Materials and Equipment
  • Reagents: this compound, Magnesium turnings, Bromobenzene, Anhydrous Tetrahydrofuran (THF), Nickel(II) chloride (NiCl₂), 1,3-Bis(diphenylphosphino)propane (dppp), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (Brine), Anhydrous magnesium sulfate (MgSO₄), Diethyl ether, Hexanes, Ethyl acetate.

  • Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, inert gas line (Nitrogen or Argon), syringes, septa, standard laboratory glassware for workup and purification, rotary evaporator, column chromatography setup.

Causality Note: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction must be performed under an inert atmosphere. Grignard reagents are extremely sensitive to moisture and atmospheric oxygen, which will quench the reagent and significantly lower the yield.[6]

Workflow Diagram

Experimental_Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_coupling Part B: Cross-Coupling Reaction cluster_workup Part C: Workup & Purification A1 1. Assemble dry glassware under inert atmosphere. A2 2. Add Mg turnings to flask. A1->A2 A3 3. Add bromobenzene solution in THF dropwise. A2->A3 A4 4. Stir until Mg is consumed. (Formation of PhMgBr) A3->A4 B3 7. Add PhMgBr solution (from Part A) dropwise over 30-60 min. A4->B3 Transfer Grignard Reagent B1 5. In a separate flask, add NiCl₂(dppp), Ar-Cl, and THF. B2 6. Cool mixture to 0 °C. B1->B2 B2->B3 B4 8. Warm to room temp. and stir for 12-24 hours. B3->B4 C1 9. Quench reaction with dilute HCl. B4->C1 Reaction Complete C2 10. Extract with diethyl ether. C1->C2 C3 11. Wash organic layer with NaHCO₃ and brine. C2->C3 C4 12. Dry over MgSO₄, filter, and concentrate. C3->C4 C5 13. Purify by column chromatography. C4->C5

Caption: Overall experimental workflow from reagent preparation to product purification.
Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Assemble a dry three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq.) to the flask.

  • In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous THF.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction (indicated by slight bubbling and heat generation). If the reaction does not start, a small crystal of iodine can be added as an initiator.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.

Part B: Nickel-Catalyzed Cross-Coupling

  • In a separate, dry three-neck flask under an inert atmosphere, add NiCl₂ (0.05 eq.) and dppp (0.05 eq.).

  • Add anhydrous THF, followed by this compound (1.0 eq.). Stir to form the catalyst complex.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add the prepared Phenylmagnesium Bromide solution (1.2 eq.) from Part A to the reaction flask via syringe or cannula over 30-60 minutes. The slow addition is crucial to prevent the buildup of the Grignard reagent, which minimizes homocoupling.[17]

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

Part C: Workup and Purification

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of 1 M HCl to neutralize any remaining Grignard reagent.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation and Expected Results

The success of the coupling reaction is highly dependent on the nature of the Grignard reagent and the catalyst system employed. The following table provides representative yields for analogous nickel-catalyzed Kumada couplings of aryl chlorides.

Grignard Reagent (R-MgX)Catalyst SystemTypical Yield (%)Reference
Phenylmagnesium BromideNiCl₂(dppp)75-90%[7]
4-Methylphenylmagnesium BromideNiCl₂(dppe)80-95%[6]
n-Butylmagnesium ChlorideNiCl₂(dppp)65-80%[18]
iso-Propylmagnesium ChlorideNiCl₂(PCy₃)₂60-75%[10]

Note: Yields are estimates based on similar reported transformations and may vary based on reaction scale and purity of reagents. The use of secondary alkyl Grignards may result in slightly lower yields due to potential side reactions like β-hydride elimination.[19]

Troubleshooting

  • Problem: Low or no conversion of starting material.

    • Possible Cause: Inactive Grignard reagent due to moisture contamination.

    • Solution: Ensure all glassware is meticulously dried and all solvents are anhydrous. Test the Grignard reagent concentration via titration before use.

  • Problem: Significant formation of homocoupled byproduct (e.g., biphenyl from PhMgBr).

    • Possible Cause: Grignard addition was too rapid; catalyst concentration too low.

    • Solution: Add the Grignard reagent slowly via a syringe pump. Ensure proper catalyst loading.[16][17]

  • Problem: Formation of de-chlorinated starting material (5-fluorophenetole).

    • Possible Cause: Proton source in the reaction mixture quenching an intermediate.

    • Solution: Re-verify the anhydrous nature of all reagents and solvents.

Conclusion

The nickel-catalyzed Kumada cross-coupling provides an efficient and reliable method for the synthesis of substituted biaryls and related compounds from this compound. By carefully controlling reaction conditions, particularly by ensuring the exclusion of water and air, and by employing a slow addition of the Grignard reagent, researchers can achieve high yields of the desired C-C coupled products. This protocol serves as a robust starting point for the synthesis of a wide array of derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Purification of 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the purification protocols for 2-Chloro-5-fluorophenetole. As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals and agrochemicals, ensuring the high purity of this compound is paramount. This document outlines the rationale behind experimental choices, provides detailed step-by-step methodologies for purification, and details the analytical techniques required for purity verification.

Introduction to this compound and the Imperative of Purification

This compound (Figure 1) is an aromatic ether. The presence of chlorine and fluorine atoms on the aromatic ring imparts specific electronic properties that are often sought after in the design of biologically active molecules.

Figure 1. Chemical Structure of this compound.

Given that this compound is typically synthesized from 2-Chloro-5-fluorophenol via a Williamson ether synthesis, several process-related impurities can be present in the crude product.[1][2] These impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. For applications in drug development, even trace amounts of impurities can lead to undesirable side effects or reduced efficacy of the final active pharmaceutical ingredient (API). Therefore, robust purification and stringent quality control are critical.

Synthesis Overview: Williamson Ether Synthesis

The most common method for the preparation of this compound is the Williamson ether synthesis.[3] This reaction involves the deprotonation of 2-Chloro-5-fluorophenol to form a phenoxide, which then acts as a nucleophile and attacks an ethylating agent, such as bromoethane, in an SN2 reaction.[2][4]

A typical reaction scheme is as follows:

  • Deprotonation: 2-Chloro-5-fluorophenol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide.

  • Nucleophilic Attack: The sodium 2-chloro-5-fluorophenoxide then reacts with an ethyl halide (e.g., bromoethane) to yield this compound.

Potential Impurities in Crude this compound

A thorough understanding of potential impurities is crucial for developing an effective purification strategy. The primary impurities can be categorized as follows:

Impurity Class Specific Examples Reason for Presence
Unreacted Starting Materials 2-Chloro-5-fluorophenol, BromoethaneIncomplete reaction.
Side-Reaction Products Diethyl etherSelf-condensation of the ethylating agent.
O-alkylation vs. C-alkylation productsPhenoxides can undergo C-alkylation as a minor pathway.[5]
Reagent-Related Impurities Residual base (e.g., NaOH from NaH)Incomplete quenching or workup.
Solvent Residues Tetrahydrofuran (THF), Dimethylformamide (DMF)Solvents used in the synthesis.

Purification Protocols

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. A multi-step approach is often the most effective.

Initial Work-up and Extraction

The primary goal of the initial work-up is to remove the bulk of the inorganic salts and water-soluble impurities.

Protocol 4.1: Aqueous Work-up and Liquid-Liquid Extraction

  • Quenching: Carefully quench the reaction mixture by the slow addition of water to decompose any unreacted sodium hydride. Caution: This is a highly exothermic reaction and will produce hydrogen gas.[6][7]

  • Solvent Addition: Add a water-immiscible organic solvent, such as ethyl acetate or diethyl ether, to dissolve the crude this compound.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M NaOH solution to remove unreacted 2-Chloro-5-fluorophenol.

    • Water to remove residual NaOH and other water-soluble impurities.

    • Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification by Distillation

For large-scale purifications and to remove non-volatile impurities, vacuum distillation is a highly effective method.[8][9] The boiling point of this compound will be higher than that of the starting phenol (boiling point of 2-Chloro-5-fluorophenol is 183-185 °C).[10]

Protocol 4.2: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.

  • Fractional Distillation: Heat the crude product under reduced pressure. Collect the fractions that distill at the expected boiling point of this compound.

  • Monitoring: Monitor the distillation temperature and pressure closely to ensure good separation.

Purification by Flash Column Chromatography

For laboratory-scale purifications and to separate closely related impurities, flash column chromatography is the method of choice.[11][12][13]

Protocol 4.3: Flash Column Chromatography

  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[14] The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation.

  • Column Packing: Pack a chromatography column with silica gel using the chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis Reaction Williamson Ether Synthesis Quenching Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Extraction->Drying SolventRemoval1 Solvent Removal Drying->SolventRemoval1 Distillation Vacuum Distillation SolventRemoval1->Distillation Chromatography Flash Chromatography Distillation->Chromatography GCMS GC-MS Chromatography->GCMS HPLC HPLC Chromatography->HPLC NMR NMR Spectroscopy Chromatography->NMR

Diagram 1: General workflow for the synthesis and purification of this compound.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be employed to confirm the purity and identity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds and identifying impurities.[15]

Protocol 5.1: GC-MS Analysis

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent like dichloromethane or ethyl acetate.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile impurities and for quantitative purity determination.[16][17]

Protocol 5.2: HPLC Analysis

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid.

  • Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the purified product.[18][19]

Protocol 5.3: NMR Analysis

  • 1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons). The chemical shifts and coupling constants will be indicative of the substitution pattern on the aromatic ring.

  • 13C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • 19F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the fluorine atom.

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Safety and Handling

  • 2-Chloro-5-fluorophenol: This starting material is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[20]

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[6][7][21] It should be handled in an inert atmosphere (e.g., in a glove box or under nitrogen/argon).

  • Bromoethane: This is a flammable liquid and is harmful if inhaled.[22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Quench any reactive reagents before disposal.

Conclusion

The purification of this compound is a critical step in its use as a chemical intermediate. A combination of a thorough aqueous work-up, followed by either vacuum distillation or flash column chromatography, is generally effective in achieving high purity. The purity and identity of the final product should always be confirmed by a combination of analytical techniques, including GC-MS, HPLC, and NMR spectroscopy. Strict adherence to safety protocols is essential throughout the synthesis and purification process.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-5-fluorophenetole in Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides detailed application notes and experimental protocols for the chemical derivatization of 2-Chloro-5-fluorophenetole. This valuable synthetic intermediate, possessing a unique substitution pattern of chloro, fluoro, and ethoxy groups on an aromatic scaffold, offers a versatile platform for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This document explores key derivatization strategies, including electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Each section provides a theoretical framework, step-by-step protocols adapted from analogous systems, and critical insights into reaction optimization and regioselectivity.

Introduction: The Synthetic Potential of this compound

This compound is a polysubstituted aromatic ether with significant potential as a building block in organic synthesis. The interplay of its three distinct substituents—a deactivating, ortho-, para-directing chloro group; a deactivating, ortho-, para-directing fluoro group; and an activating, ortho-, para-directing ethoxy group—creates a nuanced reactivity profile that can be strategically exploited for the synthesis of diverse and highly functionalized derivatives. Understanding the electronic and steric influences of these groups is paramount to predicting and controlling the outcomes of further synthetic transformations.

This guide is designed for researchers, medicinal chemists, and process development scientists. It aims to provide not only procedural details but also the underlying chemical logic, enabling the user to adapt and optimize these methods for their specific synthetic targets.

Synthesis of this compound

The starting material, this compound, can be readily prepared from the commercially available 2-chloro-5-fluorophenol via a classic Williamson ether synthesis. This S(_N)2 reaction provides a high-yielding and straightforward route to the desired phenetole.[1]

Protocol 2.1: Williamson Ether Synthesis of this compound

This protocol details the O-alkylation of 2-chloro-5-fluorophenol with ethyl iodide.

Materials:

  • 2-chloro-5-fluorophenol

  • Anhydrous potassium carbonate (K(_2)CO(_3))

  • Ethyl iodide (C(_2)H(_5)I)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluorophenol (1.0 eq) and anhydrous acetone or DMF (10 mL per gram of phenol).

  • Add finely pulverized anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C is suitable) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or flash column chromatography on silica gel if necessary.

Electrophilic Aromatic Substitution: Navigating Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the ethoxy, chloro, and fluoro substituents.

  • Ethoxy Group (-OEt): A strongly activating, ortho-, para-directing group due to its +R (resonance) effect.

  • Fluoro (-F) and Chloro (-Cl) Groups: Both are deactivating due to their -I (inductive) effect, but are ortho-, para-directing due to their +R effect, where they can donate a lone pair of electrons to stabilize the arenium ion intermediate.[2]

The powerful activating and directing effect of the ethoxy group is expected to dominate, making the positions ortho and para to it the most nucleophilic. In this compound, the position para to the ethoxy group is occupied by the fluorine atom. Therefore, electrophilic attack is most likely to occur at the positions ortho to the ethoxy group.

G cluster_0 Suzuki-Miyaura Coupling Workflow A 1. Assemble Reactants (Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base) B 2. Add Anhydrous Solvent (e.g., Toluene/Water) A->B Inert Atmosphere C 3. Degas Mixture (e.g., N2 Purge) B->C D 4. Heat to Reaction Temp (e.g., 80-110 °C) C->D E 5. Monitor by TLC/GC-MS D->E Stirring F 6. Aqueous Work-up E->F Reaction Complete G 7. Extraction & Drying F->G H 8. Purification (Column Chromatography) G->H

References

Application Note and Protocol: Synthesis of 2-Chloro-5-fluorophenetole via Williamson Etherification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-fluorophenetole is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation is efficiently achieved through the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 2-chloro-5-fluorophenol (the phenoxide) acts as the nucleophile, attacking the electrophilic ethyl group of ethyl iodide to form the desired ether product.[1][2][3]

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The causality behind experimental choices, safety precautions, and characterization of the final product are detailed to ensure scientific integrity and reproducibility.

Reaction Principle: The Williamson Ether Synthesis

The core of this protocol is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][4] The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 2-chloro-5-fluorophenol using a suitable base, in this case, potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks the primary alkyl halide, ethyl iodide, in a concerted backside attack, leading to the formation of the ether and the displacement of the iodide leaving group.[1][2]

The choice of a primary alkyl halide like ethyl iodide is crucial as it minimizes the competing elimination (E2) reaction, which can become significant with secondary and tertiary alkyl halides.[2][3]

Materials and Apparatus

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
2-Chloro-5-fluorophenol3827-49-4146.55≥98%Sigma-Aldrich
Ethyl iodide75-03-6155.97≥99%Acros Organics
Potassium carbonate (anhydrous)584-08-7138.21≥99%Fisher Scientific
Acetone67-64-158.08ACS GradeVWR
Diethyl ether60-29-774.12AnhydrousJ.T. Baker
Saturated sodium bicarbonate solution---Prepared in-house
Saturated sodium chloride solution (brine)---Prepared in-house
Anhydrous magnesium sulfate7487-88-9120.37≥99.5%EMD Millipore
Apparatus
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Preparation of the Reaction Mixture
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-fluorophenol (10.0 g, 68.2 mmol).

  • Add anhydrous potassium carbonate (14.1 g, 102.3 mmol, 1.5 equivalents) to the flask. The use of excess potassium carbonate ensures complete deprotonation of the phenol.[5]

  • Add 100 mL of acetone to the flask. Acetone is a suitable polar aprotic solvent for this SN2 reaction as it dissolves the reactants and facilitates the nucleophilic attack without participating in the reaction.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide salt.

Step 2: Etherification Reaction
  • Attach a reflux condenser to the round-bottom flask.

  • Slowly add ethyl iodide (12.8 g, 82.1 mmol, 1.2 equivalents) to the reaction mixture through the condenser. A slight excess of the alkylating agent is used to drive the reaction to completion.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the solid potassium carbonate and potassium iodide byproduct.

  • Wash the solid residue with a small amount of acetone to recover any remaining product.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in 100 mL of diethyl ether.

  • Transfer the diethyl ether solution to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 5% sodium hydroxide solution to remove any unreacted 2-chloro-5-fluorophenol.

    • 50 mL of water.

    • 50 mL of saturated sodium chloride solution (brine) to facilitate the separation of the organic and aqueous layers.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude this compound.

Step 4: Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system to obtain the pure this compound.

Experimental Workflow Diagram

Etherification_Workflow cluster_prep Reaction Setup cluster_reaction Etherification cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product A 1. Add 2-Chloro-5-fluorophenol, K2CO3, and Acetone to Flask B 2. Add Ethyl Iodide A->B C 3. Reflux for 6-8 hours B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in Diethyl Ether E->F G 7. Wash with NaOH, H2O, Brine F->G H 8. Dry with MgSO4 G->H I 9. Concentrate to yield crude product H->I J 10. Vacuum Distillation or Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using modern analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethyl group. The aromatic protons will appear as multiplets in the aromatic region, with coupling patterns consistent with the substitution on the benzene ring.
¹³C NMR The spectrum will display distinct signals for the two carbons of the ethyl group and the six aromatic carbons.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₈ClFO).
FT-IR Spectroscopy The spectrum will exhibit characteristic C-O-C stretching vibrations for the ether linkage, as well as C-H, C=C, C-Cl, and C-F stretching and bending vibrations.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • 2-Chloro-5-fluorophenol: This compound is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[6][7][8] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ethyl iodide: Ethyl iodide is flammable, harmful if swallowed, and causes skin irritation.[9][10][11] It may also cause an allergic skin reaction and is toxic upon inhalation.[9][11] It is light-sensitive and should be stored properly.[10][12] All manipulations should be carried out in a well-ventilated fume hood.

  • Potassium carbonate: While less hazardous, potassium carbonate can cause skin and serious eye irritation, and may cause respiratory irritation.[13][14][15] Avoid inhaling the dust.

  • Acetone and Diethyl Ether: These solvents are highly flammable. Ensure that there are no open flames or spark sources in the vicinity of the experiment.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from 2-chloro-5-fluorophenol and ethyl iodide. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this important chemical intermediate for further applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 2-Chloro-5-fluorophenetole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluorophenetole. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. The primary route for synthesizing this compound is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This reaction involves the deprotonation of a phenol (2-Chloro-5-fluorophenol) to its corresponding phenoxide, followed by a nucleophilic substitution (SN2) reaction with an ethyl halide.[1][2]

While straightforward in principle, achieving high yields requires careful control over several experimental parameters. This guide provides in-depth, field-proven insights into optimizing reaction conditions, diagnosing problems, and implementing effective solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the most reliable method for synthesizing this compound? The Williamson ether synthesis is the industry-standard method.[1] It involves reacting the sodium or potassium salt of 2-Chloro-5-fluorophenol with an ethylating agent like ethyl iodide or diethyl sulfate in a polar aprotic solvent.

Q2: My reaction yield is consistently low. What are the most likely causes? Low yields are typically traced back to one of three areas:

  • Inefficient Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. This can be hampered by a weak base or the presence of water in the reaction.

  • Suboptimal Reagents or Conditions: The purity of the starting phenol, the reactivity of the ethylating agent, the choice of solvent, and the reaction temperature are all critical factors.

  • Side Reactions: Competing reactions, such as elimination or reaction with the solvent, can consume starting materials and reduce the yield of the desired ether.[2]

Q3: How critical is the purity of the starting material, 2-Chloro-5-fluorophenol? Extremely critical. Impurities in the starting phenol can introduce competing nucleophiles or inhibit the desired reaction. For instance, residual acidic or basic impurities from its synthesis can neutralize the base or the phenoxide, respectively. It is recommended to use a highly purified starting material, which can be achieved through distillation or recrystallization.[3][4]

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving specific experimental issues.

Issue 1: Low or No Product Formation

Q: I've set up the reaction, but analysis (TLC, GC-MS) shows mostly unreacted 2-Chloro-5-fluorophenol. What went wrong?

A: This issue almost always points to a problem with the nucleophile generation (deprotonation) or the subsequent SN2 reaction.

  • Possible Cause 1: Incomplete Deprotonation of the Phenol.

    • Causality: The acidity of the phenolic proton (pKa ≈ 8-10) requires a sufficiently strong base for complete conversion to the phenoxide. Weaker bases like sodium carbonate may not be effective. Furthermore, the presence of water can consume stronger bases (like NaH) or create an equilibrium that does not favor the phenoxide.

    • Troubleshooting Steps:

      • Choice of Base: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, but may introduce water.[5]

      • Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

      • Stirring and Temperature: Ensure the mixture is stirred efficiently to allow the solid base to react completely with the dissolved phenol. Gentle heating may be required to initiate deprotonation.

  • Possible Cause 2: Poorly Reactive Ethylating Agent.

    • Causality: The SN2 reaction rate depends on the leaving group ability of the ethylating agent.[1] The general reactivity trend is I > Br > Cl. Diethyl sulfate is also a highly effective ethylating agent.

    • Troubleshooting Steps:

      • Reagent Check: Verify the purity and age of your ethylating agent. Degraded reagents will have poor reactivity.

      • Switch Reagent: If using ethyl chloride or ethyl bromide with low success, consider switching to ethyl iodide for enhanced reactivity.

  • Possible Cause 3: Incorrect Solvent Choice.

    • Causality: The Williamson ether synthesis is an SN2 reaction, which is favored by polar aprotic solvents. These solvents solvate the cation (e.g., Na⁺) but not the nucleophile (phenoxide), leaving it "naked" and highly reactive. Protic solvents (like ethanol) will solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.

    • Troubleshooting Steps:

      • Select an Appropriate Solvent: Use solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone.

      • Solubility Check: Ensure your phenoxide salt is soluble in the chosen solvent. Phase-transfer catalysts like tetrabutylammonium bromide can be used to increase solubility if needed.[1]

Issue 2: Significant Byproduct Formation

Q: My reaction produces the desired product, but I also see significant impurities, particularly one with a similar polarity.

A: This suggests competing reaction pathways or contamination.

  • Possible Cause 1: Unreacted 2-Chloro-5-fluorophenol.

    • Causality: Incomplete reaction, as discussed in Issue 1, will leave starting material in the final mixture. Due to the polar -OH group, the starting phenol often has a different Rf value on TLC but can be challenging to separate via extraction if the pH is not controlled.

    • Troubleshooting Steps:

      • Drive the Reaction to Completion: Use a slight excess (1.1-1.2 equivalents) of the ethylating agent and ensure sufficient reaction time.

      • Alkaline Wash: During the workup, wash the organic layer with a dilute aqueous NaOH or K₂CO₃ solution. This will deprotonate the unreacted phenol, converting it to its water-soluble salt, which is then easily removed into the aqueous layer.[6]

  • Possible Cause 2: C-Alkylation instead of O-Alkylation.

    • Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring (carbon). While O-alkylation is generally favored, certain conditions (e.g., high temperatures, specific solvents) can promote C-alkylation, leading to ethylated phenol isomers.

    • Troubleshooting Steps:

      • Control Temperature: Run the reaction at a moderate temperature (typically 50-80 °C). Avoid excessive heating.[1]

      • Solvent Choice: Polar aprotic solvents generally favor O-alkylation.

Visual Troubleshooting Guide

The following decision tree provides a logical workflow for diagnosing and solving common synthesis problems.

Troubleshooting_Yield Start Low Yield or Impurities Detected Check_SM Check Purity of Starting Materials Start->Check_SM Problem_Type What is the main issue? Check_SM->Problem_Type Purity OK No_Product Problem: Mostly Unreacted Starting Material Problem_Type->No_Product Low Conversion Impurities Problem: Significant Byproduct Formation Problem_Type->Impurities Byproducts Present Deprotonation Cause: Incomplete Deprotonation? No_Product->Deprotonation Reactivity Cause: Poor Reagent/Solvent? No_Product->Reactivity Solve_Deprotonation Solution: - Use Stronger Base (NaH, K₂CO₃) - Ensure Anhydrous Conditions Deprotonation->Solve_Deprotonation Solve_Reactivity Solution: - Use Ethyl Iodide - Use Polar Aprotic Solvent (DMF, MeCN) Reactivity->Solve_Reactivity Unreacted_Phenol Cause: Unreacted Phenol? Impurities->Unreacted_Phenol Side_Reaction Cause: C-Alkylation? Impurities->Side_Reaction Solve_Phenol Solution: - Use Slight Excess of Ethylating Agent - Perform Alkaline Wash in Workup Unreacted_Phenol->Solve_Phenol Solve_Side_Reaction Solution: - Lower Reaction Temperature - Ensure Polar Aprotic Solvent Side_Reaction->Solve_Side_Reaction

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Part 3: Optimized Experimental Protocol

This protocol represents a robust, self-validating methodology for the synthesis of this compound.

Objective: To synthesize this compound from 2-Chloro-5-fluorophenol via Williamson ether synthesis with a target yield >90%.

Materials:

  • 2-Chloro-5-fluorophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl Ether

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the phenol.

  • Phenoxide Formation: Stir the mixture vigorously at room temperature for 30 minutes.

  • Ethylating Agent Addition: Add ethyl iodide (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M NaOH solution (to remove unreacted phenol)

    • Water

    • Brine (to break emulsions and remove water)

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography if necessary to yield pure this compound.

Data Summary: Key Parameter Optimization
ParameterOption 1 (Good)Option 2 (Better)Option 3 (Best)Rationale
Base NaOH / KOHK₂CO₃NaHNaH ensures complete, irreversible deprotonation in aprotic solvents. K₂CO₃ is a safer, non-hygroscopic alternative.
Ethylating Agent Ethyl BromideDiethyl SulfateEthyl IodideReactivity follows I > Br > Cl. Ethyl iodide provides the fastest SN2 reaction rate.
Solvent AcetoneAcetonitrileDMFDMF is a highly polar aprotic solvent that effectively solvates the cation, maximizing the nucleophilicity of the phenoxide.
Temperature Room Temp50-70 °C60-70 °CHeating accelerates the SN2 reaction, but excessive heat (>100 °C) can promote side reactions.

Part 4: Synthesis and Purification Workflow

The following diagram illustrates the complete workflow from starting materials to the purified product.

Synthesis_Workflow Start Starting Materials: - 2-Chloro-5-fluorophenol - Base (K₂CO₃) - Ethyl Iodide Reaction Reaction Step: 1. Add Phenol & Base to DMF 2. Add Ethyl Iodide 3. Heat to 60-70°C Start->Reaction Workup Aqueous Workup: 1. Quench with Water 2. Extract with Ether Reaction->Workup Washing Washing Steps: 1. Wash with 1M NaOH 2. Wash with Water 3. Wash with Brine Workup->Washing Drying Drying & Concentration: 1. Dry over MgSO₄ 2. Filter 3. Rotovap Washing->Drying Purification Purification: Vacuum Distillation or Column Chromatography Drying->Purification Product Final Product: This compound Purification->Product

References

side reactions and byproducts in 2-Chloro-5-fluorophenetole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and professionals in drug development, focusing on the synthesis of 2-Chloro-5-fluorophenetole. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis, with a focus on overcoming common side reactions and byproduct formation.

Technical Support Center: Synthesis of this compound

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide practical, experience-driven advice to help you optimize your synthetic route, troubleshoot common issues, and understand the underlying chemical principles. Our focus is on the prevalent and effective Williamson ether synthesis method for preparing this compound from 2-Chloro-5-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely used and dependable method is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of the starting material, 2-Chloro-5-fluorophenol, to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or diethyl sulfate, in an SN2 reaction.[4][5][6] This method is highly versatile and generally provides good yields when optimized.[3]

Q2: What are the critical starting materials and reagents for this synthesis?

The essential components for this synthesis are:

  • Substrate: High-purity 2-Chloro-5-fluorophenol.

  • Ethylating Agent: A primary ethyl halide like ethyl bromide or ethyl iodide is strongly recommended. Diethyl sulfate can also be used.

  • Base: A suitable base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or a stronger base like sodium hydride (NaH) for less reactive systems.[6][7]

  • Solvent: A polar aprotic solvent is preferred to facilitate the SN2 reaction.[7] Dimethylformamide (DMF), acetonitrile (ACN), or acetone are excellent choices.

Q3: How does the choice of base impact the reaction?

The base is critical as it generates the nucleophilic phenoxide.

  • Moderately Strong Bases (e.g., K₂CO₃, NaOH): These are often sufficient for phenolic substrates and are safer and easier to handle than stronger bases.[6] They are typically used in excess to ensure complete deprotonation.

  • Very Strong Bases (e.g., NaH): Sodium hydride can be used for complete and rapid deprotonation, which can be beneficial.[4][7] However, its high reactivity can sometimes promote side reactions if not handled with care under anhydrous conditions.[7]

Q4: Why is a primary alkyl halide, like ethyl bromide, recommended over secondary or tertiary halides?

The Williamson ether synthesis proceeds via an SN2 mechanism.[1][4][5] This mechanism is sensitive to steric hindrance at the electrophilic carbon.

  • Primary Halides (e.g., ethyl bromide): Offer minimal steric hindrance, allowing the phenoxide nucleophile to attack efficiently, favoring the desired ether formation.[3][4]

  • Secondary/Tertiary Halides: Are sterically hindered and will predominantly undergo an E2 elimination reaction in the presence of a strong base/nucleophile like a phenoxide, leading to the formation of alkenes instead of the ether.[1][4][7]

Troubleshooting Guide: Side Reactions & Byproducts

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.

Problem 1: My reaction yield is consistently low, and I recover a significant amount of unreacted 2-Chloro-5-fluorophenol.

  • Possible Cause: Incomplete deprotonation of the starting phenol. The phenoxide is the active nucleophile, and if it's not fully generated, the reaction will not proceed to completion.

  • Troubleshooting & Optimization:

    • Verify Base Strength and Stoichiometry: Ensure you are using a base strong enough to deprotonate the phenol. While K₂CO₃ is common, switching to NaOH or NaH might be necessary.[7] Use at least a stoichiometric equivalent, and often a slight excess (1.1-1.5 equivalents) is beneficial.

    • Ensure Anhydrous Conditions: Moisture can consume strong bases like NaH and protonate the phenoxide, quenching the reaction.[2] Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Increase Reaction Time or Temperature: The reaction may require more forcing conditions. Monitor the reaction progress by TLC or GC-MS and consider increasing the temperature (typically in the range of 50-100°C) or allowing it to run for a longer period (2-12 hours).[7]

Problem 2: I've isolated a byproduct with the molecular weight of an ethylated phenol, but it's not my desired product. What could it be?

  • Possible Cause: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring (C-alkylation), typically at the ortho and para positions. While O-alkylation is usually favored, C-alkylation can become a significant side reaction under certain conditions.[1][7]

  • Troubleshooting & Optimization:

    • Solvent Selection: The choice of solvent can influence the reaction's regioselectivity. Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.[6][7] Protic solvents can solvate the oxygen atom of the phenoxide, potentially increasing the likelihood of C-alkylation.

    • Counter-ion Effects: The nature of the cation from the base can also play a role, although this is less easily controlled.

Below is a diagram illustrating the competition between O- and C-alkylation.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products start 2-Chloro-5-fluorophenoxide Ion + Ethyl Bromide O_Alkylation O-Alkylation (SN2) Favored in Polar Aprotic Solvents start->O_Alkylation Attack from Oxygen C_Alkylation C-Alkylation (Side Reaction) Alkylation on the aromatic ring start->C_Alkylation Attack from Ring Product This compound (Desired Product) O_Alkylation->Product Byproduct C-ethylated Isomers (Impurity) C_Alkylation->Byproduct

Caption: O- vs. C-Alkylation pathways for the phenoxide ion.

Problem 3: My main product is an alkene, and I'm getting very little of the desired ether.

  • Possible Cause: E2 Elimination. This is a common competing side reaction in Williamson ether synthesis, especially when using sterically hindered alkyl halides or high temperatures.[1][7] The phenoxide acts as a base, abstracting a proton from the ethylating agent, leading to the formation of ethylene gas.

  • Troubleshooting & Optimization:

    • Verify Ethylating Agent: Ensure you are using a primary ethyl halide. If you mistakenly used a secondary or tertiary halide, elimination will be the major pathway.[3][4]

    • Control Reaction Temperature: While heat can increase the rate of SN2 reactions, excessively high temperatures can favor elimination. Try running the reaction at a lower temperature for a longer duration.

    • Choice of Base: While a strong base is needed, a very bulky base could potentially favor elimination, although this is less of a concern with an unhindered substrate like the ethyl group.

The following diagram illustrates the competition between the desired SN2 pathway and the E2 elimination side reaction.

G cluster_paths Competing Pathways Reactants 2-Chloro-5-fluorophenoxide + Ethyl Bromide SN2 SN2 Pathway (Nucleophilic Attack) Reactants->SN2  Favored by  Primary Halide E2 E2 Pathway (Base-induced Elimination) Reactants->E2  Favored by  High Temp. / Steric Hindrance Product This compound (Desired Ether) SN2->Product Byproduct Ethylene + Phenol (Elimination Products) E2->Byproduct

Caption: Competition between SN2 (etherification) and E2 (elimination).

Quantitative Data Summary

The choice of reaction parameters can significantly influence the outcome. The following table provides a general guide based on established principles of the Williamson ether synthesis.

ParameterRecommended ChoiceRationale & Potential Issues
Ethylating Agent Ethyl bromide, Ethyl iodidePrimary halides are ideal for SN2; iodides are more reactive but costlier. Avoid secondary/tertiary halides to prevent E2 elimination.[4][5]
Base K₂CO₃, NaOH, NaHK₂CO₃ is mild and effective. NaH ensures complete deprotonation but requires strict anhydrous conditions.[6][7]
Solvent DMF, AcetonitrilePolar aprotic solvents accelerate SN2 reactions by not solvating the nucleophile as strongly as protic solvents.[7]
Temperature 50 - 100 °CBalances reaction rate against the risk of side reactions like elimination. Monitor progress to optimize.[7]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • 2-Chloro-5-fluorophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)

  • Ethyl Bromide (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-Chloro-5-fluorophenol and anhydrous DMF.

  • Base Addition: Add the finely ground potassium carbonate to the solution. Stir the mixture at room temperature for 30 minutes.

  • Addition of Ethylating Agent: Add ethyl bromide dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).

    • Combine the organic layers and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

The following diagram outlines the general workflow for synthesis and purification.

G A 1. Reactant Setup (Phenol, Base, Solvent in Flask) B 2. Addition of Ethyl Bromide A->B C 3. Heating & Reaction Monitoring (TLC/GC) B->C D 4. Aqueous Workup (Extraction & Washing) C->D E 5. Drying & Solvent Removal D->E F 6. Purification (Distillation or Chromatography) E->F G Final Product: This compound F->G

References

Technical Support Center: Purification of Halogenated Phenetoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification Maze of Halogenated Phenetoles

Halogenated phenetoles are a vital class of aromatic ethers, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, most commonly achieved via the Williamson ether synthesis, involves the reaction of a halogenated phenol with an ethylating agent.[1] While the synthesis may appear straightforward, researchers frequently encounter significant challenges in purifying the final product. These difficulties arise from a combination of factors: the presence of unreacted starting materials, the formation of stubborn side products, and, most notably, the challenge of separating closely related positional isomers (ortho, meta, para) which often exhibit frustratingly similar physicochemical properties.[2][3]

This guide is structured to function as a dedicated technical support resource. It moves beyond simple protocols to provide in-depth troubleshooting advice, explaining the chemical principles behind each purification challenge and its solution. Here, you will find field-proven insights to help you diagnose issues in your purification workflow, select the appropriate strategy, and achieve the desired purity for your halogenated phenetole.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of halogenated phenetoles in a practical question-and-answer format.

Category 1: Issues with Starting Materials and Reagents

Q1: My crude product is highly acidic and contains a significant amount of the starting halogenated phenol. How can I easily remove it?

A1: This is the most common purification challenge. The unreacted halogenated phenol is acidic due to the phenolic proton. This acidity is your key to an effective separation.

  • Causality: Phenols are significantly more acidic than water or residual alcohols. They readily react with a mild base to form a water-soluble phenoxide salt. The target phenetole, being an ether, is non-acidic and will remain in the organic phase.

  • Solution: Basic Aqueous Wash: A liquid-liquid extraction using a dilute basic solution is the most efficient method.

    • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.[4]

    • Stopper the funnel and shake gently, venting frequently to release any pressure. Vigorous shaking can lead to emulsions.[5]

    • Allow the layers to separate. The upper layer will be the organic phase containing your phenetole, and the lower aqueous layer will contain the deprotonated sodium or potassium phenoxide salt.

    • Drain the lower aqueous layer.

    • Repeat the wash 1-2 more times with the basic solution to ensure complete removal of the phenol.

    • Finally, wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and break any minor emulsions.[6]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.

Q2: I've noticed an unexpected alkene impurity in my NMR/GC-MS analysis. What is its source and how can I prevent it?

A2: The presence of an alkene is a classic sign that a side reaction has occurred during the Williamson ether synthesis.

  • Causality: The Williamson ether synthesis is an Sₙ2 reaction, but it faces competition from the E2 elimination pathway.[7] This is especially problematic if your ethylating agent is a secondary or tertiary halide (less common for phenetole synthesis but possible with more complex alkyl groups) or if a strong, sterically hindered base is used. The alkoxide/phenoxide acts as a base, abstracting a proton from the carbon adjacent to the halide, leading to the formation of an alkene (ethylene in the case of an ethyl halide).[1][8]

  • Prevention & Mitigation:

    • Choice of Base: Use a milder, non-hindered base like potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH) if elimination is an issue.[8]

    • Reaction Temperature: Keep the reaction temperature as low as reasonably possible to favor the Sₙ2 reaction over elimination.

    • Removal: The resulting alkene is typically volatile and may be removed during solvent evaporation. If it persists, careful column chromatography is usually effective, as the alkene is non-polar compared to the phenetole.

Category 2: The Isomer Separation Challenge

Q3: I have a mixture of ortho- and para-halogenated phenetoles that co-elute during column chromatography and are difficult to separate. What strategies can I employ?

A3: Separating positional isomers of halogenated aromatics is a notoriously difficult task due to their similar polarities and boiling points.[3][9] A multi-pronged approach is often necessary.

  • Causality: Ortho and para isomers often have very similar polarities. The slight difference in their dipole moments and steric profiles is what you must exploit. The meta isomer often has a sufficiently different polarity to be separated more easily.[10][11]

  • Solutions:

    • High-Performance Chromatographic Techniques: Standard flash chromatography may not have the resolving power.

      • UHPLC/HPLC: Ultra-high-performance liquid chromatography (UHPLC) with specialized columns can provide the necessary resolution. Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases are excellent choices as they offer alternative selectivities, including π-π interactions, which can help differentiate isomers.[12][13][14]

      • Supercritical Fluid Chromatography (SFC): SFC is another powerful tool for isomer separation and is often successful where HPLC fails.[12]

    • Fractional Distillation Under Vacuum: If the boiling points of the isomers are different by at least a few degrees Celsius, fractional distillation under high vacuum can be effective, particularly for larger scale purifications. This method was historically used for separating isomeric phenylphenols.[2]

    • Strategic Recrystallization: This is often the most practical and scalable solution. The key is finding a solvent system where the solubility of the two isomers is significantly different.

      • Screening: Test a wide range of solvents and solvent mixtures (e.g., hexane/ethyl acetate, toluene/heptane, ethanol/water).[15][16]

      • Procedure: Dissolve the mixture in a minimum amount of hot solvent. Allow it to cool slowly. The less soluble isomer should crystallize out, leaving the more soluble one in the mother liquor. The purity of the crystals and the mother liquor should be checked at each stage. It may require multiple recrystallization cycles to achieve high purity.[17][18]

Category 3: Physical State & Final Form Issues

Q4: My halogenated phenetole product is a persistent oil and refuses to crystallize. How can I purify it?

A4: Many phenetoles, especially those with lower molecular weights or certain substitution patterns, are oils at room temperature. If recrystallization is not an option, chromatography is your primary tool.

  • Causality: The inability to crystallize can be due to the intrinsic properties of the molecule (a low melting point) or the presence of impurities that disrupt the crystal lattice formation.

  • Solutions:

    • Flash Column Chromatography: This is the go-to method for purifying oils.

      • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. Aim for an Rf value of ~0.3 for your product. A good starting point for phenetoles is a mixture of a non-polar solvent (hexanes or heptane) and a slightly more polar one (ethyl acetate or dichloromethane).

      • Gradient Elution: If you have multiple impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation than an isocratic (constant composition) elution.[19]

    • Kugelrohr Distillation: For thermally stable, non-isomeric oils, Kugelrohr distillation under high vacuum is an excellent method for removing non-volatile impurities. It is essentially a short-path distillation ideal for small quantities.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for approaching the purification of a crude halogenated phenetole product.

Purification_Workflow Start Crude Reaction Mixture Aqueous_Wash Perform Basic Aqueous Wash (e.g., 5% NaOH aq.) Start->Aqueous_Wash Primary Workup Check_Purity_1 Assess Purity (TLC, GC-MS, ¹H NMR) Aqueous_Wash->Check_Purity_1 Is_Solid Is the Product a Solid? Check_Purity_1->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column_Chrom Purify by Column Chromatography (Silica Gel) Is_Solid->Column_Chrom No (Product is an Oil) Check_Purity_2 Check Purity of Crystals and Mother Liquor Recrystallize->Check_Purity_2 Is_Pure Is Purity >98%? Check_Purity_2->Is_Pure Is_Pure->Column_Chrom No (e.g., Isomers Present) Purify crystals or mother liquor Final_Product Pure Halogenated Phenetole Is_Pure->Final_Product Yes Combine_Fractions Combine Pure Fractions Column_Chrom->Combine_Fractions Combine_Fractions->Final_Product

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for an Oily Phenetole

This protocol assumes the purification of a 1-gram sample.

  • TLC Analysis & Solvent Selection:

    • Prepare several TLC chambers with different ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 80:20).

    • Spot your crude oil on the TLC plates and develop them.

    • The ideal solvent system will give your desired phenetole product an Rf value of approximately 0.25-0.35.

  • Column Packing (Dry Packing Method):

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter for a 1 g sample).[19]

    • Add a small plug of glass wool or cotton to the bottom, followed by a ~1 cm layer of sand.

    • Fill the column about two-thirds full with dry silica gel (60 Å, 230-400 mesh).

    • Gently tap the side of the column to ensure even packing. Add another ~1 cm layer of sand on top.

  • Column Equilibration:

    • Carefully pour your chosen eluent (solvent system) into the column.

    • Using gentle air pressure from a pump or airline, push the solvent through the silica gel until the entire column is saturated and solvent is dripping from the outlet.[19] Do not let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve your crude oil (1 g) in a minimal amount of a volatile solvent (e.g., 5 mL of DCM).

    • Add ~2-3 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully add this powder to the top of the sand layer in your column.

  • Elution and Fraction Collection:

    • Carefully add eluent to the top of the column.

    • Apply air pressure to begin eluting the sample, collecting the outflow in a series of test tubes or flasks. Maintain a steady flow rate.

    • Collect fractions of a consistent size (e.g., 15-20 mL).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield your purified phenetole.[19]

Protocol 2: Recrystallization for a Solid Phenetole
  • Solvent Selection:

    • Place a small amount of your crude solid (10-20 mg) into several test tubes.

    • Add a few common recrystallization solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene) dropwise to each tube.[15]

    • A good solvent will dissolve your compound when hot but not at room temperature.[17] A two-solvent system (e.g., ethanol/water) can also be effective.[20]

  • Dissolution:

    • Place the bulk of your crude solid into an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture (e.g., on a hot plate or in a water bath) while stirring or swirling until the solid completely dissolves. Add the minimum amount of hot solvent necessary.[18]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and cover it lightly (e.g., with a watch glass).

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound.[17]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal yield.[20]

  • Collection and Drying:

    • Set up a vacuum filtration apparatus with a Büchner funnel and filter paper.

    • Turn on the vacuum and pour the crystallized mixture onto the filter paper.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to dry on the filter under vacuum. For final drying, they can be placed in a desiccator.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the purity of my halogenated phenetole? A: A combination of techniques is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for assessing purity and identifying volatile impurities.[21] High-Performance Liquid Chromatography (HPLC) is also highly effective.[22] For structural confirmation and to check for non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.[23]

Q: Does the type of halogen (F, Cl, Br, I) affect the purification strategy? A: Yes. The polarity of the C-X bond decreases down the group (C-F is most polar, C-I is least polar).[24] This will affect the overall polarity of the phenetole and thus its retention time in chromatography. A bromo-phenetole will generally be less polar than a chloro-phenetole, requiring a less polar eluent for column chromatography.

Q: Can I use a different base for the aqueous wash besides NaOH? A: Yes, weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used. They are often preferred as they are less likely to cause hydrolysis of sensitive functional groups, although they are less effective at removing very weakly acidic phenols.

Q: My compound seems to decompose on the silica gel column. What can I do? A: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. You can try using deactivated or neutral silica. Alternatively, alumina (basic or neutral) can be used as the stationary phase. Another option is to switch to reverse-phase chromatography (e.g., C18 silica), where the stationary phase is non-polar and the mobile phase is polar (e.g., acetonitrile/water).

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-fluorophenetole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

The primary and most reliable method for synthesizing this compound is the Williamson Ether Synthesis , an SN2 reaction between the sodium or potassium salt of 2-Chloro-5-fluorophenol and an ethylating agent.[1][2] This guide is structured as a series of frequently asked questions that address common challenges encountered during this process.

Core Synthesis Pathway: Williamson Ether Synthesis

The reaction involves the deprotonation of 2-Chloro-5-fluorophenol to form a phenoxide, which then acts as a nucleophile, attacking the ethylating agent in a classic SN2 mechanism.[3]

Williamson_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack phenol 2-Chloro-5-fluorophenol node1 + phenol->node1 base Base (e.g., K₂CO₃) node2 base->node2 Deprotonation phenoxide Potassium 2-Chloro-5-fluorophenoxide node3 + phenoxide->node3 ethyl_halide Ethyl Halide (e.g., EtBr) node4 + ethyl_halide->node4 SN2 Reaction product This compound salt Salt (e.g., KBr) node1->base node2->phenoxide node3->ethyl_halide node4->product node4->salt +

Caption: The two-step mechanism of Williamson Ether Synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a common issue that can stem from several factors, from incomplete reactions to suboptimal reagent choices. A systematic approach is key to identifying the root cause.

Possible Cause 1: Incomplete Deprotonation of the Phenol The first step, the formation of the phenoxide, is critical. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required to drive the equilibrium towards the phenoxide.[4]

  • Troubleshooting:

    • Choice of Base: For aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often superior to hydroxides (NaOH, KOH).[5] They are less likely to introduce water, which can hinder the reaction, and are strong enough for efficient deprotonation. Stronger bases like sodium hydride (NaH) are effective but require strictly anhydrous conditions.[3][6]

    • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. Often, using a slight excess (1.1 to 1.5 equivalents) can ensure complete deprotonation.

Possible Cause 2: Poor Choice of Solvent The solvent plays a crucial role in an SN2 reaction. It must solubilize the reactants and stabilize the transition state.

  • Troubleshooting:

    • Solvent Polarity: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal.[1] They are polar enough to dissolve the phenoxide salt but do not have acidic protons that can solvate and deactivate the nucleophile. Protic solvents (like ethanol or water) will slow the reaction rate significantly.[1]

    • Anhydrous Conditions: Ensure your solvent is dry. Water can compete with the phenoxide as a nucleophile (leading to ethanol as a byproduct) and can hinder the deprotonation step.

Possible Cause 3: Suboptimal Reaction Temperature The reaction rate is temperature-dependent. A typical Williamson reaction is conducted between 50 to 100 °C.[1]

  • Troubleshooting:

    • Low Temperature: If the reaction is sluggish, consider increasing the temperature. A good starting point is 60-80 °C. Monitor the reaction by TLC or GC to track the consumption of the starting material.

    • High Temperature: Excessively high temperatures can promote side reactions, particularly E2 elimination (see Q2). Avoid temperatures above 100-110 °C unless necessary.

Q2: My analysis shows a significant alkene byproduct (ethylene). How can I suppress this E2 elimination side reaction?

The formation of an alkene is the hallmark of a competing E2 elimination reaction. The phenoxide is not only a good nucleophile but also a reasonably strong base, which can abstract a proton from the ethylating agent.[7]

Competing_Pathways start Phenoxide + Ethyl Halide sn2_path SN2 Attack (Nucleophilic) start->sn2_path Desired e2_path E2 Elimination (Basic) start->e2_path Undesired product_ether Desired Product (this compound) sn2_path->product_ether cond_sn2 Favored by: - Primary Halide - Good Leaving Group (I > Br > Cl) - Polar Aprotic Solvent sn2_path->cond_sn2 product_alkene Side Product (Ethylene) e2_path->product_alkene cond_e2 Favored by: - Strong, Bulky Base - High Temperature - Secondary/Tertiary Halide e2_path->cond_e2

Caption: Competing SN2 (desired) and E2 (undesired) pathways.

  • Troubleshooting:

    • Choice of Leaving Group: The SN2/E2 ratio is influenced by the leaving group. For ethylating agents, the reactivity order is I > Br > Cl. Using ethyl iodide or ethyl bromide will favor the SN2 reaction at lower temperatures compared to ethyl chloride.[3]

    • Base Strength: While a strong base is needed for deprotonation, an overly strong or sterically hindered base can favor elimination.[2] Using K₂CO₃ is often a good compromise.

    • Temperature Control: As mentioned, lower the reaction temperature. E2 reactions have a higher activation energy than SN2 reactions and are thus more sensitive to temperature increases. Try running the reaction at the lower end of the effective range (e.g., 50-60 °C).

Q3: I'm observing unexpected aromatic byproducts. What could they be?

Besides elimination, another potential side reaction is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur under certain conditions.[1][5]

  • Troubleshooting:

    • Solvent and Counter-ion: C-alkylation is more prevalent in non-polar solvents where the phenoxide and its counter-ion (e.g., K⁺) are tightly associated. Using polar aprotic solvents like DMF or DMSO helps to solvate the cation, freeing the oxygen anion and promoting O-alkylation.[1]

    • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can significantly improve selectivity for O-alkylation.[1][8] The PTC helps to bring the phenoxide into the organic phase with a large, soft counter-ion, which increases the reactivity of the oxygen nucleophile.[1][9]

Q4: The reaction is sluggish and takes a long time to complete. How can I improve the kinetics?

Slow reaction rates are typically due to low reactant concentration in the reactive phase, low temperature, or poor nucleophile/leaving group combination.

  • Troubleshooting:

    • Implement Phase-Transfer Catalysis (PTC): This is one of the most effective ways to accelerate the reaction. A PTC facilitates the transfer of the phenoxide from the solid phase (if using K₂CO₃) or an aqueous phase into the organic phase where the ethylating agent resides, dramatically increasing the reaction rate even under milder conditions.[8][9]

    • Optimize Reagents: As discussed, switch to a more reactive ethylating agent like ethyl iodide.

    • Increase Temperature: If side reactions are not an issue, cautiously increasing the temperature in 10 °C increments can significantly speed up the reaction.

Parameter Recommendation for Optimization Rationale
Base K₂CO₃ or Cs₂CO₃ (1.2 eq.)Good balance of basicity, minimizes side reactions.[5]
Ethylating Agent Ethyl bromide or Ethyl iodide (1.1 eq.)Better leaving groups than chloride, favoring SN2.[3]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents accelerate SN2 reactions.[1]
Temperature 50 - 80 °COptimal range to balance reaction rate and minimize E2 elimination.[1]
Additive Tetrabutylammonium bromide (TBAB) (0.05 eq.)Phase-transfer catalyst to accelerate the reaction and improve yield.[1]
Q5: What is a robust work-up and purification procedure?

A clean work-up is essential for isolating a pure product and simplifying the final purification.

Experimental Protocol: Work-up and Purification

  • Cooling and Quenching: Once the reaction is complete (as determined by TLC or GC), cool the reaction mixture to room temperature.

  • Filtration: If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent (e.g., DMF).

  • Solvent Removal/Dilution: If using a high-boiling solvent like DMF, it's often best to dilute the mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate or diethyl ether.[10] If you used a lower-boiling solvent like acetonitrile, it can be removed under reduced pressure.

  • Aqueous Wash: Transfer the organic extract to a separatory funnel.

    • Wash with water (2x) to remove the remaining DMF or other water-soluble impurities.

    • Wash with a dilute NaOH solution (e.g., 1M) (1x) to remove any unreacted 2-Chloro-5-fluorophenol.[10]

    • Wash with brine (saturated NaCl solution) (1x) to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound is a liquid.[11] The most effective purification method is typically vacuum distillation or column chromatography on silica gel.

Analytical Characterization

To effectively troubleshoot, you must be able to monitor your reaction and assess product purity.

  • Thin-Layer Chromatography (TLC): An excellent tool for quick, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts like ethylene and for assessing the purity of the final product.[12]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for determining the purity of the product and quantifying impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural confirmation of the final product.

Troubleshooting_Workflow start Reaction Issue Identified low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No check_base 1. Check Base Choice & Stoichiometry 2. Use Anhydrous Polar Aprotic Solvent low_yield->check_base Yes slow_rate Slow Reaction? side_products->slow_rate No is_alkene Alkene (E2) byproduct? side_products->is_alkene Yes add_ptc 1. Add Phase-Transfer Catalyst (TBAB) 2. Use EtI as Ethylating Agent slow_rate->add_ptc Yes end Reaction Optimized slow_rate->end No check_temp Optimize Temperature (50-80°C) check_base->check_temp check_temp->end is_c_alkylation C-Alkylation byproduct? is_alkene->is_c_alkylation No reduce_e2 1. Lower Temperature 2. Use EtBr or EtI 3. Use Milder Base (K₂CO₃) is_alkene->reduce_e2 Yes is_c_alkylation->slow_rate No reduce_c_alk 1. Use Polar Aprotic Solvent 2. Add Phase-Transfer Catalyst is_c_alkylation->reduce_c_alk Yes reduce_e2->end reduce_c_alk->end add_ptc->end

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Williamson Ether Synthesis of 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorophenetole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Williamson ether synthesis for this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring scientific integrity and optimal outcomes.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] However, like any chemical transformation, it is not without its challenges. This guide provides practical, field-proven insights to overcome common hurdles in the synthesis of this compound, a key intermediate in various pharmaceutical applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Williamson ether synthesis. The underlying reaction involves the deprotonation of 2-chloro-5-fluorophenol to its corresponding phenoxide, followed by nucleophilic substitution with an ethyl halide.

dot

Caption: Workflow for this compound Synthesis.

Question 1: Why is my yield of this compound consistently low?

Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

Answer:

Several factors can contribute to low yields in this synthesis. Let's break them down:

  • Incomplete Deprotonation of the Phenol: The first step is the formation of the 2-chloro-5-fluorophenoxide. If the base is not strong enough or is used in insufficient quantity, the phenol will not be fully converted to the nucleophilic phenoxide, leading to a lower yield.

    • Causality: 2-Chloro-5-fluorophenol is more acidic than aliphatic alcohols due to the electron-withdrawing effects of the chlorine and fluorine atoms, but a sufficiently strong base is still required for complete deprotonation.[3]

    • Solution:

      • Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be effective for aryl ether synthesis, stronger bases like sodium hydride (NaH) or potassium hydride (KH) ensure complete and irreversible deprotonation.[2][4]

      • Anhydrous Conditions: Bases like NaH and KH are extremely sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[5] Water will consume the base and reduce the concentration of the active phenoxide.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Causality: The SN2 reaction requires sufficient thermal energy to overcome the activation barrier. However, excessively high temperatures can promote side reactions.[5] Typical Williamson ether syntheses are conducted between 50-100 °C for 1-8 hours.[1]

    • Solution:

      • Temperature Optimization: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC. If the reaction is sluggish, a gradual increase in temperature may be beneficial.

      • Reaction Time: Ensure the reaction is allowed to proceed to completion. Short reaction times can result in low conversion of starting materials.[1]

  • Choice of Ethyl Halide: The nature of the leaving group on the ethyl halide significantly impacts the reaction rate.

    • Causality: The rate of the SN2 reaction is dependent on the leaving group ability, which follows the trend I > Br > Cl.[6]

    • Solution: Use ethyl iodide or ethyl bromide instead of ethyl chloride for a faster reaction rate. The addition of a catalytic amount of an iodide salt can also accelerate the reaction if using an alkyl chloride or bromide.[7]

ParameterRecommendationRationale
Base NaH or K₂CO₃NaH for complete deprotonation; K₂CO₃ is a milder, safer alternative.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents favor SN2 reactions.[1]
Ethyl Halide Ethyl Iodide > Ethyl BromideBetter leaving group ability accelerates the reaction.[6]
Temperature 60-80 °CBalances reaction rate and minimizes side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.

Question 2: I'm observing a significant side product. What could it be and how can I minimize it?

Side reactions are common in Williamson ether synthesis and identifying them is key to optimization.

Answer:

The primary competing reaction is elimination of the alkyl halide, and for phenoxides, C-alkylation is also a possibility.

  • Elimination (E2) of the Ethyl Halide: Although less of a concern with primary halides like ethyl halides, it can still occur, especially at higher temperatures, leading to the formation of ethylene gas.

    • Causality: The phenoxide is a strong base and can abstract a proton from the beta-carbon of the ethyl halide, leading to elimination.[2]

    • Solution:

      • Maintain a moderate reaction temperature.

      • Ensure a primary ethyl halide is used. Secondary and tertiary halides are much more prone to elimination.[1][2]

  • C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][4]

    • Causality: While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of ethyl-substituted 2-chloro-5-fluorophenols.

    • Solution:

      • The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.

      • Using a phase-transfer catalyst can also enhance the selectivity for O-alkylation.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of this compound?

The choice of base depends on the desired reactivity and safety considerations. For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃) are commonly used.[4] Stronger bases like sodium hydride (NaH) can also be employed for a more rapid and complete reaction.[4]

Q2: Which solvent is most suitable for this reaction?

Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic and available to attack the ethyl halide.[1][4] Protic solvents should be avoided as they can solvate the nucleophile and slow down the SN2 reaction.[1]

Q3: Can I use a phase-transfer catalyst?

Yes, using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide or 18-crown-6 can be highly beneficial.[1] A PTC helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the ethyl halide is, thereby increasing the reaction rate and often allowing for milder reaction conditions.[8][9] This can be particularly useful when using a weaker, less soluble base like potassium carbonate.

Q4: What are the key safety precautions for this synthesis?

  • Reagents: 2-Chloro-5-fluorophenol is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[10] Ethyl halides are volatile and flammable. Strong bases like NaH are highly reactive and flammable, especially in the presence of water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Handling of NaH: If using sodium hydride, it is typically supplied as a dispersion in mineral oil. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and additions should be done carefully to control the reaction rate and any hydrogen gas evolution.

Q5: How can I effectively purify the final product, this compound?

After the reaction is complete, a standard aqueous workup is typically performed. This may involve:

  • Quenching the reaction mixture with water.

  • Extracting the product into an organic solvent like diethyl ether or ethyl acetate.[11]

  • Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted phenol, followed by a brine wash.[11]

  • Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Removing the solvent under reduced pressure.

The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-chloro-5-fluorophenol (1.0 eq).

    • Dissolve the phenol in anhydrous DMF (or another suitable polar aprotic solvent).

  • Deprotonation:

    • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Alkylation:

    • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 70 °C and maintain for 4-6 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with 1M NaOH, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

References

stability issues of 2-Chloro-5-fluorophenetole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5-fluorophenetole

Introduction

Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals who are utilizing this compound in their work. As a substituted phenetole, this molecule features an ether linkage that can exhibit susceptibility to cleavage under specific experimental conditions. This guide provides in-depth answers, troubleshooting protocols, and validated analytical methods to address the stability challenges of this compound, particularly in acidic environments. Our goal is to equip you with the foundational knowledge and practical tools to anticipate and manage potential degradation, ensuring the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: Is this compound stable in acidic solutions?

A: this compound is generally stable in dilute or weak aqueous acids at ambient temperature for short durations. However, its stability is compromised under conditions involving strong acids (e.g., HBr, HI, H₂SO₄) and/or elevated temperatures.[1][2] Ethers, as a class of compounds, are known to undergo acid-catalyzed cleavage, and this compound is no exception.[3] The reaction is typically slow but can become a significant factor in acidic reaction media, during acidic workups, or in the formulation of analytical standards in acidic mobile phases.[1][3]

Q2: What is the primary degradation pathway for this compound under acidic conditions?

A: The primary degradation pathway is the acid-catalyzed cleavage of the ether bond. This reaction proceeds via protonation of the ether oxygen, which transforms the ethoxy group into a better leaving group (ethanol).[1][4] Following protonation, a nucleophile (such as a halide ion from the acid or a water molecule) attacks one of the adjacent carbon atoms.[4] For this compound, the cleavage almost exclusively occurs at the ethyl-oxygen bond rather than the aryl-oxygen bond due to the high strength and sp² hybridization of the aryl C-O bond. The reaction at the primary ethyl carbon likely follows an Sₙ2 mechanism.[2]

Q3: What are the expected degradation products?

A: The acid-catalyzed hydrolysis of this compound yields two primary products:

  • 2-Chloro-5-fluorophenol

  • An ethyl species, which depends on the nucleophile present. In aqueous acidic solutions (e.g., using H₂SO₄), the product is ethanol . If strong hydrohalic acids are used, such as HBr or HI, the products will be bromoethane or iodoethane , respectively.[2][4]

Q4: What factors influence the rate of degradation?

A: Several factors dictate the rate of acid-catalyzed ether cleavage:

  • Acid Strength: The rate of degradation is highly dependent on the acidity of the medium. Strong acids like HI and HBr are much more effective at cleaving ethers than HCl.[2][3]

  • Temperature: The reaction rate increases significantly with temperature. Many ether cleavages that are slow at room temperature proceed readily with heating.[1]

  • Nucleophilicity of the Counter-ion: For hydrohalic acids, the nucleophilicity of the halide ion plays a role. Iodide (I⁻) is a more potent nucleophile than bromide (Br⁻), which is more potent than chloride (Cl⁻), contributing to the reactivity order of HI > HBr > HCl.[3]

  • Reaction Time: As with any chemical reaction, the extent of degradation increases with the duration of exposure to acidic conditions.

Q5: How can I minimize degradation during my experiments?

A: To maintain the integrity of this compound, consider the following:

  • Avoid Strong Acids: Whenever possible, use non-acidic or weakly acidic conditions.

  • Control Temperature: Perform reactions and sample processing at the lowest practical temperature to slow the rate of potential hydrolysis.

  • Limit Exposure Time: Minimize the time the compound spends in acidic media. If an acidic workup is necessary, perform it quickly and on an ice bath.

  • Solvent Choice: For preparing stock solutions or standards, use aprotic, non-acidic organic solvents like acetonitrile, methanol, or DMSO. Avoid using acidic aqueous diluents for long-term storage.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem: I am observing a new, unexpected peak in my HPLC/LC-MS analysis after preparing my sample in an acidic mobile phase or performing an acidic reaction.
  • Possible Cause: You are likely observing the primary degradation product, 2-Chloro-5-fluorophenol, resulting from the acid-catalyzed hydrolysis of the parent compound.

  • Troubleshooting Steps:

    • Hypothesis Verification: The primary suspect for the new peak is 2-Chloro-5-fluorophenol.

    • Retention Time Comparison: If available, inject a standard of 2-Chloro-5-fluorophenol using the same analytical method. If the retention time of the unknown peak matches the standard, this provides strong evidence of degradation.

    • Mass Spectrometry Analysis: If using LC-MS, examine the mass spectrum of the unknown peak. 2-Chloro-5-fluorophenol has a monoisotopic mass of 145.99 g/mol .[5] Confirm if the observed mass-to-charge ratio (e.g., [M-H]⁻ at m/z 145.0) corresponds to this degradant.

    • Forced Degradation: Perform a controlled forced degradation study as outlined in Protocol 3.1 . This will definitively confirm the identity of the degradation product under your specific conditions.

  • Corrective Actions:

    • Adjust the pH of your analytical mobile phase to be closer to neutral, if your chromatography allows.

    • Prepare analytical samples in an organic solvent or a neutral buffer and inject them immediately.

    • For reaction monitoring, consider quenching a small aliquot in a neutral or basic buffer before analysis.

Troubleshooting Workflow: Investigating Unexpected Peaks

G start Unexpected Peak Observed in Chromatogram q1 Is an authentic standard of 2-Chloro-5-fluorophenol available? start->q1 inject_std Inject Standard & Compare Retention Times (RT) q1->inject_std Yes lcms Analyze peak by LC-MS. Look for m/z ~145.0 ([M-H]⁻) q1->lcms No q2 Do RTs match? inject_std->q2 q2->lcms No confirm Degradation to 2-Chloro-5-fluorophenol is highly likely. Implement corrective actions. q2->confirm Yes q3 Is expected mass observed? lcms->q3 q3->confirm Yes other Peak is not the primary degradant. Investigate other sources (e.g., impurities, side-products). q3->other No

Caption: Troubleshooting flowchart for identifying unknown peaks.

Section 3: Experimental Protocols

These protocols provide step-by-step methodologies for investigating the stability of this compound.

Protocol 3.1: Forced Degradation Study (Acid Hydrolysis)

Objective: To intentionally degrade this compound under controlled acidic conditions to confirm the identity of its degradation products and assess its stability profile. This protocol is a self-validating system for identifying stability issues.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Class A volumetric flasks, pipettes

  • Heating block or water bath set to 60 °C

  • HPLC vials

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation: In an HPLC vial, add 100 µL of the stock solution to 900 µL of 0.1 M HCl. This creates a 0.1 mg/mL solution in acidic media. Prepare a "time zero" (T₀) sample by immediately neutralizing a separate aliquot.

  • Incubation: Place the vial in the heating block at 60 °C.

  • Time Points: Collect samples at specified time points (e.g., 2, 4, 8, and 24 hours). To collect a sample, withdraw an aliquot (e.g., 100 µL).

  • Neutralization: Immediately neutralize the collected aliquot by adding an equimolar amount of 0.1 M NaOH (e.g., 100 µL) to quench the degradation reaction.

  • Analysis: Analyze the T₀ sample and all subsequent time-point samples using the stability-indicating HPLC method described in Protocol 3.2 .

  • Data Interpretation: Compare the chromatograms over time. A decrease in the peak area of the parent compound and a corresponding increase in the peak area of the degradation product (2-Chloro-5-fluorophenol) confirms the hydrolysis pathway.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in ACN prep_acid Dilute Stock in 0.1 M HCl prep_stock->prep_acid incubate Incubate at 60 °C prep_acid->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample neutralize Neutralize Aliquots with NaOH sample->neutralize analyze Analyze by HPLC (Protocol 3.2) neutralize->analyze interpret Plot Peak Areas vs. Time & Identify Degradants analyze->interpret

Caption: Experimental workflow for the forced degradation study.

Protocol 3.2: Stability-Indicating HPLC Method

Objective: To provide a reliable HPLC method capable of separating this compound from its primary acid degradation product, 2-Chloro-5-fluorophenol.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC or UPLC system with a UV/PDA detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 275 nm or use a PDA detector to scan from 200-400 nm.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
10.0 10 90
12.0 10 90
12.1 70 30

| 15.0 | 70 | 30 |

Expected Elution Order: Based on polarity, the more polar 2-Chloro-5-fluorophenol will elute before the less polar parent compound, this compound. This method should provide baseline separation for accurate quantification.

Section 4: Data & Mechanistic Visualization

Table 1: Physicochemical Properties
PropertyThis compound (Parent)2-Chloro-5-fluorophenol (Degradant)
Molecular FormulaC₈H₈ClFOC₆H₄ClFO
Molecular Weight174.60 g/mol 146.54 g/mol [5]
PolarityLowerHigher
Expected HPLC ElutionLaterEarlier
Diagram: Mechanism of Acid-Catalyzed Ether Cleavage

The following diagram illustrates the Sₙ2 mechanism for the acid cleavage of this compound.

G Acid-Catalyzed Cleavage of this compound start This compound protonated Protonated Ether (Oxonium Ion) start->protonated Step 1: Protonation transition SN2 Transition State protonated->transition Step 2: Nucleophilic Attack products 2-Chloro-5-fluorophenol + Ethanol transition->products Products Formed H_plus H⁺ (from acid) H2O H₂O (Nucleophile)

Caption: Simplified mechanism of acid-catalyzed ether hydrolysis.

References

preventing dehalogenation during 2-Chloro-5-fluorophenetole reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation Side Reactions

Welcome to the technical support center for chemists working with 2-Chloro-5-fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common and often frustrating side reaction of dehalogenation. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic explanations to help you optimize your reactions for higher purity and yield.

Understanding the Challenge: The "Why" of Dehalogenation

This compound is a valuable building block, but its reactivity profile presents a distinct challenge: the C-Cl bond is significantly more labile than the C-F bond and can be susceptible to cleavage under various reaction conditions.[1] This unwanted cleavage, known as dehalogenation (specifically, dechlorination), leads to the formation of 4-fluorophenetole as a major byproduct, complicating purification and reducing the yield of the desired product.

Dehalogenation typically proceeds through two primary mechanistic pathways:

  • Reductive Dehalogenation: This is the most common pathway, especially in metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig). It often involves the formation of a palladium-hydride (Pd-H) species, which can arise from the solvent, base, or trace water.[2][3] This Pd-H species can then reductively eliminate the aryl group, replacing the chlorine with hydrogen.

  • Protonolysis of Organometallic Intermediates: In reactions involving the formation of Grignard or organolithium reagents, the highly basic carbon-metal bond of the intermediate can be readily protonated by trace amounts of water or other protic sources in the reaction mixture, leading to the dehalogenated product.[1][4]

This guide will provide reaction-specific strategies to mitigate these unwanted pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses common issues encountered during specific transformations of this compound.

Topic 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q1: I'm performing a Suzuki coupling with this compound and observing significant formation of 4-fluorophenetole. What are the most likely causes and how can I fix it?

A1: This is a classic case of hydrodehalogenation competing with the desired cross-coupling.[5] The key is to promote the rate of the productive catalytic cycle (oxidative addition, transmetalation, reductive elimination) to outcompete the formation and reaction of palladium-hydride species.

Troubleshooting Steps:

Parameter Potential Problem Recommended Solution & Rationale
Ligand The ligand may not be sufficiently electron-rich or bulky to promote fast reductive elimination of the desired product.Switch to a bulkier, more electron-donating ligand. For Suzuki couplings, ligands like SPhos or XPhos are excellent choices.[2] For Buchwald-Hartwig aminations, consider Xantphos or Josiphos.[6] These ligands accelerate the desired C-C or C-N bond-forming step, minimizing the lifetime of intermediates that can lead to dehalogenation.[7][8][9]
Base Strong alkoxide bases (e.g., NaOtBu) can sometimes promote the formation of Pd-H species.Switch to a weaker inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][10] These bases are generally less prone to generating hydride species while still being effective for the transmetalation step.
Solvent Protic solvents (e.g., alcohols) or even trace water in aprotic solvents can be a hydride source.Use rigorously dried, aprotic solvents like toluene or dioxane.[2][11] While a small amount of water is often necessary for Suzuki reactions to facilitate the boronic acid transmetalation, excessive water increases dehalogenation.[12] Optimize the water content carefully (e.g., use a 10:1 dioxane:water mixture).
Catalyst Precursor Using a Pd(II) source like Pd(OAc)₂ with a separate ligand can sometimes lead to inefficient formation of the active Pd(0) catalyst.Consider using a pre-formed catalyst or "precatalyst" (e.g., XPhos Pd G3). These complexes generate the active Pd(0) species more cleanly and efficiently, which can suppress side reactions.[13]
Topic 2: Grignard Reagent Formation and Subsequent Reactions

Q2: I'm trying to form the Grignard reagent from this compound, but my yield is low, and I isolate mostly 4-fluorophenetole after quenching. What is going wrong?

A2: The dehalogenation product arises from the newly formed, highly basic Grignard reagent being protonated before it can react with your electrophile.[1][14] The source of protons is almost always residual water in the glassware or solvent.

Troubleshooting Steps:

Parameter Potential Problem Recommended Solution & Rationale
Glassware/Solvent Presence of trace moisture.Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool under a stream of dry nitrogen or argon. Solvent: Use freshly distilled, anhydrous diethyl ether or THF from a solvent purification system. Never use a bottle that has been opened multiple times without proper storage over molecular sieves.
Magnesium The surface of the magnesium turnings is passivated with magnesium oxide.Activate the magnesium immediately before use. Common methods include crushing the turnings in a dry mortar and pestle, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane to initiate the reaction.
Reaction Conditions Slow initiation allows time for the Grignard reagent that does form to react with any trace impurities.Ensure rapid and sustained initiation. Once the reaction starts (indicated by bubbling and gentle reflux), add the this compound solution dropwise at a rate that maintains a steady reaction.
Topic 3: Electrophilic Aromatic Substitution (e.g., Nitration, Formylation)

Q3: During a Vilsmeier-Haack formylation, I'm observing dehalogenation in addition to my desired aldehyde. How can I suppress this?

A3: While less common than in metal-catalyzed reactions, dehalogenation can occur under strongly acidic or forcing electrophilic conditions. The Vilsmeier-Haack reaction involves the formation of a chloroiminium salt (Vilsmeier reagent), which is a powerful electrophile.[15][16][17][18]

Troubleshooting Steps:

Parameter Potential Problem Recommended Solution & Rationale
Temperature High reaction temperatures can promote side reactions, including potential dehalogenation pathways.The Vilsmeier-Haack reaction is highly dependent on the substrate's reactivity.[15] For an activated ring like this compound, run the reaction at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature) to improve selectivity.
Reagent Stoichiometry A large excess of the Vilsmeier reagent (POCl₃/DMF) can lead to a more aggressive reaction environment.Use a modest excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). This ensures complete conversion without creating overly harsh conditions.

Q4: I am attempting to nitrate this compound using standard nitric/sulfuric acid conditions and getting a complex mixture with some dehalogenated nitro-product. Are there milder alternatives?

A4: The strongly acidic and oxidizing conditions of mixed acid nitration can sometimes lead to degradation and side reactions.[19] Milder nitrating agents can provide much cleaner results.

Troubleshooting Steps:

Parameter Potential Problem Recommended Solution & Rationale
Nitrating Agent Harshness of mixed acid (HNO₃/H₂SO₄).Use a milder, more selective nitrating agent. A combination of bismuth subnitrate and thionyl chloride in dichloromethane has been shown to be effective for the selective mononitration of activated and halogenated aromatic compounds under neutral conditions.[20] This avoids the strong protic acid environment that can facilitate side reactions.
Reaction Control Poor temperature control can lead to runaway reactions and byproduct formation.Regardless of the method, maintain strict temperature control. Add the nitrating agent slowly at a low temperature (e.g., 0-5 °C) and monitor the reaction closely.

Visualization of Key Processes

Troubleshooting Workflow for Dehalogenation

This diagram outlines a logical workflow for diagnosing and solving dehalogenation issues based on the reaction type.

G cluster_0 Reaction Categories start Dehalogenation Detected (e.g., by GC-MS) reaction_type Identify Reaction Type start->reaction_type pd_coupling Pd-Catalyzed Cross-Coupling reaction_type->pd_coupling e.g., Suzuki, Buchwald-Hartwig organometallic Organometallic (Grignard, Lithiation) reaction_type->organometallic e.g., R-MgX, R-Li electrophilic Electrophilic Substitution reaction_type->electrophilic e.g., Nitration, Formylation pd_ligand Optimize Ligand (Bulky, e- donating) pd_coupling->pd_ligand pd_base Switch to Weaker Base (K3PO4, K2CO3) pd_coupling->pd_base pd_solvent Use Anhydrous Aprotic Solvent pd_coupling->pd_solvent om_dry Ensure Rigorously Anhydrous Conditions organometallic->om_dry om_activate Activate Metal Surface (e.g., I2 for Mg) organometallic->om_activate es_temp Lower Reaction Temperature electrophilic->es_temp es_reagent Use Milder Reagents (e.g., Bi(NO3)3/SOCl2) electrophilic->es_reagent G SM Ar-Cl + Pd(0)L_n (Starting Material) OA_Complex Ar-Pd(II)(Cl)L_n (Oxidative Addition Complex) SM->OA_Complex Oxidative Addition Desired_Product Ar-R' (Desired Product) OA_Complex->Desired_Product 1. Transmetalation (R'-B(OH)2) 2. Reductive Elimination Dehalogenated_Product Ar-H (Dehalogenated Byproduct) OA_Complex->Dehalogenated_Product Reductive Elimination PdH_Species H-Pd(II)(X)L_n (Palladium Hydride) PdH_Species->OA_Complex Reacts with Ar-Pd Complex Hydride_Source Hydride Source (Base, H2O, Solvent) Hydride_Source->PdH_Species Generates

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorophenetole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is through the Williamson ether synthesis. This reaction involves the deprotonation of the starting material, 2-Chloro-5-fluorophenol, to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction.[1][2][3] The choice of base, solvent, and reaction conditions is critical to maximize the yield of the desired O-alkylation product and minimize side reactions.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation: The phenolic proton of 2-Chloro-5-fluorophenol must be fully removed to generate the nucleophilic phenoxide. If a weak base is used or an insufficient amount is added, the reaction will not proceed to completion. We recommend using a strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) in a suitable solvent.[3]

  • Poor Quality of Reagents:

    • Starting Material: Ensure the 2-Chloro-5-fluorophenol is pure and dry. Moisture can quench the base, especially reactive ones like NaH.

    • Ethylating Agent: The ethylating agent (e.g., ethyl iodide) should be fresh and free of degradation products.

    • Solvent: The use of anhydrous aprotic polar solvents such as DMF or DMSO is recommended as they can accelerate SN2 reactions.[3] Ensure the solvent is truly anhydrous.

  • Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can promote side reactions, such as elimination if using a secondary or tertiary alkyl halide (not the case here, but a general consideration) or decomposition of reagents. A temperature range of 60-80 °C is typically a good starting point for this synthesis.

  • Inefficient Work-up and Purification: Product loss can occur during extraction and purification steps. Ensure proper phase separation during aqueous work-up and optimize your purification method, whether it be distillation or column chromatography.

Question 2: I am observing significant side products in my crude reaction mixture. What are they and how can I avoid them?

Answer: The primary side reaction of concern is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen atom. Another possibility is the E2 elimination reaction, although less likely with a primary alkyl halide like ethyl iodide.[1][3]

  • C-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring (ortho and para positions). O-alkylation is generally favored under thermodynamic control and in polar aprotic solvents. To favor O-alkylation, consider the following:

    • Solvent Choice: Using polar aprotic solvents like DMF or DMSO stabilizes the phenoxide and promotes O-alkylation.

    • Counter-ion: The nature of the cation can influence the reaction site.

  • Elimination Reactions: While less of a concern with primary ethylating agents, using a strong, bulky base can favor elimination.[1] Sticking to bases like K₂CO₃ or NaH minimizes this risk.

Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve common issues during the synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Verify Reagent Purity & Integrity (Phenol, Ethylating Agent, Solvent) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok No Issue reagent_bad Reagents Impure/Wet check_reagents->reagent_bad Issue Found check_conditions Review Reaction Conditions conditions_ok Conditions OK check_conditions->conditions_ok No Issue conditions_bad Conditions Suboptimal check_conditions->conditions_bad Issue Found check_workup Analyze Work-up & Purification workup_ok Work-up OK check_workup->workup_ok No Issue workup_bad Work-up Inefficient check_workup->workup_bad Issue Found reagent_ok->check_conditions purify_reagents Purify/Dry Reagents (e.g., Distill Solvent) reagent_bad->purify_reagents conditions_ok->check_workup adjust_conditions Adjust Conditions (Base, Temp., Time) conditions_bad->adjust_conditions end_success Successful Synthesis workup_ok->end_success optimize_workup Optimize Work-up (e.g., pH, Extractions) workup_bad->optimize_workup purify_reagents->end_success adjust_conditions->end_success optimize_workup->end_success Williamson_Ether_Synthesis phenol 2-Chloro-5-fluorophenol step1 + base Base (e.g., K₂CO₃) phenoxide Phenoxide Intermediate base->phenoxide Deprotonation product This compound phenoxide->product SN2 Attack step2 + ethyl_iodide Ethyl Iodide salt Salt (e.g., KI) ethyl_iodide->salt Displacement of I⁻ step3 +

References

Technical Support Center: Analytical Challenges in Separating Isomers of 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth, field-proven insights into the analytical challenges associated with separating isomers of 2-Chloro-5-fluorophenetole. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues encountered during experimental work.

Section 1: Foundational Concepts & FAQs

Q1: Why is the separation of this compound isomers so challenging?

A1: The primary challenge lies in the high degree of similarity among the constitutional isomers (also known as positional isomers). These molecules share the same chemical formula (C₈H₈ClFO) and molecular weight, leading to nearly identical physicochemical properties such as boiling point, polarity, and solubility.[1] The subtle differences in the positions of the chlorine and fluorine atoms on the phenyl ring result in only minor variations in dipole moments and van der Waals interactions, which are the primary drivers of separation in chromatographic systems.[2] Consequently, achieving baseline resolution requires highly selective analytical techniques and carefully optimized methods.

Table 1: Potential Constitutional Isomers of Chlorofluorophenetole

IUPAC Name CAS Number Rationale for Separation Challenge
1-Chloro-2-ethoxy-4-fluorobenzene N/A Similar polarity and boiling point to other isomers.
1-Chloro-3-ethoxy-5-fluorobenzene N/A Minor differences in dipole moment.
2-Chloro-1-ethoxy-4-fluorobenzene N/A Structurally very similar to the target analyte.
1-Chloro-4-ethoxy-2-fluorobenzene (Target Analyte) Baseline for comparison.
3-Chloro-1-ethoxy-4-fluorobenzene N/A Close elution is highly probable on standard columns.

| ...and other permutations | N/A | All isomers present a significant selectivity challenge. |

Q2: What are the primary analytical techniques recommended for separating these isomers?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most effective techniques.

  • Gas Chromatography (GC): GC is often the preferred method for separating volatile and semi-volatile isomers like those of chlorofluorophenetole.[3] Separation is primarily driven by differences in boiling points and interactions with the stationary phase.[2][4] The high efficiency of capillary GC columns makes it particularly suitable for resolving closely related compounds.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is also a powerful tool. Its strength lies in the vast array of available stationary phases that can provide alternative selectivities beyond simple hydrophobicity, such as π-π interactions, which are crucial for separating aromatic isomers.[6][7]

The choice between GC and HPLC depends on sample volatility, thermal stability, and the specific isomers present. In many cases, GC may offer superior resolution for these types of halogenated aromatic compounds.

Section 2: Gas Chromatography (GC) Troubleshooting Guide

Q3: My GC method is not separating the isomers of this compound. What are the first steps?

A3: If you are experiencing co-elution, the primary factor to address is the selectivity of your stationary phase. Standard, non-polar phases (e.g., 5% phenyl polysiloxane) may not provide sufficient resolving power.

Causality: The separation of aromatic isomers often depends more on specific interactions with the stationary phase than on boiling point differences alone.[2] Stationary phases with higher phenyl content or different chemistries can induce differential retention through mechanisms like π-π interactions.

Troubleshooting Steps:

  • Evaluate Stationary Phase: The most critical step is to choose a column with appropriate selectivity. For halogenated aromatics, mid-polarity to polar phases are recommended.

  • Optimize Temperature Program: A slow, shallow temperature ramp (e.g., 2-5°C/min) can significantly improve the resolution of closely eluting peaks.[8]

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate (or linear velocity) is optimized for your column's dimensions to achieve maximum efficiency. Deviations can lead to peak broadening.[9]

Table 2: Comparison of Recommended GC Stationary Phases for Isomer Separation

Stationary Phase Type Example Column Principle of Separation Suitability for Halogenated Isomers
35% Diphenyl / 65% Dimethyl polysiloxane Rtx®-35 Mid-polarity phase offering π-π and dipole interactions. Good Starting Point: Has shown success in separating regioisomers of chlorofluorophenols.[3]
65% Diphenyl / 35% Dimethyl polysiloxane Rtx®-65 Higher phenyl content enhances π-π interactions. Excellent Selectivity: Offers alternative selectivity compared to the 35% phase, potentially resolving difficult pairs.[3]

| Trifluoropropylmethyl polysiloxane | Rtx®-200 | Unique dipole-dipole interactions due to the trifluoropropyl groups. | Alternative Choice: Useful when phenyl phases fail to provide adequate separation. |

GC Troubleshooting Workflow Diagram

GC_Troubleshooting start Poor Isomer Resolution decision decision start->decision Is stationary phase selective? (e.g., high phenyl content) process_change_column Switch to a column with alternative selectivity (e.g., Rtx-65, PFP) decision->process_change_column No process_optimize_temp Implement a slow temperature gradient (e.g., 2-5 °C/min) decision->process_optimize_temp Yes process process result Improved Resolution process_change_column->process_optimize_temp process_optimize_flow Optimize carrier gas linear velocity process_optimize_temp->process_optimize_flow Is resolution still poor? process_optimize_flow->result Leads to HPLC_Method_Dev start Goal: Separate Isomers process_col_select Step 1: Select Column Start with PFP or Phenyl-Hexyl (Avoid C18 initially) start->process_col_select Begin Method Development decision Is resolution ≥ 1.5? output Validated Method: - Baseline Resolution - Good Peak Shape - Robust RTs decision->output Yes process_optimize Step 3: Fine-Tune Conditions - Adjust organic % in isocratic run - Optimize temperature - Adjust pH if tailing occurs decision->process_optimize No process process process_mp_scout Step 2: Mobile Phase Scouting Test Acetonitrile/Water and Methanol/Water process_col_select->process_mp_scout process_mp_scout->decision process_optimize->decision Re-evaluate

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-fluorophenetole and 2-Chloro-5-fluoroanisole in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and fine chemical synthesis, the selection of starting materials and intermediates is a critical decision point that dictates reaction efficiency, yield, and overall process viability. The substituted haloaromatic compounds, 2-Chloro-5-fluorophenetole and 2-Chloro-5-fluoroanisole, are two such intermediates that, while structurally analogous, exhibit subtle yet significant differences in reactivity. This guide provides an in-depth comparison of their performance, grounded in the principles of physical organic chemistry and supported by a proposed experimental framework for direct validation.

Introduction: Structural and Physicochemical Overview

Both 2-Chloro-5-fluoroanisole and this compound are key building blocks in organic synthesis.[1] They share a common 1-chloro-4-fluorobenzene core, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the halogen substituents. The key distinction lies in the alkoxy group at position 2: a methoxy group (-OCH₃) in anisole and an ethoxy group (-OCH₂CH₃) in phenetole.

Property2-Chloro-5-fluoroanisoleThis compound
Molecular Formula C₇H₆ClFO[2]C₈H₈ClFO
Molecular Weight 160.57 g/mol [2]174.60 g/mol
CAS Number 450-89-5[2]458-37-7
Structure
Key Reactive Site Carbon atom bonded to the ChlorineCarbon atom bonded to the Chlorine

The primary reaction of interest for these molecules is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chloride ion.[3][4] The efficiency of this reaction is governed by the electrophilicity of the aromatic ring, which is modulated by the electronic and steric nature of its substituents.

Theoretical Reactivity Comparison: Electronic and Steric Effects

The reactivity of these substrates in SNAr reactions is a delicate balance between two major factors: electronic effects, which influence the electron density of the aromatic ring, and steric effects, which can impede the approach of the incoming nucleophile.[5][6]

Electronic Effects

Alkoxy groups (-OR) exert a dual electronic influence: they are electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity, and strongly electron-donating through resonance (+R effect) via the oxygen's lone pairs.[7] In aromatic systems, the resonance effect typically dominates, increasing electron density at the ortho and para positions.[7]

However, for an SNAr reaction to proceed, the aromatic ring must be electron-deficient to be attacked by a nucleophile.[8][9] The reaction rate is enhanced by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex.[9][10]

The subtle difference between the methoxy and ethoxy groups lies in the inductive effect of the alkyl chain:

  • Methoxy (-OCH₃): The methyl group has a weak electron-donating (+I) effect.

  • Ethoxy (-OCH₂CH₃): The ethyl group is a slightly stronger electron-donating group (+I effect) than the methyl group.

This stronger inductive donation from the ethyl group in this compound makes the ethoxy group, as a whole, slightly more electron-donating than the methoxy group. This increased electron donation marginally reduces the overall electrophilicity of the aromatic ring compared to the anisole derivative. Consequently, the phenetole compound is expected to be slightly less reactive towards nucleophiles.

Steric Effects

Steric hindrance is the slowing of chemical reactions due to the physical bulk of substituents near the reaction center.[6][11] In SNAr reactions, the nucleophile must approach and bond to the carbon atom bearing the leaving group.

  • Methoxy Group: The methoxy group is relatively small.

  • Ethoxy Group: The ethoxy group is sterically more demanding due to the additional methyl unit and greater rotational freedom.[5]

The increased steric bulk of the ethoxy group in this compound can partially shield the adjacent ortho-chloro position. This physical obstruction can raise the activation energy for the nucleophile's approach, thereby slowing the reaction rate compared to the less hindered 2-Chloro-5-fluoroanisole.[12][13]

Proposed Experimental Validation

To empirically validate this theoretical comparison, a competitive reaction or parallel kinetic studies can be designed. The following protocol outlines a robust methodology for comparing the reactivity of the two substrates with an amine nucleophile.

Reaction Principle: SNAr with Piperidine

The reaction of the substrates with a secondary amine like piperidine is a classic SNAr protocol. The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the consumption of starting material and the formation of the product.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol

Objective: To compare the reaction rates of 2-Chloro-5-fluoroanisole and this compound with piperidine under identical conditions.

Materials:

  • 2-Chloro-5-fluoroanisole (Substrate A)

  • This compound (Substrate B)

  • Piperidine (Nucleophile)

  • Dimethyl Sulfoxide (DMSO, Solvent)

  • Dodecane (Internal Standard for GC analysis)

  • Reaction vials with septa

  • Heating block or oil bath

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of piperidine in DMSO.

    • Prepare a 0.1 M solution of the internal standard (dodecane) in DMSO.

  • Reaction Setup:

    • In two separate, labeled reaction vials, add 1.0 mmol of Substrate A and Substrate B, respectively.

    • To each vial, add 5.0 mL of the piperidine stock solution and 1.0 mL of the internal standard stock solution.

    • Seal the vials tightly with septa.

  • Reaction Execution and Monitoring:

    • Place both vials simultaneously into a preheated heating block set to 100 °C and start a timer.

    • At specified time intervals (e.g., t = 0, 30, 60, 120, 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture using a syringe.

    • Immediately quench the aliquot in a separate vial containing 1 mL of cold water and 1 mL of diethyl ether. Vortex thoroughly.

    • Analyze the ether layer by GC-FID to determine the ratio of the starting material to the internal standard.

  • Data Analysis:

    • Calculate the concentration of the remaining starting material at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time for both reactions.

    • The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k).

Experimental_Workflow prep 1. Prepare Stock Solutions (Nucleophile, Internal Standard) setup_A 2a. Add Substrate A to Vial A prep->setup_A setup_B 2b. Add Substrate B to Vial B prep->setup_B add_reagents 3. Add Reagents & Standard to both vials setup_A->add_reagents setup_B->add_reagents react 4. Heat at 100°C & Start Timer add_reagents->react sampling 5. Aliquot Sampling at Time Intervals react->sampling quench 6. Quench with H₂O/Ether sampling->quench analyze 7. GC-FID Analysis quench->analyze plot 8. Plot ln[Substrate] vs. Time & Determine Rate Constant analyze->plot

References

A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Chloro-5-fluorophenetole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Fluorinated Scaffolds

In the landscape of modern drug discovery, halogenated organic compounds, particularly those containing fluorine, have garnered significant attention. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, make fluorinated molecules highly desirable candidates for therapeutic development. Among these, the 2-Chloro-5-fluorophenetole scaffold presents a compelling starting point for the exploration of novel biological activities. The presence of both chlorine and fluorine atoms on the aromatic ring offers distinct electronic and steric properties that can be strategically exploited to modulate interactions with biological targets.

This guide provides a comprehensive framework for the synthesis and biological activity screening of a representative set of this compound derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind the experimental design, fostering a deeper understanding of the structure-activity relationships (SAR) at play. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers, scientists, and drug development professionals.

I. Design and Synthesis of this compound Derivatives: A Strategy for Exploring Chemical Space

The strategic design of a library of derivatives is paramount to a successful screening campaign. To explore a diverse chemical space and probe the structure-activity landscape, we propose the synthesis of a focused set of this compound derivatives with varied functionalities. The core scaffold will be modified at the para-position of the phenoxy ring, a common site for substitution in many biologically active phenyl ether compounds.

Proposed Derivatives:

To investigate the influence of electronic and steric effects on biological activity, we will synthesize derivatives with the following representative functional groups (R):

  • -H (Parent Compound)

  • -CH3 (Electron-donating, lipophilic)

  • -OCH3 (Electron-donating, polar)

  • -Cl (Electron-withdrawing, halogen)

  • -NO2 (Strongly electron-withdrawing)

General Synthetic Workflow

The synthesis of the target derivatives can be achieved through a straightforward and adaptable Williamson ether synthesis, a cornerstone of organic chemistry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products 2_Chloro_5_fluorophenol 2-Chloro-5-fluorophenol Step1 Williamson Ether Synthesis: Deprotonation of Phenol (e.g., K2CO3, Acetone) 2_Chloro_5_fluorophenol->Step1 Base Ethyl_iodide Ethyl Iodide Step2 Nucleophilic Substitution: Reaction with Ethyl Iodide Ethyl_iodide->Step2 Substituted_phenol p-Substituted Phenol (R = -H, -CH3, -OCH3, -Cl, -NO2) Substituted_phenol->Step1 Step1->Step2 Phenoxide Intermediate Step3 Work-up and Purification: (Extraction, Chromatography) Step2->Step3 Parent_Phenetole This compound Step3->Parent_Phenetole Derivatives Target Derivatives Step3->Derivatives

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • To a solution of the appropriately substituted phenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

II. Biological Activity Screening: A Multi-pronged Approach

To comprehensively evaluate the biological potential of the synthesized derivatives, a battery of in vitro assays will be employed. This multi-pronged approach allows for the identification of a broad spectrum of activities, from general cytotoxicity to specific enzyme inhibition.

A. Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. The agar well diffusion method provides a robust and cost-effective primary screen for antimicrobial activity.[1]

Experimental Protocol: Agar Well Diffusion Assay

  • Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar surfaces with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

  • Add a fixed concentration (e.g., 100 µg/mL) of each derivative (dissolved in a suitable solvent like DMSO) to the wells.

  • Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (solvent alone).

  • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each well.

B. Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity, providing a preliminary indication of anticancer potential.[2][3]

Experimental Protocol: MTT Assay

  • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the derivatives (e.g., 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

C. Enzyme Inhibition Screening: Targeting Cyclooxygenase (COX)

Many phenolic compounds are known to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. A commercially available COX inhibitor screening assay kit can be used to evaluate the inhibitory potential of the derivatives.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection Enzyme COX Enzyme Incubation Incubate Enzyme with Inhibitor/Vehicle Enzyme->Incubation Substrate Arachidonic Acid Reaction_Start Add Substrate to Initiate Reaction Substrate->Reaction_Start Inhibitor Test Derivative Inhibitor->Incubation Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Colorimetric_Detection Measure Product Formation (e.g., Prostaglandin) via Colorimetric/Fluorometric Probe Reaction_Stop->Colorimetric_Detection Data_Analysis Calculate % Inhibition and IC50 Colorimetric_Detection->Data_Analysis

Caption: General workflow for an enzyme inhibition assay.

Experimental Protocol: COX Inhibition Assay (General)

  • Prepare the assay buffer, enzyme (COX-1 or COX-2), heme, and arachidonic acid substrate according to the manufacturer's instructions.

  • In a 96-well plate, add the assay buffer, heme, and the test derivative at various concentrations.

  • Add the COX enzyme to each well and incubate for a specified time at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Incubate for a further period to allow for product formation.

  • Add a solution to stop the reaction and develop the color.

  • Measure the absorbance at the specified wavelength.

  • Calculate the percentage of COX inhibition and determine the IC50 values.

III. Comparative Analysis and Structure-Activity Relationship (SAR)

The true value of screening a library of derivatives lies in the comparative analysis of their biological activities, which allows for the elucidation of structure-activity relationships. The following tables present a hypothetical but scientifically plausible dataset based on established principles of medicinal chemistry.

Table 1: Comparative Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)
Derivative (R group)S. aureusE. coliC. albicans
-H1089
-CH3121011
-OCH311910
-Cl151314
-NO2181617
Positive Control 25 22 20
Table 2: Comparative Anticancer Activity (IC50 in µM)
Derivative (R group)MCF-7 (Breast Cancer)A549 (Lung Cancer)
-H>100>100
-CH38592
-OCH39095
-Cl6570
-NO24048
Doxorubicin 0.5 0.8
Table 3: Comparative COX-2 Enzyme Inhibition (IC50 in µM)
Derivative (R group)COX-2 Inhibition IC50 (µM)
-H75
-CH360
-OCH368
-Cl45
-NO230
Celecoxib 0.1

IV. Discussion: Interpreting the Structure-Activity Landscape

The hypothetical data presented above allows for a preliminary discussion of the structure-activity relationships of this compound derivatives.

  • Influence of Electron-Withdrawing Groups: Across all three assays, a clear trend emerges where the presence of electron-withdrawing groups at the para-position enhances biological activity. The derivative with the strongly electron-withdrawing nitro group (-NO2) consistently displays the highest potency. This suggests that reducing the electron density of the phenoxy ring is beneficial for the observed activities. The chloro-substituted derivative also shows significantly improved activity compared to the parent compound.

  • Impact of Electron-Donating Groups: Conversely, the electron-donating methyl (-CH3) and methoxy (-OCH3) groups exhibit only a modest improvement or, in some cases, similar activity to the unsubstituted parent compound. This further supports the hypothesis that electron-withdrawing character is a key determinant of activity in this series.

  • Lipophilicity and Steric Effects: While electronic effects appear to be dominant, the interplay of lipophilicity and steric factors should not be discounted. The increased lipophilicity of the methyl and chloro derivatives may contribute to improved cell membrane penetration, potentially enhancing their antimicrobial and anticancer effects.

These initial findings provide a solid foundation for further optimization. Future studies could explore a wider range of electron-withdrawing groups, investigate the impact of substituent position on the phenoxy ring, and delve into the specific mechanisms of action for the most promising candidates.

V. Conclusion: A Roadmap for Future Drug Discovery

This guide has outlined a systematic and scientifically rigorous approach to the synthesis and biological activity screening of this compound derivatives. By employing a diverse array of in vitro assays and focusing on the principles of structure-activity relationships, researchers can efficiently identify and optimize novel bioactive compounds. The presented methodologies and hypothetical data serve as a practical roadmap for scientists and drug development professionals seeking to unlock the therapeutic potential of this promising chemical scaffold. The journey from a lead compound to a clinical candidate is long and challenging, but it begins with a solid foundation of well-designed experiments and a deep understanding of the interplay between chemical structure and biological function.

VI. References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

  • Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research, 16(6B), 3755–3760.

  • Biobide. (n.d.). What is an Inhibition Assay? Retrieved from --INVALID-LINK--

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the chemical purity of a synthetic intermediate like 2-Chloro-5-fluorophenetole is not merely a quality metric; it is the bedrock of experimental reproducibility, safety, and the ultimate viability of a therapeutic candidate. Impurities, even in minute quantities, can alter reaction kinetics, introduce toxicological risks, and invalidate costly research findings.[1] This guide provides an in-depth, objective comparison of essential analytical techniques for validating the purity of this compound, grounded in established scientific principles and field-proven insights.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation strategy begins with a thorough understanding of the synthetic route, as this predicts the likely impurity profile. This compound is typically synthesized via the Williamson ether synthesis .[2] This SN2 reaction involves the deprotonation of a phenol (2-chloro-5-fluorophenol) to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent (e.g., ethyl iodide or diethyl sulfate).[3][4]

This process, while effective, can introduce several classes of impurities that must be monitored:

  • Unreacted Starting Materials: Residual 2-chloro-5-fluorophenol is a common process-related impurity.

  • Reagents and Solvents: Traces of the base (e.g., NaOH, K₂CO₃), ethylating agent, and reaction solvents may persist after workup.[5]

  • Byproducts: Side reactions, though minimized under optimal conditions, can generate isomeric or otherwise related impurities.

  • Positional Isomers: The purity of the starting material, 2-chloro-5-fluorophenol, is critical. Commercially available batches may contain other regioisomers (e.g., 2-chloro-3-fluorophenol, 4-chloro-3-fluorophenol), which would lead to the corresponding isomeric phenetole impurities in the final product.[6]

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Impurities phenol 2-Chloro-5-fluorophenol (Starting Material) reaction SN2 Reaction phenol->reaction base Base (e.g., NaOH) base->reaction ethyl_agent Ethylating Agent (e.g., C₂H₅I) ethyl_agent->reaction isomeric_phenol Isomeric Phenols (Starting Material Impurity) isomeric_phenol->reaction product This compound (Target Molecule) reaction->product unreacted_phenol Unreacted Phenol reaction->unreacted_phenol isomeric_product Isomeric Phenetoles reaction->isomeric_product solvent Residual Solvents reaction->solvent

Caption: Synthesis pathway and potential impurity origins.

Orthogonal Analytical Approaches: A Comparative Framework

No single analytical technique is sufficient to declare a compound "pure." A multi-faceted, or orthogonal, approach using techniques with different separation and detection principles is essential for a comprehensive purity assessment. We will compare Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC): The Volatility Specialist

GC is a premier technique for separating and quantifying volatile and semi-volatile compounds.[7] For this compound, its primary role is the detection of residual solvents and volatile organic impurities.[8]

Expertise & Causality: The choice of a mid-polarity column (e.g., a 5% phenyl polysiloxane) is deliberate. It provides sufficient retention for the aromatic analyte while effectively separating highly volatile solvents (like acetone or ethyl acetate) from less volatile process-related impurities. Flame Ionization Detection (FID) is chosen for its broad applicability to organic compounds and its wide linear range, making it ideal for quantifying impurities at levels from ~0.05% and above, aligning with regulatory reporting thresholds.[5]

  • Sample Preparation: Accurately prepare a solution of this compound in a high-purity, high-boiling point solvent (e.g., DMSO) at a concentration of approximately 10 mg/mL.

  • Instrumentation:

    • GC System: Agilent 8890 or equivalent with FID.

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film).

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Detector: FID, 300°C.

  • Data Analysis: Identify and quantify residual solvents against a calibrated standard. Calculate the area percentage of other volatile impurities relative to the main peak.

GC_Workflow start Sample in DMSO injection Inject into GC Inlet (250°C) start->injection separation Separation on DB-5 Column (Temp. Programmed) injection->separation detection Detection by FID (300°C) separation->detection data Chromatogram Generation detection->data analysis Peak Integration & Quantification data->analysis

Caption: Gas Chromatography (GC) experimental workflow.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is the cornerstone for purity determination of non-volatile organic compounds.[9] It excels at separating the main compound from closely related impurities, such as unreacted starting materials and positional isomers.[10][11]

Expertise & Causality: A reversed-phase C18 column is the standard for moderately polar compounds like this compound. The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, is selected to ensure sharp peak shapes and provide optimal resolution between the slightly more polar phenol starting material and the more hydrophobic phenetole product. A Phenyl-Hexyl column could be a valuable secondary option, as its unique π-π interaction capabilities can offer alternative selectivity for separating aromatic positional isomers that may co-elute on a C18 phase.[12] UV detection at 254 nm is chosen as aromatic rings provide strong chromophores at this wavelength.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Instrumentation:

    • HPLC System: Waters Alliance e2695 or equivalent with a PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • Start at 40% B, hold for 1 min.

    • Linear ramp to 95% B over 15 min.

    • Hold at 95% B for 2 min.

    • Return to 40% B and equilibrate for 5 min.

  • Detection: UV at 254 nm.

  • Data Analysis: Integrate all peaks. Purity is typically reported as Area % = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow start Sample in ACN/H₂O injection Inject into HPLC start->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection Detection by UV (254 nm) separation->detection data Chromatogram Generation detection->data analysis Purity Calculation (Area %) data->analysis

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR provides unequivocal structural confirmation and can be used for quantitative analysis (qNMR) without needing a reference standard for every impurity. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.[13][14]

Expertise & Causality: ¹H NMR confirms the presence of the ethyl group and the aromatic protons, while integration provides their relative ratios. ¹⁹F NMR is exceptionally powerful; it is highly sensitive and has a wide chemical shift range, making it an exquisite probe for detecting fluorine-containing impurities, even if they co-elute in chromatography.[15][16] The presence of a single, sharp resonance in the ¹⁹F spectrum is a strong indicator of high isomeric purity. qNMR, using a certified internal standard with a known concentration, allows for a direct assay of the main component's mass purity, a value that is independent of detector response factors that affect chromatographic methods.

  • Sample Preparation (Qualitative): Dissolve ~10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • Sample Preparation (Quantitative - qNMR): Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation:

    • Spectrometer: Bruker Avance III 400 MHz or higher.

    • Experiments: ¹H, ¹³C{¹H}, ¹⁹F{¹H}, and ¹H qNMR.

  • ¹H qNMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Relaxation Delay (d1): > 5 * T₁ of the slowest relaxing proton (typically 30-60 seconds).

    • Scans: 8-16, to ensure good signal-to-noise.

  • Data Analysis:

    • Qualitative: Confirm expected chemical shifts, coupling patterns, and integrations for this compound.

    • Quantitative: Calculate purity using the integral ratio of a known analyte proton signal to a known internal standard proton signal, corrected for molecular weight and sample mass.

NMR_Workflow start Sample in Deuterated Solvent (+/- Internal Standard) acquisition Acquire ¹H, ¹³C, ¹⁹F Spectra start->acquisition processing Fourier Transform, Phasing, Baseline Correction acquisition->processing analysis Structural Confirmation (Shifts, Couplings) processing->analysis quantification Quantitative Analysis (qNMR) (Integral Comparison) processing->quantification

Caption: Nuclear Magnetic Resonance (NMR) spectroscopy workflow.

Data Summary and Method Comparison

The following tables summarize the comparative strengths of each technique and present hypothetical data for a synthesized batch of this compound.

Table 1: Comparison of Key Analytical Performance Characteristics

FeatureGas Chromatography (GC-FID)HPLC-UVNMR Spectroscopy
Primary Application Residual Solvents, Volatile ImpuritiesPurity, Non-Volatile Impurities, IsomersStructural Confirmation, Absolute Quantification (qNMR)
Sensitivity Moderate (ng range)High (ng to µg range)[17]Lower (µg to mg range)[17]
Resolution of Isomers Good (for volatile isomers)Excellent (for positional isomers)[10]Excellent (via ¹⁹F NMR)[18]
Quantification Principle Relative Area % (Response Factor dependent)Relative Area % (Response Factor dependent)Absolute (qNMR, structure-based)
Trustworthiness High for volatiles; requires standards for identity.High for purity; requires standards for identity.Unparalleled for structural identity.[15]

Table 2: Hypothetical Purity Analysis of a this compound Batch

Analytical MethodResultImpurity Profile
HPLC-UV (Area %) 99.65%0.20% 2-Chloro-5-fluorophenol0.15% Unknown Impurity at RRT 1.12
GC-FID >99.9% (non-volatile basis)350 ppm Ethyl Acetate50 ppm Toluene
¹H qNMR (Mass %) 99.5% ± 0.3%Consistent with HPLC; no unassigned signals observed.
¹⁹F NMR Single sharp resonanceIndicates high isomeric purity.

Conclusion and Recommendations

Validating the purity of a critical intermediate like this compound demands a rigorous, multi-technique approach.

  • HPLC serves as the primary method for determining overall purity and profiling non-volatile, structurally related impurities.

  • GC is essential for controlling volatile impurities and residual solvents, which are critical from a process safety and regulatory standpoint.[19]

  • NMR provides the definitive structural proof and an orthogonal, absolute measure of purity via qNMR. The use of ¹⁹F NMR is particularly crucial for this molecule to rapidly screen for isomeric impurities.[18]

By integrating data from these orthogonal methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their downstream applications. This self-validating system, where chromatographic purity is confirmed by spectroscopic identity and quantification, represents the gold standard in synthetic chemistry.

References

Navigating the Spectral Data Void: A Comparative Guide to 2-Chloro-5-fluorophenetole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

The Challenge: Data Scarcity for 2-Chloro-5-fluorophenetole

A thorough search of scientific literature and chemical databases reveals a significant lack of experimental spectral data (Mass Spectrometry, NMR, and IR) for this compound. This absence necessitates a predictive approach, grounded in the established principles of synthetic chemistry and spectroscopy, to guide researchers in its identification and characterization.

Proposed Synthesis: The Williamson Ether Synthesis

The most logical and widely applied method for preparing phenetoles from phenols is the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.

The proposed synthesis of this compound would, therefore, commence with the commercially available 2-Chloro-5-fluorophenol. The reaction proceeds in two main steps:

  • Deprotonation: 2-Chloro-5-fluorophenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate aprotic solvent like acetonitrile or THF to generate the corresponding phenoxide ion. The choice of a strong base is crucial for ensuring complete deprotonation of the acidic phenolic proton.

  • Nucleophilic Attack: An ethylating agent, typically ethyl iodide or ethyl bromide, is then introduced. The phenoxide ion displaces the halide in a classic S(_N)2 fashion to form the ether linkage, yielding this compound.

Williamson Ether Synthesis phenol 2-Chloro-5-fluorophenol phenoxide 2-Chloro-5-fluorophenoxide phenol->phenoxide + Base base Base (e.g., K₂CO₃) phenetole This compound phenoxide->phenetole + Ethyl Halide ethyl_halide Ethyl Halide (e.g., CH₃CH₂I) salt Salt (e.g., KI)

Caption: Proposed synthesis of this compound.

Spectral Cross-Referencing: A Predictive Comparison

To predict the spectral characteristics of this compound, we will cross-reference the known spectral data of its precursor, 2-Chloro-5-fluorophenol, with several commercially available and well-characterized phenetole analogs: Phenetole, 2-Chlorophenetole, and 4-Fluorophenetole.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of chlorine will be indicated by a characteristic M+2 isotopic pattern, with the intensity of the M+2 peak being approximately one-third that of the molecular ion peak. Fragmentation patterns will likely involve the loss of the ethyl group and other characteristic cleavages of the aromatic ring.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation (Predicted for Target)
This compound (Predicted) C₈H₈ClFO174.60M+, [M-C₂H₅]+, characteristic halogen isotopic patterns
2-Chloro-5-fluorophenolC₆H₄ClFO146.55M+, [M-H]+, [M-CO]+
PhenetoleC₈H₁₀O122.16M+, [M-C₂H₅]+
2-ChlorophenetoleC₈H₉ClO156.61M+, [M-C₂H₅]+, characteristic halogen isotopic patterns
4-FluorophenetoleC₈H₉FO140.15M+, [M-C₂H₅]+
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound will be distinguished by the appearance of signals corresponding to the ethyl group—a triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂). The chemical shifts and splitting patterns of the aromatic protons will be influenced by the positions of the chloro and fluoro substituents.

CompoundAromatic Protons (δ, ppm)Ethyl Protons (δ, ppm)
This compound (Predicted) ~6.8-7.3~1.4 (t, 3H), ~4.0 (q, 2H)
2-Chloro-5-fluorophenol~6.7-7.2-
Phenetole~6.8-7.3~1.4 (t, 3H), ~4.0 (q, 2H)
2-Chlorophenetole~6.8-7.4~1.4 (t, 3H), ~4.1 (q, 2H)
4-Fluorophenetole~6.8-7.0~1.4 (t, 3H), ~4.0 (q, 2H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum, the addition of the ethyl group will introduce two new signals: one for the methyl carbon at approximately 15 ppm and another for the methylene carbon adjacent to the oxygen at around 63 ppm. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing effects of the halogen substituents.

CompoundAromatic Carbons (δ, ppm)Ethyl Carbons (δ, ppm)
This compound (Predicted) ~110-160~15 (CH₃), ~64 (OCH₂)
2-Chloro-5-fluorophenol~105-158-
Phenetole~114-159~15 (CH₃), ~63 (OCH₂)
2-Chlorophenetole~113-155~15 (CH₃), ~64 (OCH₂)
4-Fluorophenetole~115-157 (with C-F coupling)~15 (CH₃), ~64 (OCH₂)
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the absence of the broad O-H stretching band (around 3200-3600 cm⁻¹) seen in its phenol precursor. Key absorbances will include C-H stretches of the aromatic ring and the ethyl group, C=C aromatic stretches, and the C-O-C ether stretch.

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) ~3100-2850 (C-H), ~1600-1450 (C=C aromatic), ~1250 (C-O-C ether), ~1100 (C-F)
2-Chloro-5-fluorophenol~3600-3200 (O-H broad), ~3100-3000 (C-H aromatic), ~1600-1450 (C=C aromatic)
Phenetole~3100-2850 (C-H), ~1600-1475 (C=C aromatic), ~1240 (C-O-C ether)
2-Chlorophenetole~3100-2850 (C-H), ~1590-1470 (C=C aromatic), ~1250 (C-O-C ether)
4-Fluorophenetole~3100-2850 (C-H), ~1600-1500 (C=C aromatic), ~1240 (C-O-C ether), ~1100 (C-F)

Experimental Protocols for Characterization

To validate the predicted spectral data, the following are detailed, step-by-step methodologies for the characterization of synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the ideal technique for separating the volatile this compound from any unreacted starting materials or byproducts and for determining its molecular weight and fragmentation pattern.

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection: Inject 1 µL of the sample in splitless mode to maximize sensitivity.

    • Temperature Program:

      • Initial oven temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Final hold: 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

GC-MS Workflow sample Sample in Volatile Solvent injector GC Injector (Splitless) sample->injector column GC Column (Separation) injector->column ms Mass Spectrometer (EI, 70 eV) column->ms data Mass Spectrum ms->data

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure, confirming the presence of the ethyl group, and determining the substitution pattern on the aromatic ring.

Protocol:

  • Sample Preparation:

    • ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • ¹³C NMR: Dissolve 20-50 mg of the sample in approximately 0.7 mL of the same deuterated solvent.

  • Instrument Setup (400 MHz Spectrometer):

    • Solvent: Use the deuterated solvent for field-frequency lock.

    • Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • ¹H NMR Parameters: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • ¹³C NMR Parameters: Use proton decoupling and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (1H & 13C) lock_shim->acquire process Process and Analyze Spectra acquire->process

Caption: Workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and effective method to confirm the conversion of the phenol to the phenetole by observing the disappearance of the O-H stretch and the appearance of the C-O-C ether stretch.

Protocol:

  • Sample Preparation: As this compound is expected to be a liquid, a neat sample can be analyzed directly.

  • Instrument Setup (ATR-FTIR):

    • Background: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

    • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with an accumulation of 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the key functional group frequencies and compare them to the spectrum of the starting material, 2-Chloro-5-fluorophenol.

FTIR Analysis Workflow background Acquire Background Spectrum sample Apply Liquid Sample to ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire analyze Analyze Spectrum acquire->analyze

Caption: Workflow for FTIR analysis.

Conclusion

While direct experimental data for this compound remains elusive, a robust analytical and predictive framework can be established through the cross-referencing of its synthetic precursor and structurally related analogs. The proposed synthetic route via the Williamson ether synthesis is a reliable method for its preparation. The subsequent characterization using the detailed GC-MS, NMR, and FTIR protocols will enable researchers to confidently identify and verify the structure of this compound, thereby filling a critical gap in the existing body of chemical knowledge.

Assessing the Insecticidal Potential of 2-Chloro-5-fluorophenetole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective crop protection agents, the exploration of unique chemical scaffolds is paramount. This guide delves into the prospective insecticidal capabilities of a largely unexplored class of compounds: 2-Chloro-5-fluorophenetole derivatives. Drawing upon established principles of medicinal chemistry and insecticide toxicology, we will construct a theoretical framework for assessing their potential, compare them against existing alternatives, and provide the rigorous experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Rationale for this compound Derivatives

The chemical structure of this compound, characterized by a halogenated phenyl ring connected to an ethyl group via an ether linkage, presents several features that are suggestive of potential insecticidal activity. The introduction of fluorine into active ingredients has become an effective strategy in the development of modern crop protection products, often enhancing metabolic stability and binding affinity to target proteins.[1] The chloro and fluoro substituents on the aromatic ring create a distinct electronic and steric profile that could facilitate potent interactions with insect-specific molecular targets.

This guide will provide a comparative analysis, postulating the synthesis, mechanism of action, and potential efficacy of these derivatives, while grounding these hypotheses in the context of well-established insecticide classes and the experimental rigor necessary for their scientific validation.

Synthesis of this compound Derivatives

While there are no public reports on the synthesis of this compound itself, a plausible synthetic route can be extrapolated from the known synthesis of its precursor, 2-Chloro-5-fluorophenol.[2][3] The synthesis would likely commence from p-fluoroaniline, proceeding through a series of halogenation and diazotization reactions to yield the substituted phenol. The final step to achieve the phenetole structure would be a Williamson ether synthesis.

A proposed synthetic pathway is as follows:

  • Bromination of p-fluoroaniline: Treatment of p-fluoroaniline with bromine in the presence of hydrochloric acid to yield 2-bromo-4-fluoroaniline.[2]

  • Diazochlorination: Conversion of the amino group of 2-bromo-4-fluoroaniline to a chloro group via a Sandmeyer-type reaction, yielding 1-bromo-2-chloro-5-fluorobenzene.[2]

  • Hydroxylation: Introduction of a hydroxyl group to form 2-chloro-5-fluorophenol. This can be achieved through a Grignard reaction followed by hydrolysis.[2]

  • Williamson Ether Synthesis: The synthesized 2-chloro-5-fluorophenol can then be deprotonated with a suitable base, such as sodium hydride, to form the corresponding phenoxide. Subsequent reaction with an ethylating agent, like ethyl iodide or diethyl sulfate, would yield the target this compound.

Further derivatization to create a library of compounds for structure-activity relationship (SAR) studies could involve modifications to the ethyl group or the introduction of additional substituents on the phenyl ring, where synthetically feasible.

Hypothesized Mechanism of Action: Targeting the Insect Nervous System

Many successful insecticides exert their effects by disrupting the normal functioning of the insect nervous system.[4][5] Given the structural features of this compound, two primary molecular targets are hypothesized: the GABA-gated chloride channel (GABA-Cl) and acetylcholinesterase (AChE).

Potential as GABA-Gated Chloride Channel Antagonists

The GABAergic system is a well-established target for various insecticides.[5] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.[6] Insecticides that act as non-competitive antagonists of this channel can induce a hyperexcitable state, leading to convulsions, paralysis, and death.[5] The halogenated phenyl ring of the this compound derivatives could potentially bind within the chloride channel pore, a mode of action similar to that of phenylpyrazoles (e.g., fipronil).

GABA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_action Molecular Action GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_R GABA Receptor (Chloride Channel) Block Channel Blockage GABA_R->Block Conformational Change Cl_ion GABA_R->Cl_ion Opens Channel (Influx) Derivative This compound Derivative Derivative->GABA_R Antagonistic Binding Result Hyperexcitation & Paralysis Block->Result GABA->GABA_R Binds

Caption: Hypothesized action on the GABA-gated chloride channel.

Potential as Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[7] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and death.[4] Organophosphate and carbamate insecticides operate through this mechanism. The electrophilic nature of the halogenated phenyl ring in the this compound derivatives could potentially allow for interaction with the active site of AChE, leading to its inhibition. Structure-activity relationship studies on other classes of AChE inhibitors have shown that halogenated phenyl rings can contribute to binding affinity.[8]

Comparative Performance Evaluation

To contextualize the potential of this compound derivatives, it is essential to compare their hypothetical efficacy with that of established commercial insecticides. The following table presents typical lethal concentration (LC50) values for several major insecticide classes against common agricultural pests. A successful novel insecticide would ideally exhibit comparable or superior activity.

Insecticide ClassActive IngredientTarget PestLC50 (ppm)Reference
Pyrethroid Lambda-cyhalothrinProcambarus clarkii (crayfish)0.00016[9]
Neonicotinoid ImidaclopridMyzus persicae (green peach aphid)5.14[10]
Neonicotinoid ClothianidinAphis craccivora (cowpea aphid)0.031[11]
Organophosphate ChlorpyrifosSpodoptera litura (tobacco cutworm)0.0232[12]
Spinosyn SpinosadAphis craccivora (cowpea aphid)0.912[11]
Diamide ChlorantraniliproleSpodoptera litura (tobacco cutworm)0.0055[12]

Note: LC50 values can vary significantly based on the specific insect species, developmental stage, and bioassay methodology.

Experimental Protocols for Validation

Rigorous and standardized experimental protocols are crucial for the accurate assessment of any novel insecticide candidate. The following methodologies provide a framework for evaluating the insecticidal potential of this compound derivatives.

Insect Rearing and Bioassays for Efficacy (LC50 Determination)

Objective: To determine the concentration of the test compound required to kill 50% of a test population of insects.

Protocol:

  • Insect Rearing: Maintain healthy, age-synchronized colonies of target insect pests (e.g., Spodoptera litura, Myzus persicae) under controlled laboratory conditions (temperature, humidity, photoperiod).

  • Preparation of Test Solutions: Prepare a series of graded concentrations of the this compound derivative in a suitable solvent (e.g., acetone), with a surfactant to ensure even application.

  • Application Method (Leaf Dip Bioassay):

    • Excise fresh leaves from the host plant.

    • Dip each leaf for a standardized time (e.g., 10-30 seconds) in a test solution.

    • Allow the leaves to air dry completely.

    • Place the treated leaves in a ventilated container (e.g., Petri dish with a moistened filter paper).

  • Insect Exposure: Introduce a known number of insects (e.g., 20 third-instar larvae) into each container.

  • Controls: Include a negative control (solvent and surfactant only) and a positive control (a commercial insecticide with a known LC50).

  • Incubation and Mortality Assessment: Maintain the containers under controlled conditions. Assess and record insect mortality at regular intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the dose-response curve.[12]

Mechanism of Action Studies: Acetylcholinesterase Inhibition Assay

Objective: To determine if the test compounds inhibit the activity of acetylcholinesterase.

Protocol (based on the Ellman method): [7]

  • Enzyme Preparation: Prepare a homogenate of insect heads (a rich source of AChE) in a suitable buffer and centrifuge to obtain a crude enzyme extract in the supernatant.

  • Reagent Preparation:

    • Acetylthiocholine iodide (ATChI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • The test compound at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme preparation, DTNB, and the test compound (or buffer for control).

    • Pre-incubate to allow for any interaction between the inhibitor and the enzyme.

    • Initiate the reaction by adding the ATChI substrate.

  • Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition caused by the test compound at each concentration and determine the IC50 value (the concentration that causes 50% inhibition).

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_testing Biological Evaluation cluster_field Field Validation Synth Synthesis of Derivatives Purity Purification & Characterization (NMR, MS) Synth->Purity Solutions Preparation of Test Solutions Purity->Solutions Bioassay Insect Bioassays (e.g., Leaf Dip) Solutions->Bioassay MoA Mechanism of Action Studies (e.g., AChE Assay) Solutions->MoA LC50 LC50 Determination (Probit Analysis) Bioassay->LC50 Field Small-Plot Field Trials LC50->Field Promising Candidates IC50 IC50 Determination MoA->IC50 Efficacy Efficacy & Phytotoxicity Assessment Field->Efficacy

Caption: General experimental workflow for insecticide assessment.

Conclusion and Future Directions

The chemical scaffold of this compound presents a compelling starting point for the discovery of novel insecticides. The presence of halogen substituents, a feature known to enhance the bioactivity of many agrochemicals, warrants a thorough investigation into this compound class.[1] The hypothetical mechanisms of action, targeting crucial insect nerve functions, align with proven insecticidal strategies.

The path forward requires the synthesis of a focused library of this compound derivatives and their systematic evaluation through the rigorous experimental protocols outlined in this guide. Comparative bioassays against a panel of key insect pests and established commercial insecticides will be critical in determining their true potential. Should these initial laboratory studies yield promising results, further investigation into their spectrum of activity, non-target effects, and environmental fate will be necessary to fully assess their viability as next-generation crop protection agents.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Phenetoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the phenetole moiety (ethyl phenyl ether) is a crucial structural motif found in a wide array of pharmaceuticals, agrochemicals, and materials. The ability to efficiently and selectively introduce an ethoxy group onto a substituted phenolic ring is therefore a common yet challenging task. This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted phenetoles, grounded in mechanistic principles and supported by experimental data. We will move beyond a simple listing of methods to explore the causality behind procedural choices, empowering you to select and optimize the ideal route for your specific synthetic challenge.

The Classic Workhorse: Williamson Ether Synthesis

The Williamson ether synthesis, first reported in 1850, remains one of the most fundamental and widely practiced methods for ether formation.[1][2] Its enduring popularity lies in its straightforward nature and the use of readily available reagents.

Mechanistic Underpinnings and Strategic Considerations

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The key steps involve the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an ethyl halide or another suitable electrophile.

Causality in Experimental Design:

  • The Base: The choice of base is critical. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to ensure complete deprotonation of the phenol. The pKa of the phenol will dictate the required base strength; more acidic phenols (e.g., those with electron-withdrawing substituents) can be deprotonated with weaker bases.[1]

  • The Ethylating Agent: Primary ethyl halides (iodoethane, bromoethane) are ideal electrophiles for this SN2 reaction.[3] The reactivity order is I > Br > Cl. While ethyl tosylates or mesylates can also be used, ethyl halides are often more cost-effective.

  • The Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often chosen as they effectively solvate the cation of the phenoxide salt while not interfering with the nucleophilicity of the phenoxide anion.[4]

Diagram 1: Williamson Ether Synthesis Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Substituted Phenol D Formation of Phenoxide A->D B Base (e.g., K₂CO₃, NaH) B->D C Solvent (e.g., DMF) C->D F Sₙ2 Reaction (Heat may be required) D->F E Ethylating Agent (e.g., Et-I, Et-Br) E->F G Quenching & Extraction F->G H Purification (e.g., Chromatography) G->H I Substituted Phenetole H->I

Caption: Workflow for the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 4-Nitrophenetole
  • To a stirred solution of 4-nitrophenol (1.39 g, 10 mmol) in DMF (20 mL) is added potassium carbonate (2.76 g, 20 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Iodoethane (1.2 mL, 15 mmol) is added dropwise to the reaction mixture.

  • The reaction is then heated to 60-70°C and monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • After cooling to room temperature, the mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-nitrophenetole.

The Modern Contenders: Transition Metal-Catalyzed Cross-Coupling Reactions

While the Williamson synthesis is robust, it can be limited by the need for relatively harsh conditions and is not suitable for coupling with aryl halides. Modern palladium- and copper-catalyzed methods have emerged as powerful alternatives, offering milder conditions and broader substrate scope.

Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Approach

Initially developed for C-N bond formation, the Buchwald-Hartwig amination has been successfully adapted for the synthesis of aryl ethers.[5] This palladium-catalyzed reaction couples an alcohol with an aryl halide or triflate.[4]

Mechanistic Insights:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base to form a palladium alkoxide, and finally, reductive elimination to yield the desired ether and regenerate the Pd(0) catalyst.[6]

Key Experimental Considerations:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos) is crucial for high catalytic activity.[6]

  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to facilitate the deprotonation of the alcohol.[6]

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are commonly used.

Diagram 2: Buchwald-Hartwig C-O Coupling Catalytic Cycle

G Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition Ar-X Ar-X Oxidative\nAddition Oxidative Addition Ar-Pd(II)(OEt)L Ar-Pd(II)(OEt)L Ar-Pd(II)(X)L->Ar-Pd(II)(OEt)L Ligand Exchange EtOH, Base EtOH, Base Ligand\nExchange Ligand Exchange Ar-Pd(II)(OEt)L->Pd(0)L Reductive Elimination Ar-OEt Ar-OEt Reductive\nElimination Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds, typically by coupling a phenol with an aryl halide.[7] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often employ ligands to facilitate the reaction under milder conditions.[8]

Mechanistic Considerations:

The precise mechanism of the Ullmann condensation is still debated, but it is generally believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether.[9]

Key Experimental Parameters:

  • Copper Source: Copper(I) salts, such as CuI, are commonly used.

  • Ligand: The addition of ligands like 1,10-phenanthroline or N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA) can significantly improve reaction rates and yields, allowing for lower reaction temperatures.[8]

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is required to deprotonate the phenol.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are often necessary.[7]

Experimental Protocol: Buchwald-Hartwig Synthesis of 3-Methoxyphenetole
  • In a glovebox, a reaction tube is charged with 3-methoxyphenol (124 mg, 1.0 mmol), bromoethane (0.11 mL, 1.5 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).

  • Toluene (2 mL) is added, and the tube is sealed.

  • The reaction mixture is heated to 100°C with stirring for 12-24 hours, monitoring by GC-MS or TLC.

  • After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to yield 3-methoxyphenetole.

A Greener Approach: Ethylation with Diethyl Carbonate (DEC)

In the push for more environmentally benign synthetic methods, diethyl carbonate (DEC) has emerged as an attractive alternative to traditional ethylating agents like ethyl halides and diethyl sulfate.[10] DEC is less toxic and produces ethanol and CO₂ as byproducts, which are considered environmentally friendly.[10]

Reaction Principle:

The reaction typically involves the O-ethylation of a phenol with DEC, often catalyzed by a solid base.[11][12]

Key Features:

  • Green Reagent: DEC is a non-toxic and biodegradable ethylating agent.[10]

  • Catalysis: Solid-supported bases, such as KOH on activated carbon (KOH/AC) or K₂CO₃ on a zeolite (K₂CO₃/NaY), have been shown to be effective catalysts.[11][12]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (130-150°C).[11][12]

Experimental Protocol: Synthesis of Phenetole using Diethyl Carbonate
  • A mixture of phenol (9.4 g, 0.1 mol), diethyl carbonate (23.6 g, 0.2 mol), and 20% KOH on activated carbon (0.5 g) is placed in a flask equipped with a reflux condenser.

  • The mixture is heated to 130°C and stirred for 150 minutes. [11]

  • The reaction progress is monitored by GC.

  • Upon completion, the catalyst is filtered off, and the excess diethyl carbonate is removed by distillation.

  • The residue is then distilled under reduced pressure to give pure phenetole.

Comparative Performance Analysis

The choice of synthetic route will ultimately depend on the specific substrate, desired scale, and available resources. The following table provides a comparative summary of the key methods.

FeatureWilliamson Ether SynthesisBuchwald-Hartwig C-O CouplingUllmann CondensationDiethyl Carbonate Ethylation
Ethylating Agent Ethyl halides, tosylatesNot directly applicable (couples aryl halide with ethanol)Not directly applicable (couples aryl halide with phenol)Diethyl Carbonate
Typical Catalyst None (base-mediated)Pd precursor + phosphine ligandCu(I) salt ± ligandSolid base (e.g., KOH/AC)
Typical Base K₂CO₃, NaHNaOtBu, Cs₂CO₃K₂CO₃, Cs₂CO₃Catalytic solid base
Temperature Room temp. to moderate heatModerate to high heatHigh heat (milder with ligands)High heat
Substrate Scope Good for various phenolsBroad for aryl halides, good functional group toleranceTolerates various phenols and aryl halidesGood for phenols
Key Advantages Simple, cost-effectiveMild conditions, broad scopeUses inexpensive copper"Green" reagent, minimal waste
Key Disadvantages Can require harsh conditionsExpensive catalyst systemOften requires high temperaturesHigh temperatures required

Experimental Data Comparison (Representative Yields):

SubstrateWilliamson Yield (%)Buchwald-Hartwig Yield (%)Ullmann Yield (%)DEC Yield (%)
Phenol~95%>90% (with bromobenzene)~85%>98%[11]
4-Nitrophenol>90%~85% (with 1-bromo-4-nitrobenzene)>90%89.4% (for p-nitroanisole)[13]
4-Methoxyphenol~90%>90% (with 1-bromo-4-methoxybenzene)~80%High
2-Chlorophenol~85%~80% (with 1-bromo-2-chlorobenzene)~75%Moderate-High

Note: Yields are approximate and can vary significantly based on specific reaction conditions and substrates.

Conclusion and Future Outlook

The synthesis of substituted phenetoles can be approached through several reliable methods, each with its own set of advantages and limitations. The Williamson ether synthesis remains a valuable and cost-effective method for many applications. For more complex substrates or when milder conditions are required, the Buchwald-Hartwig C-O coupling offers superior performance and functional group tolerance, albeit at a higher cost. The Ullmann condensation , particularly with modern ligand systems, provides a cost-effective alternative to palladium-catalyzed methods. Finally, the use of diethyl carbonate represents a significant step towards greener and more sustainable chemical synthesis.

References

comparative docking studies of 2-Chloro-5-fluorophenetole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparative Docking Studies of 2-Chloro-5-fluorophenetole Analogs

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and interpreting comparative molecular docking studies, using this compound and its analogs as a case study. We will delve into the causality behind experimental choices, establish a self-validating protocol, and ground our methodology in authoritative scientific principles.

Introduction: The Rationale for In Silico Comparison

This compound is a halogenated aromatic ether, a scaffold present in numerous biologically active compounds. The inclusion of halogen atoms like chlorine and fluorine can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce specific, highly directional interactions like halogen bonds.[1][2] These interactions are increasingly recognized as crucial for defining the specificity and affinity of ligands for their protein targets.[3][4][5]

Before committing significant resources to the chemical synthesis and biological testing of a series of analogs, computational methods offer a rapid and cost-effective means to prioritize candidates.[6][7] Comparative molecular docking, a cornerstone of computer-aided drug design (CADD), allows us to predict the binding affinity and orientation of multiple ligands against a single biological target.[8][9] This process generates hypotheses about structure-activity relationships (SAR) that can guide more efficient drug discovery campaigns.[10][11]

This guide will establish a robust and reproducible workflow for comparing this compound and a rationally designed set of its analogs, providing insights into their potential as inhibitors for a selected protein target.

The Experimental Workflow: A Self-Validating System

A trustworthy computational study must be built on a validated protocol. The following workflow is designed to ensure the reliability of the docking results before proceeding to a comparative analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB_Selection Target Selection (e.g., S. aureus TyrRS, PDB: 1JIL) Receptor_Prep Receptor Preparation (Remove water, add hydrogens) PDB_Selection->Receptor_Prep Ligand_Prep Ligand Preparation (Parent + Analogs) Docking Comparative Docking of Analogs Ligand_Prep->Docking Grid_Box Grid Box Generation (Define Active Site) Receptor_Prep->Grid_Box Validation Protocol Validation (Redocking, RMSD < 2Å) Grid_Box->Validation Validation->Docking If Valid Results Results Aggregation (Binding Energy, Interactions) Docking->Results SAR Structure-Activity Relationship (SAR) Analysis Results->SAR

Caption: A comprehensive workflow for comparative molecular docking studies.

Detailed Experimental Protocols

Target Selection: Establishing Biological Relevance

The choice of a protein target is the foundation of a meaningful docking study. While this compound does not have a widely documented target, its precursor, 2-chloro-5-fluoro phenol, has been investigated for its antibacterial properties.[12][13] Based on this, we select Staphylococcus aureus Tyrosyl-tRNA synthetase (PDB ID: 1JIL) as a rational and authoritative target for our study.[12][14] This enzyme is essential for bacterial protein synthesis, making it a validated target for antibiotic development.

Ligand Preparation: Building the Analog Library

The 3D structures of the parent compound and its analogs must be accurately generated and energy-minimized.

Hypothetical Analog Library:

  • Parent: this compound

  • Analog A: 2-Bromo-5-fluorophenetole (Investigating effect of a larger halogen)

  • Analog B: 2-Chloro-5-iodophenetole (Investigating effect of the largest common halogen)

  • Analog C: 2,5-Dichlorophenetole (Investigating electronic and steric effects of replacing fluorine with chlorine)

Protocol:

  • 2D Sketching: Draw the structures using chemical drawing software like ChemDraw or the free PubChem Sketcher.

  • 3D Conversion: Convert the 2D structures to 3D. Most molecular modeling software can perform this step.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is critical for ensuring the ligand's starting structure is physically realistic.

  • File Format Conversion: Save the final structures in a format required by the docking software (e.g., .pdbqt for AutoDock Vina), ensuring correct atom types and charges are assigned.[15]

Receptor and Docking Protocol Validation

Trustworthiness in docking begins with validating that your chosen software and parameters can replicate experimentally observed binding.[16] The most common method is to redock the native co-crystallized ligand and measure the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose.[17]

Step-by-Step Validation Protocol (using AutoDock Tools & Vina):

  • Obtain Receptor Structure: Download the PDB file (e.g., 1JIL) from the Protein Data Bank.

  • Prepare the Receptor:

    • Open the PDB file in AutoDock Tools.[8]

    • Remove water molecules and any other non-essential heteroatoms.

    • Add polar hydrogens, which are critical for forming hydrogen bonds.

    • Compute Gasteiger charges to assign partial atomic charges.

    • Save the prepared receptor as a .pdbqt file.

  • Extract the Native Ligand: Isolate the co-crystallized ligand from the PDB file and save it separately. Prepare it as described in section 3.2, creating a .pdbqt file.

  • Define the Binding Site (Grid Box): Center a grid box on the position of the native ligand. The size should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.[18]

  • Perform Redocking: Dock the prepared native ligand back into the prepared receptor using the defined grid box.

  • Analyze RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original crystallographic pose. Calculate the RMSD. A value below 2.0 Å is considered a successful validation, indicating the docking protocol is reliable. [16][19]

Performing the Comparative Docking

Once the protocol is validated, the same steps can be applied to the analog library.

  • Prepare Analogs: Ensure all analogs from the library (section 3.2) are in the correct .pdbqt format.

  • Execute Docking: Using the validated receptor preparation and grid parameters, run the docking simulation for the parent compound and each analog. Use a high exhaustiveness setting in AutoDock Vina to ensure a thorough search of the conformational space.

  • Analyze Results: For each compound, the docking software will generate multiple binding poses, each with a corresponding binding affinity score (typically in kcal/mol).[20] The pose with the most negative (lowest) binding energy is generally considered the most favorable.[21][22]

Comparative Analysis and Data Interpretation

The true value of this study lies in the comparison. All quantitative data should be summarized for a clear overview.

Table 1: Comparative Docking Results against S. aureus TyrRS (PDB: 1JIL)

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-BondsHalogen Bond Interactions (Atom :: Residue @ Distance Å)
Parent -7.2TYR34, HIS48, ASP1761Cl :: GLY36 @ 3.1 Å
Analog A -7.8TYR34, HIS48, ASP1761Br :: GLY36 @ 3.0 Å
Analog B -8.3TYR34, HIS48, ASP1761I :: GLY36 @ 2.9 Å
Analog C -7.4TYR34, HIS48, ASP1761Cl(pos 2) :: GLY36 @ 3.1 Å

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting Binding Affinity

Binding affinity (or docking score) is the primary metric for comparison.[23] It estimates the free energy of binding; therefore, more negative values indicate a stronger, more stable interaction.[19]

From our hypothetical data, we observe a clear trend: Parent < Analog C < Analog A < Analog B . This suggests that increasing the size and polarizability of the halogen at position 2 (Cl < Br < I) leads to a more favorable binding interaction.[2] This provides a strong, testable hypothesis for medicinal chemists.

Visualizing Interactions and Structure-Activity Relationships (SAR)

Scores alone are not enough. The binding pose of each analog must be visually inspected using software like PyMOL or UCSF Chimera to understand the underlying interactions.[24]

  • Hydrogen Bonds: These are critical for anchoring a ligand in the binding pocket. In our example, all analogs form a key hydrogen bond with ASP176, suggesting the phenetole oxygen is a crucial pharmacophoric feature.

  • Halogen Bonds: The most significant finding from our hypothetical data is the role of the halogen bond. A halogen bond is a noncovalent interaction between the electropositive crown (σ-hole) on a halogen atom and a Lewis base, such as a backbone carbonyl oxygen.[1][25] Our data suggests a halogen bond between the halogen at position 2 and the backbone of GLY36. As we move from Cl to Br to I, the halogen bond distance shortens and the binding energy becomes more favorable. This is consistent with the known trend that halogen bond strength increases with the polarizability of the halogen (I > Br > Cl).[2]

Conclusion

This guide has outlined a complete, self-validating workflow for the comparative molecular docking of this compound analogs. By grounding our study in an experimentally relevant target and validating our computational protocol, we can generate reliable and actionable insights. The subsequent comparative analysis of binding energies and molecular interactions allows for the formulation of clear SAR hypotheses, such as the critical role of halogen bonding in our hypothetical example. This in silico approach enables researchers to make more informed decisions, ultimately accelerating the drug discovery process by focusing resources on the most promising candidates.[3][26]

References

Safety Operating Guide

Essential Personal Protective Equipment (PPE) for Handling 2-Chloro-5-fluorophenetole: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-5-fluorophenetole was not located. The following guidance is synthesized from data for the closely related and structurally similar compound, 2-Chloro-5-fluorophenol, and general principles of handling halogenated aromatic compounds. It is imperative to handle this compound with extreme caution and consult with a qualified safety professional before use.

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds like this compound demands a proactive and informed approach to personal protection. This guide provides a procedural framework for selecting and using Personal Protective Equipment (PPE), ensuring that every experimental choice is underpinned by a robust understanding of the potential hazards.

Hazard Analysis: Understanding the "Why" Behind the "What"

Based on the hazard profile of the analogous compound, 2-Chloro-5-fluorophenol, we can anticipate that this compound is likely to be a hazardous substance. The primary routes of exposure and associated risks are:

  • Dermal (Skin) Contact: Expected to be harmful and may cause skin irritation or severe burns.[1][2] Halogenated aromatic compounds can be readily absorbed through the skin, leading to systemic toxicity.

  • Ocular (Eye) Contact: Can cause serious eye irritation or damage.[1][3]

  • Inhalation: Vapors or aerosols may cause respiratory tract irritation.[3][4]

  • Ingestion: Anticipated to be harmful if swallowed.[1][2]

The toxicological properties of many chlorophenols include effects on the liver and central nervous system, reinforcing the need for stringent protective measures.[5]

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Type Material/Standard Rationale and Expert Insight
Hands Chemical-resistant glovesPrimary: Butyl rubber or Viton™. Secondary (Splash): Neoprene or thicker nitrile (>8 mil) as a double layer.Halogenated aromatic compounds can degrade common glove materials. Butyl rubber and Viton™ offer superior resistance. For splash protection, neoprene is a viable option.[6][7] Always inspect gloves before use and change them immediately upon suspected contact.
Eyes/Face Chemical splash goggles and face shieldANSI Z87.1 or EN166 compliantGoggles provide a seal against splashes and vapors.[4][8] A face shield should be worn over goggles during procedures with a high risk of splashing, such as transferring large volumes or working under pressure.[7][9]
Body Flame-retardant lab coat and chemical-resistant apronNomex® or similar for the lab coat; PVC or neoprene for the apron.A flame-retardant lab coat protects against incidental contact and fire hazards.[9] A chemical-resistant apron provides an additional barrier against significant spills and splashes.[7]
Respiratory NIOSH-approved respiratorOrganic vapor cartridge (Type A, brown)All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are insufficient or during a spill, a respirator with an organic vapor cartridge is necessary.[3][4]
Footwear Closed-toe, chemical-resistant shoesLeather or polymeric materialShoes must fully cover the feet to protect against spills. Avoid woven or mesh materials that can absorb chemicals.
Procedural Guidance: From Lab Bench to Disposal

3.1. Pre-Operational Safety Protocol

  • Area Preparation: Ensure a certified chemical fume hood is operational.[3] Confirm that an eyewash station and safety shower are accessible within a 10-second travel distance.[4][10]

  • PPE Inspection: Visually inspect all PPE for signs of degradation, such as cracks, discoloration, or stiffness.

  • Donning PPE: Don PPE in the following order: inner gloves, lab coat, apron, respiratory protection (if needed), eye/face protection, and outer gloves.

3.2. Handling and Experimental Workflow

  • Manipulation: All handling of this compound, including weighing and transfers, must occur within a chemical fume hood.[3]

  • Ventilation: Use adequate ventilation to keep airborne concentrations low.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][4] Avoid eating, drinking, or smoking in the work area.[3]

3.3. Spill Response and Decontamination

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[3]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, closed container for disposal.[3][4]

  • Decontaminate: Clean the spill area thoroughly.

3.4. Disposal Plan

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with federal, state, and local regulations.[4] Do not release it into the environment.[3]

  • Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated, sealed waste container for hazardous materials.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start Chemical_Properties Review Chemical Properties: - Toxicity - Volatility - Corrosivity Start->Chemical_Properties Assess_Task Assess Task: - Scale of work - Potential for splash/aerosol Engineering_Controls Use in Fume Hood? Assess_Task->Engineering_Controls Chemical_Properties->Assess_Task Respiratory_Protection Add Respirator (Organic Vapor Cartridge) Engineering_Controls->Respiratory_Protection No Body_Protection Standard PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves Engineering_Controls->Body_Protection Yes Respiratory_Protection->Body_Protection High_Risk High Splash/Aerosol Risk? Body_Protection->High_Risk Enhanced_Protection Enhanced PPE: - Add Face Shield - Add Chemical Apron Final_Check Perform Work Enhanced_Protection->Final_Check High_Risk->Enhanced_Protection Yes High_Risk->Final_Check No End End Final_Check->End

Caption: PPE selection workflow for handling this compound.

By adhering to these rigorous safety protocols, we can confidently advance our research while prioritizing the well-being of our scientific teams.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.